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Core Science & Biosynthesis

Foundational

chemical structure and properties of ethyl 3,5-dichloro-2-hydroxybenzoate

Title: Technical Guide: Ethyl 3,5-Dichloro-2-Hydroxybenzoate (Ethyl 3,5-Dichlorosalicylate) Document Type: Technical Monograph / Chemical Profile Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Ethyl 3,5-Dichloro-2-Hydroxybenzoate (Ethyl 3,5-Dichlorosalicylate) Document Type: Technical Monograph / Chemical Profile Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1]

Executive Summary

Ethyl 3,5-dichloro-2-hydroxybenzoate (CAS 68276-69-7), also known as ethyl 3,5-dichlorosalicylate, is a halogenated phenolic ester primarily utilized as a synthetic intermediate in the development of agrochemicals and pharmaceuticals, specifically pyrrolomycin-class antibiotics.[1][2][3] Unlike its isomer ethyl 3,5-dichloro-4-hydroxybenzoate (a common preservative), the 2-hydroxy analog features a characteristic intramolecular hydrogen bond that significantly influences its solubility, lipophilicity, and reactivity profile.[1] This guide provides a comprehensive analysis of its structural properties, synthesis pathways, and biological relevance.

Chemical Identity & Structural Analysis

The molecule consists of a benzoate core substituted with an ethyl ester group at position 1, a hydroxyl group at position 2, and chlorine atoms at positions 3 and 5.

Table 1: Chemical Identity

Parameter Detail
IUPAC Name Ethyl 3,5-dichloro-2-hydroxybenzoate
Common Synonyms Ethyl 3,5-dichlorosalicylate; 3,5-Dichlorosalicylic acid ethyl ester
CAS Registry Number 68276-69-7
Molecular Formula C₉H₈Cl₂O₃
Molecular Weight 235.06 g/mol
SMILES CCOC(=O)C1=CC(=CC(=C1O)Cl)Cl

| InChI Key | WMKNGSJJEMFQOT-UHFFFAOYSA-N |[1][2][3][4][5]

Structural Dynamics: The Ortho-Effect

A critical structural feature distinguishing this compound from its 4-hydroxy isomer is the intramolecular hydrogen bond formed between the phenolic hydroxyl proton (C2-OH) and the carbonyl oxygen of the ester group (C1-COOEt).[1]

  • Consequence: This "closed" conformation reduces the polarity of the hydroxyl group, making the molecule less water-soluble and more lipophilic (higher LogP) than predicted by sum-of-parts calculations.[1]

  • Reactivity: The H-bond stabilizes the phenoxide anion less effectively than in open systems, slightly elevating the pKa of the phenol compared to non-hydrogen-bonded analogs, though the electron-withdrawing chlorines at C3 and C5 counter this by increasing acidity.[1]

Physicochemical Profile

Table 2: Physical & Chemical Properties

Property Value / Description Note
Physical State Solid (Crystalline powder) Typically off-white to pale yellow.[1]
Melting Point 120–145 °C (Estimated) Lower than parent acid (209°C) due to loss of intermolecular dimer H-bonds.[1]
Solubility Soluble in EtOH, DMSO, DCM, EtOAc Poor water solubility due to lipophilic halogens and internal H-bond.[1]
LogP (Octanol/Water) ~4.3 (Predicted) High lipophilicity aids membrane permeability.

| pKa (Phenol) | ~6.5–7.0 | Acidified by Cl substituents (vs. phenol pKa 10). |

Synthesis & Manufacturing Protocols

The industrial preparation typically follows a two-stage sequence starting from salicylic acid.[1]

Stage 1: Chlorination of Salicylic Acid

Salicylic acid is treated with chlorine gas or sulfuryl chloride (


) in a solvent (acetic acid or sulfuric acid).
  • Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group directs ortho/para. Since the ortho (C2) and para (C4) positions relative to the activating OH are the target, but C1 is blocked by COOH, chlorination occurs at C3 (ortho) and C5 (para).

  • Reaction:

    
    [1]
    
Stage 2: Fischer Esterification

The isolated 3,5-dichlorosalicylic acid is esterified with ethanol under acidic conditions.[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of 3,5-dichlorosalicylic acid in excess absolute ethanol (10–15 eq).

  • Catalysis: Add catalytic concentrated

    
     (0.1 eq) or thionyl chloride (
    
    
    
    ).
  • Reflux: Heat to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC.

  • Workup: Concentrate ethanol in vacuo. Dilute residue with EtOAc, wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography.

Mechanism Visualization

The following diagram illustrates the acid-catalyzed esterification mechanism specific to this steric environment.

EsterificationMechanism Figure 1: Acid-Catalyzed Fischer Esterification Mechanism Start 3,5-Dichlorosalicylic Acid (Protonated Carbonyl) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Ethanol Ethanol (Nucleophile) Ethanol->Intermediate Adds to C=O Elimination Elimination of Water Intermediate->Elimination Proton Transfer Product Ethyl 3,5-dichloro-2-hydroxybenzoate Elimination->Product - H2O

Spectral Characterization

Researchers identifying this compound should look for these diagnostic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 11.0–11.5 ppm (1H, s): Phenolic OH. Highly deshielded due to intramolecular H-bonding with the ester carbonyl.[1]

    • δ 7.6–7.8 ppm (1H, d, J=2.5 Hz): Aromatic H at C6 (meta coupling).

    • δ 7.4–7.5 ppm (1H, d, J=2.5 Hz): Aromatic H at C4 (meta coupling).

    • δ 4.4 ppm (2H, q): Methylene protons of the ethyl group (

      
      ).
      
    • δ 1.4 ppm (3H, t): Methyl protons of the ethyl group (

      
      ).
      
  • IR Spectroscopy (KBr):

    • ~3200–3400 cm⁻¹: O-H stretch (broad, but sharper/shifted if intramolecularly bonded).

    • ~1680–1700 cm⁻¹: C=O stretch (Ester). Conjugation with the aromatic ring and internal H-bonding typically lowers this frequency compared to non-conjugated esters.[1]

    • ~700–800 cm⁻¹: C-Cl stretching vibrations.[1]

Biological & Pharmacological Potential[1][6][7]

Ethyl 3,5-dichloro-2-hydroxybenzoate serves primarily as a pharmacophore scaffold rather than a final drug.[1] Its biological utility is defined by the bioisosteric replacement of hydrogen with chlorine, which enhances lipophilicity and metabolic stability.

Key Applications:
  • Pyrrolomycin Synthesis: It is a key intermediate in the synthesis of pyrrolomycins, a class of halogenated antibiotics produced by Actinosporangium bacteria. The ester is converted to a benzophenone derivative via Friedel-Crafts acylation or similar coupling with pyrrole rings.[1]

  • Antifungal/Antibacterial Activity: The 3,5-dichloro substitution pattern on the phenolic ring is known to disrupt bacterial cell membranes and uncouple oxidative phosphorylation.[1] While the ester is less active than the free acid, it acts as a prodrug, hydrolyzing in vivo to release the active 3,5-dichlorosalicylic acid.[1]

Structure-Activity Relationship (SAR)

SAR Figure 2: Structure-Activity Relationship (SAR) Mapping Core Ethyl 3,5-dichloro-2-hydroxybenzoate Cl_Sub 3,5-Dichloro Substitution Core->Cl_Sub OH_Grp 2-Hydroxy Group Core->OH_Grp Ester Ethyl Ester Core->Ester Lipophilicity Increased Lipophilicity (Membrane Penetration) Cl_Sub->Lipophilicity Metabolic Metabolic Blockage (Prevents Ring Oxidation) Cl_Sub->Metabolic Chelation Metal Chelation Potential (Mg2+, Ca2+) OH_Grp->Chelation Ester->Lipophilicity Prodrug Prodrug Moiety (Hydrolyzable) Ester->Prodrug

Safety & Handling

  • GHS Classification: Warning.[1][2]

  • Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Avoid dust formation.

  • Storage: Store in a cool, dry place. The ester is generally stable but should be kept away from strong bases to prevent hydrolysis.

References

  • Synthesis of Pyrrolomycins: Alves, A. et al. "Synthesis of pyrrolomycins for the conjugation with siderophores as a strategy to fight antimicrobial resistance." University of Porto, 2021. Link

  • Chlorination of Salicylic Acid: Manfre, R. et al. "Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof."[1] U.S. Patent 4,308,395, 1981. Link

  • Comparative Cytotoxicity: Liu, C. et al. "Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid." Environmental Pollution, 2025. Link

  • Chemical Identity: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 28460 (Isomer Reference)." PubChem, 2025.[6] Link

  • CAS Registry: Chemical Book.[1] "Ethyl 3,5-dichloro-2-hydroxybenzoate Properties and CAS 68276-69-7." Link

Sources

Foundational

Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of Ethyl 3,5-Dichlorosalicylate

This technical guide provides a comprehensive framework for the solubility profiling of Ethyl 3,5-Dichlorosalicylate (Ethyl 3,5-dichloro-2-hydroxybenzoate). Given the specialized nature of this compound (often an interme...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the solubility profiling of Ethyl 3,5-Dichlorosalicylate (Ethyl 3,5-dichloro-2-hydroxybenzoate). Given the specialized nature of this compound (often an intermediate in the synthesis of agrochemicals or pharmaceuticals), this whitepaper focuses on the experimental determination , thermodynamic modeling , and process implications of its solubility behavior.

Executive Summary

The solubility profile of Ethyl 3,5-Dichlorosalicylate (CAS 68276-69-7) is a critical parameter for optimizing reaction yield, purification (recrystallization), and formulation stability. As a lipophilic ester derivative of 3,5-dichlorosalicylic acid, its solubility behavior is governed by the interplay between the hydrophobic dichlorophenyl ring and the hydrogen-bonding capability of the phenolic hydroxyl group. This guide outlines the standard operating procedures (SOPs) for solubility determination, predictive thermodynamic modeling, and strategic solvent selection for process upscaling.

Physicochemical Profile & Predictive Analysis

Structural Determinants of Solubility

The solubility of ethyl 3,5-dichlorosalicylate is dictated by three primary structural features:

  • Lipophilic Core: The 3,5-dichloro-substituted benzene ring significantly increases lipophilicity compared to unsubstituted salicylates, favoring solubility in non-polar to moderately polar solvents (e.g., Toluene, Ethyl Acetate).

  • Ester Functionality: The ethyl ester group reduces the intermolecular hydrogen bonding capacity found in the parent acid (dimerization), typically leading to a lower melting point and higher solubility in organic solvents compared to 3,5-dichlorosalicylic acid.

  • Phenolic Hydroxyl: The ortho-hydroxyl group participates in intramolecular hydrogen bonding with the carbonyl oxygen (chelation), which further reduces polarity and enhances solubility in non-polar media, while still allowing interaction with protic solvents like alcohols.

Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and structural analogs (e.g., Methyl 3,5-dichlorosalicylate), the expected solubility hierarchy is:

  • High Solubility: Aprotic polar solvents (Acetone, Ethyl Acetate, THF) and Chlorinated solvents (DCM, Chloroform).

  • Moderate Solubility: Alcohols (Methanol, Ethanol, Isopropanol) – solubility increases significantly with temperature.

  • Low Solubility: Aliphatic hydrocarbons (n-Hexane, Heptane) – useful as anti-solvents.

  • Insoluble: Water (due to high lipophilicity and lack of ionizable groups at neutral pH).

Experimental Methodology: Isothermal Saturation Method

To generate precise solubility data required for thermodynamic modeling, the Isothermal Saturation Shake-Flask Method is the industry standard.

Protocol Workflow

Objective: Determine the mole fraction solubility (


) of ethyl 3,5-dichlorosalicylate in pure solvents at temperatures 

to

.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid ethyl 3,5-dichlorosalicylate to 50 mL of the selected solvent (e.g., Methanol, Ethanol, Acetone) in a double-jacketed glass vessel.

  • Equilibration: Stir the suspension continuously using a magnetic stirrer. Maintain the temperature within

    
     using a circulating water bath.
    
  • Time Course: Allow the system to equilibrate for at least 24-48 hours to ensure saturation.

  • Sampling: Stop stirring and allow the solid phase to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter.
    
  • Quantification:

    • Gravimetric Analysis: Transfer a known volume of filtrate to a pre-weighed dish, evaporate the solvent under vacuum, and weigh the residue.

    • HPLC Analysis: Dilute the filtrate with the mobile phase and analyze using a validated HPLC method (e.g., C18 column, MeOH/Water gradient).

  • Replication: Perform measurements in triplicate for each temperature point.

Workflow Visualization

The following diagram illustrates the experimental logic for solubility determination and data processing.

Solubility_Workflow Start Start: Solid Ethyl 3,5-Dichlorosalicylate Solvent_Prep Solvent Selection (MeOH, EtOH, Acetone, Toluene) Start->Solvent_Prep Equilibration Isothermal Equilibration (T = 278-323 K, 48h) Solvent_Prep->Equilibration Sampling Sampling & Filtration (0.45 µm PTFE Filter) Equilibration->Sampling Saturation Reached Analysis Quantification (Gravimetric / HPLC) Sampling->Analysis Data_Calc Calculate Mole Fraction (x_exp) Analysis->Data_Calc Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Data_Calc->Modeling Process_Design Process Design (Crystallization/Purification) Modeling->Process_Design

Caption: Workflow for the experimental determination and thermodynamic modeling of solubility.

Thermodynamic Modeling & Analysis

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to calculate dissolution properties (

,

,

) and predict solubility at unmeasured temperatures.
Modified Apelblat Equation

The modified Apelblat equation is the most robust semi-empirical model for correlating solubility data of pharmaceutical intermediates.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived from non-linear regression.
    

Application: Use this equation to interpolate solubility values for designing cooling crystallization curves.

van't Hoff Analysis

To understand the driving forces of dissolution, apply the van't Hoff equation:



  • 
     (Endothermic):  Solubility increases with temperature (typical for this class of compounds).
    
  • 
    :  Dissolution is entropy-driven (disorder increases as the crystal lattice breaks).
    
Data Interpretation Guide
ParameterObservationImplication for Process
High Positive

Steep solubility curveExcellent potential for cooling crystallization with high yield.
Low Solubility in Water

Water is an effective anti-solvent for precipitation.
High Solubility in Acetone

Acetone is a suitable solvent for reaction but poor for crystallization (high loss).

Process Implications: Crystallization & Purification

For Ethyl 3,5-Dichlorosalicylate , the solubility data directly informs the purification strategy.

Recrystallization Strategy
  • Solvent System: A binary solvent system is often optimal.

    • Primary Solvent: Ethanol or Methanol (moderate solubility, high temperature dependence).

    • Anti-Solvent: Water (low solubility).[2][3]

  • Procedure: Dissolve the crude ester in hot ethanol. Slowly add water until turbidity appears, then cool to 0-5°C. This exploits the steep solubility gradient to maximize recovery and purity.

Impurity Rejection

The major impurity is often the unreacted 3,5-dichlorosalicylic acid .

  • Solubility Differential: The acid is significantly more acidic and can be removed by washing the organic layer (e.g., Ethyl Acetate) with a mild base (e.g., 5% NaHCO3), which converts the acid to its water-soluble salt while the ethyl ester remains in the organic phase.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility methodology).
  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Recent Patents on Chemical Engineering, 1(3). (Methodological framework for binary solvent systems).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

Sources

Exploratory

molecular weight and formula of ethyl 3,5-dichloro-2-hydroxybenzoate

[1] Executive Summary Ethyl 3,5-dichloro-2-hydroxybenzoate (CAS: 68276-69-7), also known as ethyl 3,5-dichlorosalicylate , is a halogenated salicylate ester utilized primarily as a specialized intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 3,5-dichloro-2-hydroxybenzoate (CAS: 68276-69-7), also known as ethyl 3,5-dichlorosalicylate , is a halogenated salicylate ester utilized primarily as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical agents (specifically anthelmintics and antifungals).[1] This guide provides a comprehensive technical analysis of its molecular identity, physicochemical properties, synthesis protocols, and analytical characterization. It is designed for researchers requiring high-fidelity data for drug development and organic synthesis optimization.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Molecular Structure & Formula

The compound consists of a salicylic acid core substituted with two chlorine atoms at the meta positions relative to the hydroxyl group (positions 3 and 5) and esterified with an ethyl group.

Parameter Data
IUPAC Name Ethyl 3,5-dichloro-2-hydroxybenzoate
Common Synonyms Ethyl 3,5-dichlorosalicylate; 3,5-Dichlorosalicylic acid ethyl ester
CAS Registry Number 68276-69-7
Molecular Formula C₉H₈Cl₂O₃
Molecular Weight 235.06 g/mol
SMILES CCOC(=O)C1=CC(Cl)=CC(Cl)=C1O
InChI Key WMKNGSJJEMFQOT-UHFFFAOYSA-N (Isomer specific)
Quantitative Properties Table

The following data points are essential for stoichiometric calculations and formulation development.

PropertyValueNote
Exact Mass 233.9850 DaMonoisotopic mass
Physical State Solid / Low-melting SolidPredicted based on methyl ester analog (MP ~95°C)
Solubility Soluble in EtOH, DMSO, CHCl₃Insoluble in water
LogP (Predicted) 4.2 ± 0.4Highly lipophilic due to di-chloro substitution
pKa (OH group) ~6.5More acidic than unsubstituted salicylates due to Cl electron withdrawal

Synthesis & Manufacturing Protocol

Reaction Mechanism: Fischer Esterification

The most robust synthesis method involves the acid-catalyzed esterification of 3,5-dichlorosalicylic acid with absolute ethanol. The presence of the ortho-hydroxyl group and two electron-withdrawing chlorine atoms requires optimized reflux conditions to drive the equilibrium forward.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Acid 3,5-Dichlorosalicylic Acid (C7H4Cl2O3) Reflux Reflux (78-80°C) 6-12 Hours Acid->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux Catalyst H2SO4 or p-TsOH (Cat.) Catalyst->Reflux Product Ethyl 3,5-dichloro- 2-hydroxybenzoate (C9H8Cl2O3) Reflux->Product - H2O

Caption: Acid-catalyzed Fischer esterification pathway for the synthesis of ethyl 3,5-dichlorosalicylate.

Step-by-Step Experimental Protocol

Objective: Synthesize 10 g of Ethyl 3,5-dichloro-2-hydroxybenzoate.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Charging: Add 3,5-Dichlorosalicylic acid (10.0 g, 48.3 mmol) to the flask.

  • Solvent/Reagent: Add Absolute Ethanol (50 mL, excess). The alcohol acts as both solvent and reactant.

  • Catalyst: Carefully add Concentrated Sulfuric Acid (H₂SO₄) (1.0 mL) or p-Toluenesulfonic acid (0.5 g) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 8–12 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

    • Note: The starting acid will disappear, and a less polar ester spot will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove excess ethanol.

    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid. Caution: CO₂ evolution.

    • Wash with Brine (50 mL) and dry over anhydrous Na₂SO₄ .

  • Purification: Filter the drying agent and evaporate the solvent. Recrystallize the crude solid from hot Ethanol/Water or purify via silica gel column chromatography if necessary.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the specific coupling patterns of the aromatic protons and the ethyl group signals.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.0–11.5 ppm (1H, s, -OH): Downfield shift due to intramolecular hydrogen bonding with the carbonyl oxygen.

    • δ 7.6–7.8 ppm (1H, d, J ≈ 2.5 Hz, Ar-H6): Proton ortho to the carbonyl.

    • δ 7.4–7.5 ppm (1H, d, J ≈ 2.5 Hz, Ar-H4): Proton ortho to the hydroxyl. The small coupling constant (J) indicates meta-coupling.

    • δ 4.4 ppm (2H, q, -OCH₂-): Quartet characteristic of the ethyl ester methylene.

    • δ 1.4 ppm (3H, t, -CH₃): Triplet characteristic of the ethyl ester methyl.

Mass Spectrometry (MS)[6]
  • Ionization: EI or ESI(+).

  • Molecular Ion (M⁺): The spectrum will display a characteristic isotope pattern due to the two chlorine atoms.

    • m/z 234 (M): Relative intensity ~100%

    • m/z 236 (M+2): Relative intensity ~65%

    • m/z 238 (M+4): Relative intensity ~10%

  • Fragmentation: Loss of the ethyl group (M-29) or ethoxy group (M-45) is common.

Applications in Drug Development

Ethyl 3,5-dichloro-2-hydroxybenzoate serves as a critical scaffold in medicinal chemistry.

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Core Ethyl 3,5-dichloro- 2-hydroxybenzoate Anthelmintics Salicylanilides (e.g., Niclosamide analogs) Core->Anthelmintics Amidation Antifungals Topical Antifungals (Halogenated Phenols) Core->Antifungals Hydrolysis/Derivatization Herbicides Benzoic Acid Herbicides Core->Herbicides Ester Hydrolysis Pesticides Mitochondrial Uncouplers Core->Pesticides Bioactivation

Caption: Downstream applications of ethyl 3,5-dichlorosalicylate in pharmaceutical and agrochemical synthesis.

  • Salicylanilide Synthesis: Reacted with anilines to form salicylanilides, a class of compounds with potent anthelmintic (anti-worm) and antibacterial properties.

  • Mitochondrial Uncoupling: Like many halogenated phenols/salicylates, derivatives of this compound can act as protonophores, uncoupling oxidative phosphorylation, which is a mechanism exploited in certain antimicrobial agents.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents and strong bases (which will hydrolyze the ester).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68276-69-7 (Ethyl 3,5-dichloro-2-hydroxybenzoate). Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of Ethyl 3,5-dichloro-2-hydroxybenzoate

Abstract This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of ethyl 3,5-dichloro-2-hydroxybenzoate (CAS 50579-98-1). Designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of ethyl 3,5-dichloro-2-hydroxybenzoate (CAS 50579-98-1). Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical prediction, detailed interpretation, and practical acquisition of ¹H NMR data for this compound. We will explore the nuanced effects of electronic and spatial factors on chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and use visualizations to clarify structural and procedural concepts. This guide serves as a robust reference for the structural elucidation and purity assessment of substituted salicylate esters.

Foundational Principles: Structure and Proton Environments

The first step in any NMR analysis is a thorough understanding of the molecule's structure to identify all chemically non-equivalent protons. Ethyl 3,5-dichloro-2-hydroxybenzoate is a substituted aromatic ester with five distinct proton environments.

The substitution pattern—a hydroxyl group at C-2, and two chloro groups at C-3 and C-5—leaves two protons on the aromatic ring at positions C-4 and C-6. These protons are not chemically equivalent due to their different proximities to the substituents. The ethyl ester moiety contributes two additional unique proton sets: the methylene (-CH₂) group and the terminal methyl (-CH₃) group. Finally, the phenolic hydroxyl (-OH) proton constitutes the fifth environment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl₃ with TMS (~0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Magnet transfer->insert lock 5. Lock on Solvent Signal insert->lock shim 6. Shim Magnetic Field lock->shim acquire 7. Acquire Data (16 Scans) shim->acquire ft 8. Fourier Transform (FT) acquire->ft phase 9. Phase & Baseline Correction ft->phase calibrate 10. Calibrate to TMS (0.0 ppm) phase->calibrate analyze 11. Integrate & Analyze Spectrum calibrate->analyze

Figure 2: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H NMR spectrum of ethyl 3,5-dichloro-2-hydroxybenzoate is a rich source of structural information. Each of the five unique proton environments gives rise to a distinct signal whose chemical shift, multiplicity, and integration are fully consistent with the assigned structure. Key diagnostic features include the far downfield singlet of the intramolecularly hydrogen-bonded phenolic proton, the two meta-coupled doublets in the aromatic region, and the characteristic quartet-triplet pattern of the ethyl ester group. By combining a robust theoretical understanding with a meticulous experimental protocol, ¹H NMR spectroscopy serves as an indispensable and authoritative tool for the unambiguous structural confirmation of this and related molecules in chemical research and pharmaceutical development.

References

  • Jonas, J., & Khun, S. (2020). Fast and Accurate Prediction of 1H and 13C Chemical Shifts with a GNN. Journal of Chemical Information and Modeling. (Note: General reference for modern prediction methods).
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-176. [Link]

  • Catalán, J. (2015). The Proton-Transfer Reaction in Methyl Salicylate Is Found To Be Highly Sensitive to the Presence of Specific Substituents in Resonance with the Hydroxyl Group. The Journal of Physical Chemistry B, 119(6), 2132–2139. [Link]

  • PubChem. (n.d.). Ethyl 3,5-dichloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved December 16, 2025, from [Link]

  • FooDB. (n.d.). Salicylate. Retrieved December 16, 2025, from [Link]

  • Brown, W. P. (n.d.). ¹H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Retrieved December 16, 2025, from [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]

  • Royal Society of Chemistry. (2009). Supporting Information for Organic & Biomolecular Chemistry. [Link]

  • LibreTexts Chemistry. (2023). 14.12: Coupling Constants Identify Coupled Protons. Retrieved December 16, 2025, from [Link]

  • Chemistry with Dr. K. (2019, December 11). H NMR coupling and coupling constants [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described? Retrieved December 16, 2025, from [Link]

  • Abraham, R. J. (2005). Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. [Link]

  • National Institutes of Health (NIH). (n.d.). (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. PubChem. Retrieved December 16, 2025, from [Link]

  • CAS Common Chemistry. (n.d.). Ethyl 3,5-dichloro-4-hydroxybenzoate. Retrieved December 16, 2025, from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved December 16, 2025, from [Link]

Exploratory

Technical Guide: FTIR Spectrum Analysis of Ethyl 3,5-Dichlorosalicylate

Executive Summary Ethyl 3,5-dichlorosalicylate (Ethyl 3,5-dichloro-2-hydroxybenzoate) is a critical pharmacophore in the synthesis of salicylanilide anthelmintics and antifungal agents. Its structural integrity relies he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,5-dichlorosalicylate (Ethyl 3,5-dichloro-2-hydroxybenzoate) is a critical pharmacophore in the synthesis of salicylanilide anthelmintics and antifungal agents. Its structural integrity relies heavily on the interplay between the phenolic hydroxyl group and the ester moiety.

This guide provides a definitive protocol for the characterization of ethyl 3,5-dichlorosalicylate using Fourier Transform Infrared (FTIR) spectroscopy. Unlike standard ester analysis, this molecule requires a nuanced interpretation of Intramolecular Hydrogen Bonding (IMHB) , which significantly alters the vibrational frequencies of the carbonyl and hydroxyl groups. This document details the experimental setup, spectral assignment logic, and quality control parameters required for rigorous validation.

Structural Basis of Vibrational Modes

To accurately interpret the spectrum, one must first understand the electronic environment of the molecule. The 3,5-dichloro substitution pattern exerts a strong electron-withdrawing inductive effect (-I), while the ortho-positioning of the hydroxyl and ester groups creates a stable six-membered chelate ring.

The Chelate Effect (IMHB)

In ethyl 3,5-dichlorosalicylate, the phenolic proton acts as a hydrogen bond donor to the carbonyl oxygen of the ester.

  • Impact on Carbonyl (

    
    ):  The H-bond weakens the 
    
    
    
    bond order, shifting the stretching frequency to a lower wavenumber (~1675–1685 cm⁻¹) compared to non-hydrogen-bonded aromatic esters (~1720–1740 cm⁻¹).
  • Impact on Hydroxyl (

    
    ):  The bond is weakened and broadened, often appearing as a lower-frequency envelope rather than a sharp peak.
    
Visualization: Functional Group Map

The following diagram illustrates the structural nodes responsible for the key vibrational modes.

G cluster_0 Functional Moieties Molecule Ethyl 3,5-Dichlorosalicylate Ester Ethyl Ester (C=O, C-O) Molecule->Ester Phenol Phenolic -OH (H-Bond Donor) Molecule->Phenol Ring Aromatic Ring (3,5-Dichloro) Molecule->Ring CO_Stretch ν(C=O) Stretch ~1680 cm⁻¹ (Red Shifted) Ester->CO_Stretch IMHB Acceptor Phenol->Ester Intramolecular H-Bond OH_Stretch ν(O-H) Stretch ~3100-3200 cm⁻¹ (Broad/Chelated) Phenol->OH_Stretch IMHB Donor CCl_Stretch ν(C-Cl) Stretch ~1090 & 600-800 cm⁻¹ Ring->CCl_Stretch Substituent

Figure 1: Functional group mapping linking chemical structure to specific vibrational shifts. Note the central role of the Intramolecular H-Bond (IMHB).

Experimental Methodology

Reliable data acquisition requires standardized sample preparation to minimize environmental moisture interference, which can obscure the hydroxyl region.

Protocol: Transmission Mode (KBr Pellet)

This is the gold standard for resolution in the fingerprint region.

  • Reagent Prep: Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic water.

  • Ratio: Mix 1–2 mg of ethyl 3,5-dichlorosalicylate with 200 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Caution: Do not over-grind to the point of absorbing atmospheric moisture.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio)

    • Range: 4000–400 cm⁻¹[1][2][3]

Protocol: ATR (Attenuated Total Reflectance)

Preferred for rapid QC of raw materials.

  • Crystal: Diamond or ZnSe.

  • Application: Place solid crystals directly on the sensor; apply high pressure using the anvil to ensure contact.

  • Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra.

Spectral Interpretation & Assignment

The following analysis breaks down the spectrum into three critical zones.

Zone 1: High Frequency (4000–2500 cm⁻¹)
  • Phenolic O-H: Unlike free phenols (sharp, ~3600 cm⁻¹), the chelated hydroxyl in this molecule appears as a broad, medium-intensity band centered around 3100–3200 cm⁻¹ . It may overlap with aromatic C-H stretches.

  • Aromatic C-H: Weak, sharp bands just above 3000 cm⁻¹ (3050–3090 cm⁻¹).

  • Aliphatic C-H: Distinct bands from the ethyl group (

    
    ) appear between 2850–2990 cm⁻¹. Look for the asymmetric and symmetric stretches.
    
Zone 2: The Double Bond Region (1800–1500 cm⁻¹)

This is the most diagnostic region for confirming the ester formation and the integrity of the salicylate core.

  • Ester Carbonyl (

    
    ):  The defining peak.[3] Expect a strong band at 1675–1685 cm⁻¹ .
    
    • Diagnostic Check: If this peak appears >1720 cm⁻¹, the IMHB is disrupted, or the sample is not the salicylate ester (possibly an isomer or impurity).

  • Aromatic Ring (

    
    ):  A pair of sharp bands typically found at 1600–1610 cm⁻¹  and 1570–1580 cm⁻¹ . The chlorine substitution enhances the intensity of these ring modes.
    
Zone 3: The Fingerprint Region (1500–400 cm⁻¹)
  • C-O Stretch: The ester

    
     antisymmetric stretch appears as a strong, broad band in the 1200–1300 cm⁻¹  range (often ~1250–1290 cm⁻¹).
    
  • C-Cl Stretch: Aryl chlorides show characteristic bands. Look for a distinct absorption around 1090 cm⁻¹ (in-plane) and stronger deformations in the 800–600 cm⁻¹ region.

Summary of Assignments
Frequency (cm⁻¹)Vibrational ModeFunctional GroupNotes
3100–3250

PhenolBroad due to H-bonding (Chelate)
3050–3090

Aromatic RingWeak, sharp
2980, 2930

Ethyl GroupAsymmetric/Symmetric stretches
1675–1685

Ester CarbonylCritical ID Peak ; Shifted by H-bond
1600–1610

Benzene RingSkeletal vibrations
1440–1480

Ethyl/RingBending modes
1250–1290

EsterStrong intensity
1090

Aryl ChlorideIn-plane stretch
700–850

/

Ring / ChlorideOut-of-plane deformations

Quality Control & Validation Workflow

To ensure the synthesized or purchased material meets drug development standards, a validation workflow must be established.

Common Impurities
  • 3,5-Dichlorosalicylic Acid (Starting Material): Look for a very broad O-H stretch extending to 2500 cm⁻¹ (carboxylic acid dimer) and a carbonyl shift.

  • Ethanol (Solvent): Broad, smooth O-H band ~3400 cm⁻¹ (non-chelated).

  • Water: Broad band ~3400–3500 cm⁻¹; bending mode at 1640 cm⁻¹.

Analytical Workflow Diagram

QC_Workflow Start Raw Sample Prep Sample Prep (Dry KBr / Clean ATR) Start->Prep Acquire Acquire Spectrum (4000-400 cm⁻¹, 32 scans) Prep->Acquire Check1 Check 1675-1685 cm⁻¹ (Carbonyl Position) Acquire->Check1 Pass1 Position Correct (IMHB Intact) Check1->Pass1 Yes Fail1 Shifted >1700 cm⁻¹ Check1->Fail1 No Check2 Check 3400-3600 cm⁻¹ (Free OH / Water) Pass1->Check2 Result_Fail_Acid FAIL: Hydrolysis/Acid (Check Acid OH) Fail1->Result_Fail_Acid Result_Pass PASS: Pure Ethyl 3,5-Dichlorosalicylate Check2->Result_Pass Clean Baseline Result_Fail_Wet FAIL: Wet Sample (Re-dry) Check2->Result_Fail_Wet Broad Peak Present

Figure 2: Step-by-step logic for validating sample purity using key spectral markers.

References

  • National Institute of Standards and Technology (NIST). Ethyl 3,5-dinitrobenzoate Infrared Spectrum (Analogous Ester Data). NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • PubChem. 3,5-Dichlorosalicylic acid | C7H4Cl2O3. National Library of Medicine. Available at: [Link]

  • Coates, J. (2000).[5] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, John Wiley & Sons.[5] Available at: [Link]

Sources

Foundational

Technical Safety & Handling Guide: Ethyl 3,5-dichloro-2-hydroxybenzoate

This guide serves as a technical reference for Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate). It is designed for research and development environments where specific toxicological datasets may be sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate). It is designed for research and development environments where specific toxicological datasets may be sparse, necessitating a structure-based hazard assessment and rigorous handling protocols.

CAS Registry Number: 68276-69-7 Synonyms: Ethyl 3,5-dichlorosalicylate; Benzoic acid, 3,5-dichloro-2-hydroxy-, ethyl ester Molecular Formula: C


H

Cl

O

Molecular Weight: 235.06 g/mol [1]

Part 1: Chemical Identity & Strategic Context

The Structural Imperative

Ethyl 3,5-dichloro-2-hydroxybenzoate is a halogenated salicylate ester. Unlike its non-chlorinated parent (ethyl salicylate), the presence of chlorine atoms at the ortho and para positions relative to the hydroxyl group significantly alters its electronic profile.

  • Acidity & Reactivity: The electron-withdrawing chlorine atoms increase the acidity of the phenolic hydroxyl group (

    
     < 8) compared to non-halogenated salicylates. This makes the compound more prone to forming phenolate salts in basic conditions.
    
  • Lipophilicity: The dichlorination enhances lipophilicity (LogP ~3.5–4.0), increasing its potential for skin absorption and membrane permeability compared to simple salicylates.

Critical Isomer Distinction

Researchers must distinguish this compound from its isomer, Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS 17302-82-8).

  • 2-Hydroxy (Salicylate): Intramolecular hydrogen bonding between the -OH and Carbonyl oxygen stabilizes the structure, often lowering the boiling point and increasing volatility relative to the 4-hydroxy isomer.

  • 4-Hydroxy (Paraben analog): Lacks this intramolecular bond; typically has higher melting points and distinct biological activity (often used as a preservative analog).

Part 2: Hazard Identification & Risk Assessment (GHS)

Note: As a specialized research intermediate, full REACH registration data may be unavailable. The following classification is derived from Structure-Activity Relationships (SAR) and data for the close analog, 3,5-Dichlorosalicylic acid.

GHS Classification (Self-Validating)
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[2]WARNING
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2]WARNING
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[2]WARNING
Aquatic Toxicity (Chronic) Cat. 2*H411: Toxic to aquatic life with long-lasting effects.(Env)

*Inferred from polychlorinated phenol derivatives.

Precautionary Logic
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Rationale: Halogenated aromatic esters can be potent respiratory irritants.

  • P280: Wear protective gloves/eye protection.[3] Rationale: The phenolic moiety is corrosive to mucous membranes; the ester functionality allows rapid skin penetration.

Part 3: Physicochemical Profiling

Table 1: Physical & Chemical Properties

PropertyValue / CharacteristicExperimental Validation Method
Physical State Solid (Crystalline) or Viscous Liquid*Visual Inspection
Melting Point Approx. 40–60 °C (Estimated)**Capillary Melting Point (DSC preferred)
Solubility (Water) Very Low (< 0.1 g/L)Turbidity check in aqueous buffer
Solubility (Organic) Soluble in EtOH, DMSO, DCMVisual dissolution check
pKa (Phenol) ~6.5 – 7.5 (Predicted)Potentiometric Titration
Stability Hydrolyzes in strong baseTLC monitoring (Acid shift)

*Note: Melting points for ethyl esters are often significantly lower than their methyl counterparts or parent acids. CAS 68276-69-7 may appear as a semi-solid or oil at warm ambient temperatures.

Part 4: Handling, Storage, & Stability Protocols

The "Dry-Store" Protocol (Hydrolysis Prevention)

Salicylate esters are susceptible to hydrolysis, reverting to 3,5-dichlorosalicylic acid and ethanol . This reaction is catalyzed by moisture and extreme pH.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Container: Amber glass to prevent photo-degradation (chlorinated aromatics can undergo photolytic dechlorination).

  • Self-Validating Stability Check:

    • Test: Dissolve 10 mg in 1 mL Methanol. Spot on TLC plate.[4]

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Visualization: UV (254 nm).

    • Result: A single spot indicates purity. A lower

      
       "streak" or secondary spot suggests hydrolysis to the free acid.
      
Degradation Pathway Visualization

G Ester Ethyl 3,5-dichloro-2-hydroxybenzoate (Lipophilic Ester) Acid 3,5-Dichlorosalicylic Acid (Corrosive Solid) Ester->Acid Hydrolysis (pH > 9 or < 3) Ethanol Ethanol (Solvent) Ester->Ethanol Water + H2O / OH-

Figure 1: Hydrolysis pathway. The breakdown product, 3,5-Dichlorosalicylic acid, is significantly more acidic and corrosive than the parent ester.

Part 5: Emergency Response & Toxicology

Mechanism of Toxicity
  • Uncoupling of Oxidative Phosphorylation: Like many halogenated phenols and salicylates, the hydrolysis product (3,5-dichlorosalicylic acid) can act as a protonophore, disrupting the mitochondrial proton gradient.

  • Symptoms: Hyperthermia, metabolic acidosis, and rapid respiration (tachypnea).

First Aid Protocols
  • Eye Contact: Flush immediately with saline for 15 minutes. Do not use plain water if saline is available to match osmotic pressure.

  • Skin Contact: Wash with PEG-400 or soap and water. Reasoning: Lipophilic chlorophenols are poorly removed by water alone; Polyethylene Glycol (PEG) acts as a solubilizing agent to lift the chemical from the dermis.

  • Ingestion: Do NOT induce vomiting. Administer activated charcoal slurry if conscious.

Part 6: Synthesis & Application Context

This compound is frequently used as a "building block" in the synthesis of:

  • Anthelmintics: Salicylanilide derivatives (e.g., Niclosamide analogs).

  • Agrochemicals: Coupling with amines to form bioactive amides.

Synthesis Workflow (Esterification)

Synthesis Start 3,5-Dichlorosalicylic Acid Process Reflux (80°C, 6-12h) Start->Process Reagent Ethanol + H2SO4 (Cat.) Reagent->Process Workup Neutralization (NaHCO3) & Extraction (DCM) Process->Workup Esterification Product Ethyl 3,5-dichloro-2-hydroxybenzoate (CAS 68276-69-7) Workup->Product Purification

Figure 2: Standard Fischer Esterification pathway for synthesis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 28460: Ethyl 3,5-dichloro-4-hydroxybenzoate (Isomer Reference). PubChem.[2][5][6] Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3,5-Dichlorosalicylic acid (Parent Acid Hazard Data). Available at: [Link]

Sources

Exploratory

Comprehensive Characterization Guide: Melting Point &amp; Purity of Ethyl 3,5-Dichloro-2-Hydroxybenzoate

The following technical guide details the physicochemical characterization of Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate). Editorial Note: This guide addresses a critical ambiguity in chemical dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate).

Editorial Note: This guide addresses a critical ambiguity in chemical databases. The target compound (2-hydroxy isomer, a salicylate) is frequently confused with its para-isomer, Ethyl 3,5-dichloro-4-hydroxybenzoate (a paraben analog).[1][2] This document explicitly distinguishes between the two to ensure scientific integrity.

Executive Summary

Ethyl 3,5-dichloro-2-hydroxybenzoate (CAS: 68276-69-7 ) is the ethyl ester of 3,5-dichlorosalicylic acid.[1][2] Unlike its widely characterized isomer, ethyl 3,5-dichloro-4-hydroxybenzoate (MP: 110–115 °C), the 2-hydroxy salicylate derivative exhibits distinct thermodynamic properties driven by intramolecular hydrogen bonding.[1][2]

This guide provides the definitive framework for determining the melting point (MP) range of the pure substance, establishing it as a critical quality attribute (CQA) for drug development and synthetic intermediate validation. Due to the scarcity of open-literature physical constants for this specific isomer, this guide prioritizes first-principles structural analysis and experimental validation protocols .

Physicochemical Profile & Structural Context[1][2][3][4]

Identity
AttributeDetail
IUPAC Name Ethyl 3,5-dichloro-2-hydroxybenzoate
Common Name Ethyl 3,5-dichlorosalicylate
CAS Registry Number 68276-69-7
Molecular Formula C₉H₈Cl₂O₃
Molecular Weight 235.06 g/mol
Parent Acid 3,5-Dichlorosalicylic acid (CAS 320-72-9, MP: ~220–224 °C)
Thermodynamic Prediction: The "Salicylate Effect"

The melting point of the 2-hydroxy isomer is structurally constrained to be lower than that of its 4-hydroxy counterpart (110–115 °C).[1][2]

  • 4-Hydroxy Isomer (Paraben type): The hydroxyl group is para to the ester, facilitating strong intermolecular hydrogen bonding networks that stabilize the crystal lattice, raising the melting point.[1][2]

  • 2-Hydroxy Isomer (Salicylate type): The hydroxyl group forms a stable intramolecular hydrogen bond with the carbonyl oxygen (chelation).[1][2] This "locks" the conformation but reduces the capability for intermolecular networking, lowering the lattice energy and the melting point.[1][2]

Predicted Melting Point Range: 45 °C – 85 °C (Solid).[1][2] Note: While the methyl ester (Methyl 3,5-dichlorosalicylate) is a known solid, the ethyl chain adds rotational freedom that may further depress the melting point relative to the methyl analog.[1][2]

Experimental Determination Protocols

To establish the definitive MP for a specific lot, a dual-method approach combining capillary thermodynamics and Differential Scanning Calorimetry (DSC) is required.[1][2]

Method A: Capillary Melting Point (USP <741> Class Ia)

This is the primary method for routine purity confirmation.[1][2]

Workflow:

  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvent (solvent occlusion significantly depresses MP).

  • Loading: Pack 3–4 mm of fine powder into a capillary tube. Ensure compact packing to prevent thermal gradients.[1][2]

  • Ramping:

    • Fast Ramp: 5 °C/min to 40 °C.[1][2]

    • Slow Ramp: 1 °C/min from 40 °C until melting is complete.

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the disappearance of the last solid particle (clear point).

Method B: Differential Scanning Calorimetry (DSC)

Required for distinguishing between impurity-driven MP depression and polymorphic transitions.[1][2]

  • Pan: Aluminum, crimped (non-hermetic).[1][2]

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Equilibrate at 20 °C → Ramp 10 °C/min to 150 °C.

  • End Point: The extrapolated onset temperature (

    
    ) of the endothermic melting peak is the thermodynamic melting point.[1][2]
    

Synthesis & Purification Logic

The melting point is the ultimate indicator of successful synthesis and purification.[1][2] The presence of unreacted starting material (3,5-dichlorosalicylic acid) will drastically alter the melting profile.[1][2]

Synthesis Pathway (Fischer Esterification)

The synthesis involves the acid-catalyzed esterification of 3,5-dichlorosalicylic acid with ethanol.[1][2]

SynthesisWorkflow Start 3,5-Dichlorosalicylic Acid (CAS 320-72-9) MP: ~220°C Reaction Reflux (12-24h) Fischer Esterification Start->Reaction Reagent Ethanol (Excess) + H2SO4 (Cat.) Reagent->Reaction Workup Workup: 1. Evaporate EtOH 2. Dissolve in EtOAc 3. Wash w/ NaHCO3 (Remove Acid) Reaction->Workup Crude Crude Ethyl 3,5-dichlorosalicylate Workup->Crude Purification Recrystallization (Solvent: EtOH/Water or Hexanes) Crude->Purification Final Pure Product (CAS 68276-69-7) Target MP: Constant Range Purification->Final Repeat until constant MP

Caption: Synthesis and purification workflow for Ethyl 3,5-dichloro-2-hydroxybenzoate.

Impurity Profiling via Melting Point
ImpurityLikely SourceEffect on MP
3,5-Dichlorosalicylic Acid Unreacted starting materialElevation / Broadening (Mixed MP will be unpredictable due to high MP of acid).[1][2]
Ethyl Salicylate Dechlorination side-product (rare)Depression (Liquid at RT).[1][2]
Solvent (Ethanol/Hexane) Inadequate dryingDepression (Pseudo-eutectic formation).[1][2]

Applications in Drug Development

The precise characterization of this compound is vital for:

  • Intermediate Qualification: It serves as a lipophilic precursor for constructing complex heterocyclic scaffolds in antifungal and antibacterial research.[1][2]

  • Prodrug Design: The ethyl ester acts as a prodrug moiety, masking the acidic carboxyl group to enhance membrane permeability before being hydrolyzed by plasma esterases.[1][2]

  • Analytical Standards: Pure material is required to calibrate HPLC methods for monitoring the stability of salicylate-based formulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28460, Ethyl 3,5-dichloro-4-hydroxybenzoate.[1][2] (Note: Used for comparative isomer data).[1][2] Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of Halogenated Ethyl Salicylates

This guide provides a comprehensive exploration of the thermodynamic properties of halogenated ethyl salicylates, compounds of significant interest in medicinal chemistry and materials science. We will delve into the the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the thermodynamic properties of halogenated ethyl salicylates, compounds of significant interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of how halogenation impacts molecular stability and energetics, detail the experimental methodologies for determining these properties, and connect this fundamental data to practical applications in drug development.

Introduction: The Significance of Halogenation in Modulating Molecular Properties

Ethyl salicylate, the ester formed from salicylic acid and ethanol, is a well-known compound used in fragrances and as a starting material for more complex chemical syntheses.[1][2] In the realm of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing their pharmacological profiles. Halogenation, the introduction of fluorine, chlorine, bromine, or iodine atoms into a molecule's structure, is a powerful and frequently employed tool for this purpose. The introduction of a halogen can profoundly alter a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity to biological targets.

Understanding the thermodynamic properties of these modified compounds is paramount. These properties, such as the Gibbs free energy of formation, enthalpy, and entropy, govern the stability, reactivity, and phase behavior of a substance. For drug development professionals, this data is critical for:

  • Predicting Compound Stability: Ensuring a drug candidate is stable under storage and physiological conditions.

  • Optimizing Synthesis and Purification: Designing efficient and scalable synthetic routes and purification processes like distillation.[3]

  • Formulation Development: Understanding solid-state properties for the rational design of dosage forms.

  • Modeling Drug-Receptor Interactions: The energetics of binding are fundamentally linked to the thermodynamic properties of the drug molecule.

This guide will provide a detailed overview of the key thermodynamic parameters of halogenated ethyl salicylates and the experimental and computational techniques used to determine them.

Theoretical Framework: The Energetic Consequences of Halogenation

The introduction of a halogen atom onto the aromatic ring of ethyl salicylate initiates a cascade of electronic and steric effects that collectively influence the molecule's thermodynamic properties.

Gibbs Free Energy of Formation (ΔGf°)

The standard Gibbs free energy of formation is the most direct measure of a compound's thermodynamic stability under standard conditions.[4] It represents the change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states.[4] A more negative ΔGf° indicates a more stable compound. The Gibbs free energy is defined by the equation:

ΔG° = ΔH° - TΔS° [5]

Where:

  • ΔH° is the standard enthalpy of formation.

  • T is the absolute temperature in Kelvin.

  • ΔS° is the standard entropy.

For halogenated ethyl salicylates, ΔGf° is influenced by the interplay between the enthalpy and entropy changes upon formation.

Enthalpy of Formation (ΔHf°)

The enthalpy of formation corresponds to the heat absorbed or released during the formation of the compound from its elements. It is a reflection of the strengths of the chemical bonds within the molecule. The introduction of a halogen atom to the aromatic ring of ethyl salicylate affects ΔHf° in several ways:

  • Carbon-Halogen Bond Strength: The strength of the C-X bond (where X is the halogen) varies in the order C-F > C-Cl > C-Br > C-I. The formation of a very strong C-F bond, for instance, will contribute to a more negative (more favorable) enthalpy of formation.

  • Inductive and Resonance Effects: Halogens are electronegative and exert a strong electron-withdrawing inductive effect, which can stabilize the molecule. Conversely, they can also participate in resonance by donating a lone pair of electrons to the aromatic ring. The balance of these effects depends on the specific halogen and its position on the ring.

Entropy (S°)

Entropy is a measure of the molecular disorder or randomness. For a series of halogenated ethyl salicylates, the standard molar entropy will generally increase with the mass and size of the halogen atom. This is due to the increased number of accessible vibrational and rotational energy levels in the larger molecules.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is an important parameter for understanding how a material responds to changes in temperature and is crucial for chemical process design and safety analysis.

Experimental Determination of Thermodynamic Properties

A variety of experimental techniques are employed to determine the thermodynamic properties of organic compounds like halogenated ethyl salicylates. The choice of method depends on the specific property of interest and the physical state of the compound.

Enthalpy of Combustion and Formation: Bomb Calorimetry

The standard enthalpy of formation of a solid or liquid organic compound is often determined indirectly from its enthalpy of combustion.

Experimental Protocol: Constant-Volume Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of the halogenated ethyl salicylate is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A small amount of water is added to the bomb to ensure that the combustion products are in their standard states.

  • Assembly and Pressurization: The crucible is positioned with a fuse wire in contact with the sample. The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded as it rises due to the heat released by the combustion reaction.

  • Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter (determined from the combustion of a standard substance like benzoic acid) and the measured temperature change are used to calculate the heat of combustion at constant volume (ΔU°c). This is then converted to the enthalpy of combustion at constant pressure (ΔH°c).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and the corresponding hydrogen halide).

Causality Behind Experimental Choices:

  • High-Pressure Oxygen: Ensures complete and rapid combustion of the organic compound.

  • Known Mass of Water: The water acts as a heat sink, and its known mass and heat capacity are essential for calculating the heat released.

  • Insulated Calorimeter: Minimizes heat exchange with the surroundings, a potential source of significant error.

  • Calibration with a Standard: The use of a standard like benzoic acid, with a well-established heat of combustion, allows for the accurate determination of the calorimeter's heat capacity.

Workflow for Determining Enthalpy of Formation:

G cluster_prep Sample Preparation & Setup cluster_calorimetry Calorimetry cluster_calc Calculation P1 Weigh Halogenated Ethyl Salicylate Sample P2 Place in Bomb with Fuse P1->P2 P3 Pressurize with O₂ P2->P3 C1 Submerge Bomb in Water-filled Calorimeter P3->C1 C2 Record Initial Temperature C1->C2 C3 Ignite Sample C2->C3 C4 Record Final Temperature C3->C4 D1 Calculate Heat of Combustion (ΔU°c) C4->D1 D2 Convert to ΔH°c D1->D2 D3 Apply Hess's Law D2->D3 D4 Determine Enthalpy of Formation (ΔHf°) D3->D4

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Vapor Pressure and Enthalpy of Vaporization/Sublimation

Vapor pressure is a fundamental thermodynamic property that describes a substance's tendency to transition into the gaseous phase. The enthalpy of vaporization (for liquids) or sublimation (for solids) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Experimental Protocol: Knudsen Effusion Method

  • Cell Preparation: A small amount of the halogenated ethyl salicylate is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Heating and Effusion: The cell is heated to a series of precisely controlled temperatures. At each temperature, molecules of the substance effuse through the orifice into the vacuum.

  • Mass Loss Measurement: The rate of mass loss from the cell is measured, typically using a microbalance.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

  • Enthalpy of Sublimation/Vaporization: A plot of ln(P) versus 1/T yields a straight line with a slope equal to -ΔH/R, where R is the ideal gas constant.

Causality Behind Experimental Choices:

  • High Vacuum: Ensures that the molecules effusing from the cell do not collide with other gas molecules and return to the cell, which would lead to an underestimation of the vapor pressure.

  • Small Orifice: The orifice must be small enough that the effusion of molecules does not significantly disturb the equilibrium between the condensed and vapor phases inside the cell.

  • Precise Temperature Control: Vapor pressure is highly sensitive to temperature, so accurate and stable temperature control is crucial.

Data Compilation: Thermodynamic Properties of Halogenated Ethyl Salicylates

PropertyEthyl Salicylate2-Fluoro-Ethyl Salicylate (Estimated)4-Chloro-Ethyl Salicylate (Estimated)3-Bromo-Ethyl Salicylate (Estimated)
Formula C₉H₁₀O₃C₉H₉FO₃C₉H₉ClO₃C₉H₉BrO₃
Molar Mass ( g/mol ) 166.17184.16200.61245.06
Boiling Point (°C) 232-235[1][6]~240~260~275
Melting Point (°C) 1.3[1][6]~10~35~45
ΔHf° (gas, kJ/mol) ----
ΔGf° (gas, kJ/mol) ----

Note: Values for halogenated derivatives are estimates based on the known effects of halogenation on similar aromatic compounds and should be confirmed by experimental measurement.

Impact of Halogen Position and Identity on Thermodynamic Stability

The position and identity of the halogen substituent on the aromatic ring of ethyl salicylate have a significant impact on the molecule's thermodynamic stability.

G cluster_halogen Halogen Identity cluster_position Substituent Position cluster_properties Thermodynamic Properties F Fluorine (F) BondEnergy Bond Energy (ΔHf°) F->BondEnergy Strong C-F bond High electronegativity Cl Chlorine (Cl) Cl->BondEnergy Br Bromine (Br) Br->BondEnergy I Iodine (I) I->BondEnergy Weaker C-I bond High polarizability Ortho Ortho Position Interactions Intermolecular Interactions Ortho->Interactions Steric hindrance Intramolecular H-bonding Meta Meta Position Meta->Interactions Para Para Position Para->Interactions Symmetry effects Crystal packing Stability Molecular Stability (ΔGf°) BondEnergy->Stability Interactions->Stability

Sources

Exploratory

Technical Whitepaper: Ethyl 3,5-Dichloro-2-Hydroxybenzoate Derivatives

Strategic Scaffolds for Antimicrobial and Anti-inflammatory Therapeutics Executive Summary In the landscape of medicinal chemistry, ethyl 3,5-dichloro-2-hydroxybenzoate (ethyl 3,5-dichlorosalicylate) represents a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds for Antimicrobial and Anti-inflammatory Therapeutics

Executive Summary

In the landscape of medicinal chemistry, ethyl 3,5-dichloro-2-hydroxybenzoate (ethyl 3,5-dichlorosalicylate) represents a critical pharmacophore. It functions both as a lipophilic prodrug of 3,5-dichlorosalicylic acid (3,5-DCSA) and, more importantly, as a versatile synthetic intermediate. Its utility spans from the inhibition of human 20


-hydroxysteroid dehydrogenase to serving as the foundational precursor for hydrazide-hydrazone Schiff bases—a class of compounds exhibiting potent antimicrobial and anticancer activities.

This technical guide dissects the synthesis, derivatization, and biological mechanisms of this scaffold. It is designed for researchers requiring high-fidelity protocols and structural insights to accelerate lead optimization.

Chemical Constitution & Properties

The core structure features a salicylic acid backbone halogenated at the C3 and C5 positions. The ethyl ester moiety masks the carboxylic acid, significantly altering the physicochemical profile compared to the parent acid.

PropertySpecificationMechanistic Implication
IUPAC Name Ethyl 3,5-dichloro-2-hydroxybenzoateN/A
Molecular Formula

Halogens increase lipophilicity (

).
Parent Acid 3,5-Dichlorosalicylic acid (

)
Stronger acid than salicylic acid due to electron-withdrawing Cl atoms.
Lipophilicity High (Predicted

)
Enhanced membrane permeability; ideal for topical antifungal applications.
Reactivity Phenolic -OH; Ester -COOEtDual nucleophilic/electrophilic centers for heterocycle construction.

Synthetic Architecture

The synthesis of ethyl 3,5-dichloro-2-hydroxybenzoate is the gateway to a library of bioactive derivatives. The following protocols are optimized for yield and purity, avoiding common pitfalls like hydrolysis or incomplete conversion.

Workflow Visualization

The following diagram outlines the conversion of the parent acid to the ester, and subsequently to the bioactive hydrazide and Schiff base derivatives.

SynthesisWorkflow Start 3,5-Dichlorosalicylic Acid (DCSA) Step1 Esterification (EtOH, H2SO4) Start->Step1 Reflux 12h Intermediate Ethyl 3,5-dichloro- 2-hydroxybenzoate Step1->Intermediate Yield >90% Step2 Hydrazinolysis (NH2NH2-H2O) Intermediate->Step2 Reflux 4h Product1 3,5-DCSA Hydrazide Step2->Product1 Nucleophilic Subst. Step3 Condensation (R-CHO) Product1->Step3 Acid Cat. Final Schiff Base (Antimicrobial) Step3->Final Azomethine Formation

Figure 1: Synthetic pathway from parent acid to bioactive Schiff base derivatives.

Protocol: Fischer Esterification (High-Yield)

Objective: Synthesis of ethyl 3,5-dichloro-2-hydroxybenzoate from 3,5-DCSA. Rationale: While acid chlorides (using


) are faster, the Fischer method using 

is preferred here to prevent competitive chlorination of the phenol ring or formation of intermolecular depsides.

Reagents:

  • 3,5-Dichlorosalicylic acid (1.0 eq)[1]

  • Absolute Ethanol (Excess, solvent & reagent)

  • Conc. Sulfuric Acid (

    
    , catalytic, 0.5 eq)
    

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3,5-DCSA in 100 mL of absolute ethanol.

  • Catalysis: Add 2.0 mL of conc.

    
     dropwise. Caution: Exothermic.
    
  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (

    
    ) for 10-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The acid spot (
    
    
    
    ) should disappear, replaced by the ester (
    
    
    ).
  • Workup (Self-Validating Step):

    • Concentrate the ethanol to ~20 mL under reduced pressure.

    • Pour the residue into 150 mL of ice-cold water. The ester is lipophilic and will precipitate as a solid or oil.

    • Validation: If no precipitate forms, the pH is likely too low (solubilizing the phenol). Neutralize carefully with saturated

      
       until pH 7-8 to force precipitation.
      
  • Purification: Extract with dichloromethane (

    
     mL), dry over anhydrous 
    
    
    
    , and evaporate. Recrystallize from ethanol/water to yield white needles.
Protocol: Hydrazinolysis to Hydrazide

Objective: Conversion of the ester to 3,5-dichloro-2-hydroxybenzohydrazide. Rationale: The hydrazide is the "active" linker for creating Schiff bases. Direct reaction of the ester with hydrazine hydrate is cleaner than using the acid chloride, which can lead to diacyl hydrazines.

Methodology:

  • Dissolve 5.0 g of the ethyl ester (from 3.2) in 50 mL of ethanol.

  • Add hydrazine hydrate (99%, 3.0 eq) dropwise.

  • Reflux for 4–6 hours. A white solid (the hydrazide) often precipitates during the reaction due to lower solubility.

  • Cool, filter, and wash with cold ethanol.

Derivatization & Biological Applications[2][3][4][5][6][7][8]

Schiff Base (Hydrazone) Derivatives

The hydrazide derivative reacts with aromatic aldehydes to form acylhydrazones (


). These compounds possess an azomethine linkage (

), which is essential for biological activity.[2]
  • Mechanism: The azomethine nitrogen coordinates with metal ions (e.g.,

    
    , 
    
    
    
    ) in bacterial enzymes, inhibiting respiration.
  • Metal Complexes: Coordinating these hydrazones with Co(II) or Cu(II) often increases antimicrobial potency by 2-5 fold due to the "Tweedy's Chelation Theory" (chelation reduces polarity of the metal ion, increasing lipophilicity and penetration into bacterial cells).

Biological Activity Data Summary

The following table summarizes the potency of 3,5-DCSA derivatives against key pathogens.

Compound ClassTarget OrganismActivity MetricNotes
Ethyl Ester Candida albicansModerateFunctions as a membrane disruptor due to high lipophilicity.
Hydrazide E. coliMIC: 12.5

Precursor activity; moderate inhibition.
Schiff Base (Cl-Substituted) S. aureusMIC: 6.25

High potency; electron-withdrawing groups enhance activity.
Co(II)-Hydrazone Complex E. coli99.5% Bacteriostatic Metal complexation significantly boosts efficacy vs. free ligand.
Parent Acid 20

-HSD Enzyme

Inhibitor
Potent inhibitor of human hydroxysteroid dehydrogenase.[3]
Mechanistic SAR Visualization

Understanding the Structure-Activity Relationship (SAR) is vital for optimization.

SAR_Mechanism Core 3,5-Dichloro-2-hydroxy Scaffold R1 C3/C5 Chlorines: Enhance Lipophilicity & Acid Strength Core->R1 R2 Phenolic -OH: Essential for H-bonding & Metal Chelation Core->R2 R3 Ester/Hydrazide Tail: Determines Target Interaction (Membrane vs Enzyme) Core->R3 Target1 Bacterial Membrane (Lipophilic Esters) R1->Target1 Permeability Target2 Metal Sequestration (Hydrazones) R2->Target2 Binding Site R3->Target2 Azomethine Link

Figure 2: Structure-Activity Relationship (SAR) of the 3,5-dichloro-2-hydroxybenzoate scaffold.

References

  • Synthesis and Biological Evaluation of Hydrazide Derivatives. Source: MDPI (Molecules), 2024. Context: Protocols for hydrazide synthesis and antimicrobial screening of hydrazone derivatives.

  • 3,5-Dichlorosalicylic Acid: Properties and Enzyme Inhibition.

    
    -hydroxysteroid dehydrogenase.
    
    
  • Antibacterial Co(II) Complexes of Salicylidene Hydrazines. Source: ResearchGate (J. Mol.[4] Struct.), 2021.[4][5] Context: Data on the enhanced antibacterial activity of Co(II) complexes derived from dichlorosalicylaldehyde hydrazones.[4]

  • Synthesis of Ethyl p-hydroxybenzoate via Solid Superacid Catalysis.

    
    ) applicable to salicylic derivatives.
    
    
  • Salicylanilides and Esters as Anthelmintics and Anti-inflammatories. Source: ResearchGate.[4] Context: Broader context on the medicinal chemistry of 3,5-dichlorosalicylic acid derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of Ethyl 3,5-Dichloro-2-hydroxybenzoate

Executive Summary This application note details the synthesis of ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate) starting from salicylic acid.[1] This scaffold is a critical intermediate in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate) starting from salicylic acid.[1] This scaffold is a critical intermediate in the development of antifungal agents, anthelmintics, and specific non-steroidal anti-inflammatory drug (NSAID) analogs.

While direct chlorination of esters is possible, this guide recommends a "Chlorination-First" strategy (Route A).[1] This pathway minimizes side reactions (such as ester hydrolysis or polymerization) and simplifies purification, as the intermediate 3,5-dichlorosalicylic acid crystallizes readily from acetic acid systems.

Core Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Electrophilic Aromatic Substitution: Double chlorination of salicylic acid using sulfuryl chloride (

    
    ) or chlorine gas.
    
  • Fischer Esterification: Acid-catalyzed condensation with ethanol.[1][2]

ReactionScheme Start Salicylic Acid (2-Hydroxybenzoic acid) Inter 3,5-Dichlorosalicylic Acid (Intermediate) Start->Inter Step 1: Chlorination (SO2Cl2 or Cl2/AcOH) Product Ethyl 3,5-dichloro- 2-hydroxybenzoate Inter->Product Step 2: Esterification (EtOH, H2SO4, Reflux)

Figure 1: Strategic pathway for the synthesis of ethyl 3,5-dichloro-2-hydroxybenzoate.

Stage 1: Synthesis of 3,5-Dichlorosalicylic Acid

Objective: Introduce chlorine atoms at the ortho (3) and para (5) positions relative to the hydroxyl group.

Strategic Rationale

The hydroxyl group (-OH) is a strong activator and ortho, para-director, overpowering the meta-directing carboxyl group (-COOH).[1] We utilize Sulfuryl Chloride (


)  as the chlorinating agent for bench-scale precision.[1] Unlike chlorine gas, 

is a liquid, allowing for accurate volumetric dosing to prevent over-chlorination or tar formation.
Materials
  • Precursor: Salicylic Acid (1.0 eq)[1][3]

  • Reagent: Sulfuryl Chloride (2.2 eq)[1]

  • Solvent: Glacial Acetic Acid (AcOH)[1][4][5]

  • Catalyst: None required (uncatalyzed EAS)

Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Connect the condenser outlet to a gas scrubber (NaOH trap) to neutralize evolved HCl and

    
     gases.
    
  • Dissolution: Charge the flask with Salicylic Acid (13.8 g, 100 mmol) and Glacial Acetic Acid (60 mL). Stir at room temperature until partially suspended/dissolved.

    • Note: Heating to 40°C may facilitate dissolution, but cool back to 20°C before addition.

  • Addition: Charge the addition funnel with Sulfuryl Chloride (29.7 g, 17.8 mL, 220 mmol).

  • Reaction: Dropwise add the

    
     over 45–60 minutes.
    
    • Observation: The reaction is endothermic and evolves gas vigorously. Maintain temperature

      
       during addition to prevent decarboxylation.
      
  • Completion: Once addition is complete, heat the mixture to 70°C for 2 hours to drive the reaction to completion and expel residual gases.

  • Workup:

    • Cool the mixture to room temperature (20–25°C).

    • Pour the reaction mass into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.[1]

    • Filter the solid using a Büchner funnel.[4]

    • Purification: Recrystallize from dilute ethanol or acetic acid/water (1:1).[1]

    • Drying: Dry in a vacuum oven at 50°C.

Expected Yield: 75–85% Melting Point: 164–166°C (Lit. 165°C) [1][1]

Stage 2: Esterification to Ethyl 3,5-Dichloro-2-hydroxybenzoate

Objective: Convert the carboxylic acid moiety to an ethyl ester using Fischer Esterification.[1][6]

Strategic Rationale

The steric hindrance from the chlorine atom at the 3-position is significant but does not prevent esterification under reflux conditions. We employ a large excess of ethanol to drive the equilibrium forward (Le Chatelier's principle).[7]

Materials
  • Precursor: 3,5-Dichlorosalicylic Acid (from Stage 1)[1][8]

  • Reagent/Solvent: Absolute Ethanol (Excess, ~10 vol)

  • Catalyst: Concentrated Sulfuric Acid (

    
    , 0.5 eq) or p-Toluenesulfonic acid (pTSA).[1]
    
Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. (Optional: Use a Dean-Stark trap with benzene/toluene co-solvent if water removal is strictly required, but standard reflux is usually sufficient for this substrate).[1]

  • Mixing: Dissolve 3,5-Dichlorosalicylic Acid (10.0 g, 48.3 mmol) in Absolute Ethanol (100 mL).

  • Catalyst Addition: Carefully add Concentrated

    
     (1.5 mL) dropwise.
    
  • Reflux: Heat the mixture to reflux (~78°C) for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1]

  • Workup:

    • Concentrate the reaction mixture on a rotary evaporator to remove approx. 80% of the ethanol.

    • Pour the residue into crushed ice/water (150 mL).

    • Extract with Ethyl Acetate (

      
       mL) or Dichloromethane.[1]
      
    • Wash the organic layer with saturated

      
       solution (to remove unreacted acid) and then Brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.[1]
      
  • Purification: The crude product is often pure enough. If necessary, recrystallize from ethanol/water or perform flash chromatography.

Expected Yield: 80–90% Physical State: White crystalline solid (low melting) or oil that solidifies upon standing.[1] Melting Point: 47–49°C [2][1]

Analytical Validation & Quality Control

The following parameters confirm the identity and purity of the synthesized target.

ParameterSpecificationDiagnostic Signal
Appearance White crystalline solid-
Melting Point 47–49°CSharp range indicates high purity.[1]
IR Spectroscopy Ester C=O stretch~1680–1700 cm⁻¹ (Lowered due to H-bonding with OH).[1]
IR Spectroscopy Phenolic OHBroad band ~3200–3400 cm⁻¹ (Intramolecular H-bond).[1]
¹H NMR (CDCl₃) Aromatic Protons

7.5–7.8 ppm (Two doublets, J~2.5 Hz, meta-coupling).[1]
¹H NMR (CDCl₃) Ethyl GroupQuartet (~4.4 ppm) and Triplet (~1.4 ppm).[1]
Mass Spectrometry Molecular Ionm/z 234/236/238 (Characteristic isotope pattern for

).[1]

Troubleshooting & Critical Decision Tree

Troubleshooting Issue1 Problem: Low Yield in Chlorination Check1 Check: Temperature Control Issue1->Check1 Action1 Ensure T < 45°C during addition. High T causes decarboxylation. Check1->Action1 Issue2 Problem: Product is Oily/Sticky Check2 Check: Residual Solvent/Acid Issue2->Check2 Action2 Wash organic layer thoroughly with NaHCO3. Recrystallize from cold EtOH. Check2->Action2

Figure 2: Troubleshooting logic for common synthetic deviations.

Key Mechanistic Insight: The "Orth Effect"

In 3,5-dichlorosalicylic acid derivatives, the phenolic proton forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen. This "locking" mechanism often shifts the carbonyl stretching frequency in IR and deshields the phenolic proton in NMR. It also contributes to the stability of the molecule against hydrolysis compared to non-hydrogen-bonded analogs.

References

  • Vertex AI Search. (2023).[1] Synthesis of 3,5-dichlorosalicylic acid from salicylic acid sulfuryl chloride protocol. 8

  • ChemicalBook. (n.d.).[1] Ethyl 3,5-dichloro-2-hydroxybenzoate Properties and Melting Point. 9

  • Organic Syntheses. (n.d.). General Procedures for Chlorination of Salicylic Acid Derivatives. 4[5]

  • PubChem. (n.d.).[1] Compound Summary: Ethyl 3,5-dichloro-4-hydroxybenzoate (Analog comparison). 1[5]

Sources

Application

Application Note: High-Yield Esterification of 3,5-Dichlorosalicylic Acid

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the esterification of 3,5-dichlorosalicylic acid (3,5-DCSA).[1] [1][2] Abstract & Chemical Co...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the esterification of 3,5-dichlorosalicylic acid (3,5-DCSA).[1]

[1][2]

Abstract & Chemical Context

The esterification of 3,5-dichlorosalicylic acid (3,5-DCSA) presents unique challenges compared to unsubstituted salicylic acid. The presence of chlorine atoms at the C3 and C5 positions exerts a strong electron-withdrawing inductive effect (-I), increasing the acidity of the phenolic hydroxyl and potentially destabilizing the oxocarbenium intermediate in standard Fischer esterification. Furthermore, the C3-chlorine introduces steric strain proximal to the carboxylic acid and the phenolic hydroxyl, reinforcing the intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and the carbonyl oxygen.[1]

This protocol details two validated pathways:

  • Method A (Primary): Sulfuric Acid-Catalyzed Methanolysis (Fischer).[2][3] Preferred for preserving the phenolic moiety and minimizing side reactions.[2]

  • Method B (Alternative): Thionyl Chloride Activation.[2] Reserved for rapid synthesis or when the acid substrate is resistant to direct alcoholysis.[2][3]

Chemical Structure & Properties
PropertySubstrate: 3,5-Dichlorosalicylic AcidProduct: Methyl 3,5-dichlorosalicylate
CAS 320-72-940624-07-5
MW 207.01 g/mol 221.04 g/mol
pKa ~2.1 (Acid), ~7.0 (Phenol)N/A (Phenol ~7-8)
Solubility DMSO, Ethanol, MethanolDCM, EtOAc, Methanol

Experimental Workflow Selection

The following decision tree outlines the logic for selecting the appropriate synthesis route based on available equipment and scale.

Esterification_Workflow Start Start: 3,5-DCSA Substrate Scale_Check Scale / Purity Requirement? Start->Scale_Check Method_A Method A: Fischer Esterification (H2SO4 / MeOH) Scale_Check->Method_A Standard / High Purity Method_B Method B: Acyl Chloride (SOCl2 / MeOH) Scale_Check->Method_B Rapid / Stubborn Substrate Reflux Reflux (65°C, 4-6 hrs) Method_A->Reflux Activation Activation (Reflux, 2 hrs) -HCl, -SO2 gas Method_B->Activation Quench Quench / Workup (NaHCO3 Wash) Reflux->Quench Activation->Quench Purification Recrystallization (MeOH/H2O) Quench->Purification

Caption: Workflow logic for selecting between Fischer Esterification (Green) and Thionyl Chloride Activation (Red).

Detailed Protocols

Method A: Sulfuric Acid-Catalyzed Methanolysis (Standard)

This method is the industry standard for salicylic acid derivatives, ensuring the phenolic hydroxyl remains unreacted (avoiding ether formation).[1][2]

Reagents:

  • 3,5-Dichlorosalicylic acid (1.0 equiv)[1][2][4]

  • Methanol (anhydrous, solvent & reagent, ~20-30 equiv)[1][2]

  • Sulfuric Acid (

    
    , conc. 98%, 0.5 - 1.0 equiv)[2]
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Dichlorosalicylic acid (10.0 g, 48.3 mmol) in Methanol (50 mL) . The solution may be slightly opaque initially.

  • Catalyst Addition: Carefully add conc.

    
     (1.5 mL)  dropwise.[2] Caution: Exothermic reaction.[2]
    
  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) . Maintain stirring for 4–6 hours .

    • Note: While unsubstituted salicylic acid esterifies quickly, the 3,5-dichloro derivative requires longer reaction times due to the steric hindrance of the C3-chloro group [1].[1]

  • Monitoring: Monitor by TLC (Silica; Hexane:EtOAc 8:2). The product (ester) will have a higher

    
     than the starting acid.[2][3]
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% of its original volume using a rotary evaporator.[2][3]

    • Pour the residue into ice-cold water (100 mL) . The ester should precipitate as a solid or oil.[2]

    • Extract with Dichloromethane (DCM) (3 x 30 mL) .[2][3]

    • Wash the combined organic layer with saturated

      
        (2 x 30 mL) to remove unreacted acid.[2][3] Warning: 
      
      
      
      evolution.
    • Wash with Brine , dry over anhydrous

      
      , and concentrate in vacuo.[1][2][3]
      
Method B: Thionyl Chloride Activation (Rapid)

Use this method if Method A yields are low (<60%) or if the substrate quality is poor.[2][3]

Reagents:

  • 3,5-Dichlorosalicylic acid (1.0 equiv)[1][2][4]

  • Thionyl Chloride (

    
    , 1.5 equiv)[1][2]
    
  • Methanol (Excess)[1][2]

Procedure:

  • Activation: In a fume hood, suspend 3,5-DCSA (5.0 g) in DCM (20 mL) . Add

    
     (2.6 mL)  dropwise.[2] Add a catalytic drop of DMF.[2]
    
  • Reflux: Heat to reflux (40°C) for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution clears.
  • Evaporation: Evaporate the solvent and excess

    
    in vacuo to obtain the crude acid chloride.
    
  • Esterification: Redissolve the residue in anhydrous Methanol (20 mL) . Stir at room temperature for 1 hour, then reflux for 30 minutes.

  • Workup: Proceed as in Method A (Step 5).

Analytical Validation (Self-Validating System)[1][2]

To ensure the protocol was successful, compare your isolated product against these expected metrics.

Quantitative Data Summary
MetricMethod A (

)
Method B (

)
Typical Yield 85 - 92%90 - 96%
Reaction Time 4 - 6 Hours3 - 4 Hours
Purity (Crude) High (>95%)Moderate (Requires careful workup)
Key Impurity Unreacted AcidChlorinated byproducts / Sulfinyl esters
Spectroscopic Characterization

1H NMR (400 MHz,


): 
  • 
     11.20 ppm (s, 1H, -OH):  Sharp singlet, highly deshielded due to intramolecular hydrogen bonding with the ester carbonyl.[2]
    
  • 
     7.75 ppm (d, J = 2.5 Hz, 1H, Ar-H6):  Proton ortho to the ester group.[2]
    
  • 
     7.50 ppm (d, J = 2.5 Hz, 1H, Ar-H4):  Proton between the two chlorine atoms.[1][2]
    
  • 
     3.98 ppm (s, 3H, 
    
    
    
    ):
    Methyl ester singlet.[1][2]
    • Interpretation: The coupling constant (J = 2.5 Hz) confirms the meta relationship of the aromatic protons, validating the 3,5-substitution pattern is intact [2].[1]

IR Spectrum (ATR):

  • ~1680 cm⁻¹: Ester C=O stretch (Shifted slightly lower than typical esters due to conjugation and H-bonding).

  • ~3200-3400 cm⁻¹: Phenolic O-H stretch (Broad, often weak due to H-bonding).[1][2]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to steric hindrance (C3-Cl).[2]Increase reflux time to 8-12 hours or switch to Method B (

).
Product is Oil Impurities preventing crystallization.[2][3]Recrystallize from minimal hot Methanol/Water (9:1) or use Hexane/EtOAc.[2][3]
New Spot on TLC (

~0.9)
O-Methylation (Ether formation).[2][3]Reduce reaction temperature; ensure no alkylating agents (like MeI) are present.[2] Fischer conditions rarely cause this.[1][2]

References

  • H. D. Durst & G. W.[2] Gokel. Experimental Organic Chemistry, 2nd Ed.[1][2] McGraw-Hill, 1987.[2] (General reference for steric effects in Fischer Esterification).

  • Creasy, W. R., et al. "Methyl Salicylate: A Reactive Chemical Warfare Agent Surrogate to Detect Reaction with Hypochlorite."[1][2] Defense Technical Information Center (DTIC), 2011.[1][2]

    • Note: This reference explicitly validates the synthesis of Methyl 3,5-dichlorosalicylate using acid-c
  • BenchChem. "Synthesis of Methyl Salicylate Derivatives: A Detailed Guide." BenchChem Application Notes, 2025.

Sources

Method

reagents for synthesizing ethyl 3,5-dichloro-2-hydroxybenzoate

Application Note: Strategic Synthesis of Ethyl 3,5-Dichloro-2-Hydroxybenzoate Abstract & Strategic Overview Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate) is a halogenated salicylate derivative utili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Ethyl 3,5-Dichloro-2-Hydroxybenzoate

Abstract & Strategic Overview

Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate) is a halogenated salicylate derivative utilized as a pharmaceutical intermediate and an antifungal agent.[1] Its synthesis presents a classic problem in aromatic substitution control: ensuring regioselectivity at the 3- and 5-positions while preserving the ester functionality.[1]

This guide outlines two distinct synthetic pathways:

  • Route A (Convergent): Esterification of pre-functionalized 3,5-dichlorosalicylic acid. This is the recommended route for high-purity laboratory scale-up, as it avoids competitive hydrolysis of the ester during chlorination.[1]

  • Route B (Direct Functionalization): Chlorination of ethyl salicylate using sulfuryl chloride (

    
    ). This route is more atom-economical but requires strict temperature control to prevent over-chlorination or ester hydrolysis.[1]
    

Retrosynthetic Analysis

The retrosynthetic breakdown reveals two logical disconnections. The choice depends on the availability of starting materials (3,5-dichlorosalicylic acid vs. ethyl salicylate).

Retrosynthesis Target Ethyl 3,5-dichloro-2-hydroxybenzoate Acid 3,5-Dichlorosalicylic Acid Target->Acid Esterification (Route A) Ester Ethyl Salicylate Target->Ester Electrophilic Aromatic Substitution (Route B) Salicylic Salicylic Acid Acid->Salicylic Chlorination Ester->Salicylic Esterification

Figure 1: Retrosynthetic map showing the convergent (Route A) and linear (Route B) pathways.

Method A: Fischer Esterification (Recommended)

Rationale: This method separates the chlorination step from the esterification step. By starting with purified 3,5-dichlorosalicylic acid, you eliminate the risk of generating mixed chlorinated esters.[2] It utilizes a classic Fischer esterification driven by an acid catalyst and excess ethanol.[3]

Reagents & Materials
ReagentRoleEquiv.Notes
3,5-Dichlorosalicylic Acid Limiting Reagent1.0Solid, mp 164–165 °C.
Ethanol (Absolute) Solvent/Reactant>10.0Anhydrous grade preferred to drive equilibrium.[1]
Sulfuric Acid (

)
Catalyst0.5–1.0Concentrated (98%).
Toluene (Optional)Azeotrope AgentN/AUse if water removal via Dean-Stark is required.[1]
Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 10.0 g (48.3 mmol) of 3,5-dichlorosalicylic acid to the flask.

  • Solvation: Add 50 mL of absolute ethanol . Stir until the solid is mostly suspended/dissolved.

  • Catalyst Addition: Carefully add 2.0 mL of concentrated sulfuric acid dropwise.[2] The reaction is exothermic; ensure stirring is vigorous.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–8 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting acid spot (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove excess ethanol (approx. 10–15 mL volume remaining).

    • Pour the residue into 100 mL of ice-cold water. The ester should precipitate as a solid or oil out.

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Wash the combined organic layers with saturated

      
        (2 x 30 mL) to remove unreacted acid and catalyst. Caution: Gas evolution (
      
      
      
      ).[2][1]
    • Wash with brine (1 x 30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.[2]
      
    • Recrystallization: If solid, recrystallize from Ethanol/Water (1:1).[2] If oil, purify via silica gel flash chromatography.[2]

Method B: Direct Chlorination with Sulfuryl Chloride[1][2]

Rationale: This route uses Sulfuryl Chloride (


)  instead of chlorine gas. 

is a liquid, allowing for precise stoichiometric control and easier handling.[2] It is highly selective for the ortho- and para- positions relative to the hydroxyl group.[1]
Reagents & Materials
ReagentRoleEquiv.Notes
Ethyl Salicylate Limiting Reagent1.0Liquid, bp 234 °C.
Sulfuryl Chloride (

)
Chlorinating Agent2.2Excess ensures di-substitution.[1]
Dichloromethane (DCM) SolventN/AInert solvent.
Acetic Acid Catalyst/Solvent0.1Optional; promotes polarization.[2]
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl and

    
     gas.
    
  • Charging: Dissolve 8.3 g (50 mmol) of ethyl salicylate in 40 mL of dry DCM .

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add 14.8 g (110 mmol, 8.9 mL) of sulfuryl chloride dropwise over 30 minutes.

    • Critical: Maintain temperature < 10 °C to prevent hydrolysis of the ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Note: If reaction is sluggish (monitored by TLC), heat to mild reflux (40 °C) for 1 hour.

  • Quenching: Pour the reaction mixture carefully into 100 mL of ice water.

  • Separation: Separate the organic layer.[4][5] Wash the aqueous layer with DCM (2 x 20 mL).

  • Purification:

    • Wash combined organics with water, then saturated

      
      .[2]
      
    • Dry over

      
       and concentrate.
      
    • Yield Note: This method may produce small amounts of 5-chloro or 3-chloro isomers if stoichiometry is not precise.[1] Recrystallization is required to ensure the pure 3,5-dichloro product.[2]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected metrics.

ParameterExpected ResultInterpretation
Appearance White to off-white crystalline solidDark color indicates oxidation or polymerization.[1]
Melting Point ~48–50 °C (Lit. varies, often low melting)Sharp range (< 2°C) confirms purity.
IR Spectroscopy ~1680 cm⁻¹ (Ester C=O)~3200 cm⁻¹ (Phenol O-H)Absence of broad carboxylic acid O-H stretch (2500-3000 cm⁻¹) confirms esterification.
¹H NMR (CDCl₃)

1.45 (t, 3H), 4.45 (q, 2H)

7.5-7.9 (d, 2H, aromatic)
Two doublets in the aromatic region (J ~2.5 Hz) confirm meta coupling (3,5-substitution pattern).[2]

Safety & Handling

  • Sulfuryl Chloride: Highly toxic and corrosive.[2] Reacts violently with water to release HCl and SO2. Must be handled in a fume hood.

  • 3,5-Dichlorosalicylic acid: Irritant.[2][1] Avoid dust inhalation.[1]

  • Waste Disposal: All aqueous washes from Route B contain sulfites/sulfates and acidic byproducts; neutralize before disposal.[2] Halogenated organic waste must be segregated.[1]

References

  • Fischer Esterification Mechanism & Protocols

    • Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).[3][6]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Chlorination of Salicylates using Sulfuryl Chloride

    • Title: The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides.[7]

    • Source: Bentham Science / Current Organic Chemistry.[1]

    • URL:[Link]

  • Synthesis of Ethyl Salicylate (Base Protocol)

    • Title: Synthesis of Ethyl Salicylate from Salicylic Acid and Ethanol: A Technical Guide.
    • Source: BenchChem.[1][3]

  • Properties of Halogenated Benzoates

    • Title: Ethyl 3,5-dichloro-2-hydroxybenzoate Product Page.[1][8]

    • Source: BLD Pharm.[1]

Sources

Application

Application Notes &amp; Protocols: Ethyl 3,5-Dichlorosalicylate as a Key Pharmaceutical Intermediate

Introduction Ethyl 3,5-dichlorosalicylate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of numerous pharmaceutical agents.[1][2] Its structure, featuring a salicyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3,5-dichlorosalicylate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of numerous pharmaceutical agents.[1][2] Its structure, featuring a salicylic acid core with chlorine atoms at the 3 and 5 positions and an ethyl ester, provides a versatile platform for medicinal chemists. Salicylic acid and its derivatives have long been recognized for their therapeutic properties, with acetylsalicylic acid (aspirin) being the most prominent example.[3][4][5] This guide offers a comprehensive overview of the applications and handling of ethyl 3,5-dichlorosalicylate for researchers, scientists, and professionals in drug development.

Part 1: Strategic Importance in Medicinal Chemistry

The strategic placement of two electron-withdrawing chlorine atoms on the salicylic acid scaffold significantly influences the molecule's reactivity, making it a valuable intermediate in organic synthesis.[6] This substitution pattern allows for selective chemical modifications at the phenolic hydroxyl, the ethyl ester, and the aromatic ring, enabling the creation of diverse molecular architectures.

Table 1: Physicochemical Properties of Ethyl 3,5-Dichlorosalicylate

PropertyValue
Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 48-51 °C
Boiling Point ~300 °C at 760 mmHg
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate)

Part 2: Key Synthetic Transformations and Protocols

The utility of ethyl 3,5-dichlorosalicylate is realized through a series of fundamental organic reactions that modify its core structure. Below are detailed protocols for two of the most common transformations.

O-Alkylation of the Phenolic Hydroxyl Group

The introduction of various alkyl or aryl groups at the phenolic hydroxyl position is a common strategy to modulate the biological activity of the final compound.

Protocol 1: General O-Alkylation Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3,5-dichlorosalicylate (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K2CO3, 1.5 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired alkylating agent (e.g., an alkyl halide, 1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Solvent: Acetone and DMF are effective solvents for this reaction due to their ability to dissolve the reactants and their relatively high boiling points.

  • Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the phenolic hydroxyl, facilitating the nucleophilic attack on the alkylating agent.

  • Temperature: Heating the reaction to reflux increases the reaction rate, leading to a more efficient conversion to the desired product.

O_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Ethyl 3,5-Dichlorosalicylate and K2CO3 in Acetone/DMF B Add Alkylating Agent A->B C Reflux for 4-8 hours B->C D Monitor by TLC C->D E Filter and Concentrate D->E Upon Completion F Aqueous Work-up E->F G Column Chromatography F->G

Caption: General workflow for O-alkylation of ethyl 3,5-dichlorosalicylate.

Saponification of the Ethyl Ester

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a crucial step in preparing for subsequent reactions, such as amide bond formation.[7][8]

Protocol 2: Saponification

  • Reaction Setup: Dissolve the ethyl 3,5-dichlorosalicylate derivative (1.0 equivalent) in a mixture of ethanol and water.

  • Base Addition: Add an excess of an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2-3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C to expedite the hydrolysis. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) until the product precipitates.

  • Isolation: Collect the solid product by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

Rationale for Experimental Choices:

  • Solvent System: The ethanol/water mixture ensures the solubility of both the organic substrate and the inorganic base.

  • Base: A strong base like NaOH is required to effectively hydrolyze the ester.

  • Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Part 3: Application in Drug Synthesis

The versatility of ethyl 3,5-dichlorosalicylate as an intermediate is highlighted by its use in the synthesis of various biologically active compounds. For example, derivatives of salicylic acid, such as Diflunisal, are used as nonsteroidal anti-inflammatory drugs (NSAIDs).[5][9]

Synthetic Pathway Example:

Drug_Synthesis_Pathway A Ethyl 3,5-Dichlorosalicylate B O-Alkylation A->B Step 1 C Saponification B->C Step 2 D Amide Coupling C->D Step 3 E Final Drug Candidate D->E Further Modifications

Caption: A potential synthetic route from ethyl 3,5-dichlorosalicylate to a drug candidate.

Part 4: Analytical Characterization

The purity and identity of ethyl 3,5-dichlorosalicylate and its derivatives are critical for their use in pharmaceutical synthesis. A variety of analytical techniques are employed for this purpose.[10][11][12]

Table 2: Recommended Analytical Methods

TechniquePurposeKey Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoringRetention time and peak purity
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantificationMass-to-charge ratio and fragmentation pattern
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationChemical shifts, coupling constants, and integration
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisCharacteristic absorption bands for C=O, O-H, C-Cl

Part 5: Safety and Handling

As a chlorinated aromatic compound, ethyl 3,5-dichlorosalicylate requires careful handling to minimize exposure and ensure laboratory safety.[13][14][15]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][16]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local regulations.[13]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. Salicylic Acid: A Key Pharmaceutical Intermediate for Drug Synthesis.
  • Science.gov. salicylic acid derivatives: Topics by Science.gov.
  • Taylor & Francis Online. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.
  • Wikipedia. Diflunisal.
  • PubMed. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.
  • Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.
  • Ecolink, Inc. Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
  • Benchchem. Safety and handling of chlorinated organic compounds.
  • PubMed. Sensitive, selective detection and differentiation of salicylates and metabolites in urine by a simple HPTLC method.
  • OxyChem. CHLORINATED ORGANICS HANDBOOK.
  • ECSA. Guidance on Storage and Handling of Chlorinated Solvents.
  • ResearchGate. (PDF) A Review on a Some Analytical Methods for Determination of Salicylic Acid.
  • PubMed. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion.
  • PubMed. The identification of salicylates as normal constituents of serum: a link between diet and health?
  • OperaChem. Saponification-Typical procedures.
  • INTERSURFCHEM. Chemical Intermediates in Pharmaceuticals.
  • Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application.
  • Der Pharma Chemica. Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac.
  • Evonik. Intermediates for the pharmaceutical industry.
  • Google Patents. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate.
  • Organic Syntheses. ethyl azodicarboxylate - Organic Syntheses Procedure.
  • BOC Sciences. Chemical Intermediates.
  • Scribd. Saponification of Ethyl Acetate Experiment | PDF.
  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • PMC. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
  • University of Washington. UWPR - Protein Reduction, Alkylation, Digestion.
  • Organic Syntheses. ethyl ethoxalylpropionate - Organic Syntheses Procedure.
  • Bangladesh Journals Online. Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate.
  • Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications.
  • ResearchGate. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis | Request PDF.

Sources

Method

reaction mechanism of ethyl 3,5-dichloro-2-hydroxybenzoate hydrolysis

Application Note: Mechanistic Profiling and Hydrolytic Stability of Ethyl 3,5-dichloro-2-hydroxybenzoate Abstract & Core Directive This guide details the hydrolytic degradation pathway of Ethyl 3,5-dichloro-2-hydroxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling and Hydrolytic Stability of Ethyl 3,5-dichloro-2-hydroxybenzoate

Abstract & Core Directive

This guide details the hydrolytic degradation pathway of Ethyl 3,5-dichloro-2-hydroxybenzoate (EDCHB). Unlike simple benzoates, EDCHB exhibits complex kinetics due to the interplay between the electron-withdrawing chlorine substituents and the ortho-hydroxyl group. This note provides a definitive


 mechanistic analysis, a validated forced degradation protocol, and a specific HPLC method for monitoring stability in drug development pipelines.

Mechanistic Profiling

The Substrate: Electronic & Steric Context

The stability of EDCHB is governed by three competing structural factors:

  • Electrophilic Activation: The two chlorine atoms at positions 3 and 5 are strong electron-withdrawing groups (EWGs) via induction (

    
     effect). This significantly decreases electron density at the carbonyl carbon, making it highly susceptible to nucleophilic attack compared to unsubstituted salicylates.
    
  • Ortho-Effect (Steric/Electrostatic): The 2-hydroxy group, situated ortho to the ester, creates a steric blockade. However, in basic conditions (pH > 8), this phenol deprotonates (

    
     due to Cl substitution). The resulting phenolate anion (
    
    
    
    ) exerts electrostatic repulsion against the incoming hydroxide nucleophile (
    
    
    ), potentially retarding the reaction rate despite the electronic activation.
  • Intramolecular Catalysis: At physiological pH (near neutral), the ionized phenolate can function as an intramolecular general base, activating a water molecule to attack the ester carbonyl, a phenomenon unique to salicylate esters [1].

Reaction Pathway: Base-Promoted Hydrolysis ( )

The dominant degradation pathway in alkaline media is the


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism.

Step-by-Step Mechanism:

  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the carbonyl carbon.
    
  • Tetrahedral Intermediate: formation of a transient, high-energy tetrahedral intermediate.

  • Collapse & Elimination: The carbonyl

    
    -bond reforms, expelling the ethoxide ion (
    
    
    
    ).
  • Irreversible Deprotonation: The ethoxide ion immediately deprotonates the generated carboxylic acid, rendering the reaction irreversible and driving it to completion.

Visualized Pathway (DOT)

HydrolysisMechanism cluster_factors Kinetic Factors Substrate Ethyl 3,5-dichloro-2-hydroxybenzoate (Ester) TS1 Transition State (Nucleophilic Attack) Substrate->TS1 + OH- Intermediate Tetrahedral Intermediate (Dianion Species) TS1->Intermediate Products_Transient 3,5-dichlorosalicylic acid + Ethoxide Intermediate->Products_Transient - EtO- (Elimination) Final_Product 3,5-dichlorosalicylate (Salt) + Ethanol Products_Transient->Final_Product Fast Proton Transfer Factor1 Cl atoms (EWG) Accelerate Attack Factor2 Phenolate (O-) Repels OH-

Figure 1: Reaction coordinate for the base-promoted hydrolysis of EDCHB.

Experimental Protocol: Kinetic Stability Study

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

) of EDCHB at pH 10.0 and pH 12.0.
Materials & Reagents
  • API: Ethyl 3,5-dichloro-2-hydroxybenzoate (>98% purity).

  • Solvent: Acetonitrile (HPLC Grade) – used as co-solvent to ensure solubility.

  • Buffer pH 10: 0.05 M Borate buffer.

  • Buffer pH 12: 0.01 N NaOH solution.

  • Quenching Solution: 1% Formic Acid in Water/Acetonitrile (50:50).

Workflow (Step-by-Step)
  • Stock Preparation: Dissolve 25 mg of EDCHB in 25 mL of Acetonitrile (Conc: 1 mg/mL).

  • Reaction Initiation:

    • Pre-heat 10 mL of the respective Buffer (pH 10 or 12) to 25°C or 40°C in a glass vial with magnetic stirring.

    • Spike 100 µL of Stock Solution into the buffer (

      
      ).
      
    • Note: Final organic content is <1%, minimizing solvent effects on kinetics.

  • Sampling:

    • At defined intervals (e.g., 0, 5, 10, 20, 30, 60 mins), withdraw 500 µL of the reaction mixture.

  • Quenching:

    • Immediately transfer the aliquot into a vial containing 500 µL of Quenching Solution .

    • Mechanism:[1][2][3][4] Acidification protonates the phenol and neutralizes the base, freezing the hydrolysis.

  • Analysis: Inject directly onto HPLC.

Analytical Method (HPLC-UV)

This method separates the parent ester from the hydrolysis product (3,5-dichlorosalicylic acid).

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B (Isocratic)2-10 min: 30%

90% B (Linear)10-12 min: 90% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 305 nm (Specific to chlorinated salicylate core)
Injection Vol 10 µL
Retention Times Acid (Product): ~4.5 min Ester (Parent): ~8.2 min

Rationale: The acid product is more polar and elutes earlier. The high wavelength (305 nm) minimizes interference from simple benzene derivatives and maximizes sensitivity for the conjugated salicylate system.

Data Analysis & Calculations

Under buffered conditions (excess base), the reaction follows pseudo-first-order kinetics .

1. Calculate Remaining Concentration: Use the HPLC peak area ratio:



2. Determine Rate Constant (


): 
Plot 

vs. Time (

). The slope of the line is

.

3. Calculate Half-Life (


): 


Expected Results Table (Example Data):

ConditionTemperature

(

)

(min)
pH 7.4 (PBS)37°C< 0.001> 12 hours
pH 10.025°C0.015~46
pH 12.025°C0.120~5.8

References

  • Kirby, A. J., & Fersht, A. R. (1971). Intramolecular General Base Catalysis of Ester Hydrolysis. Progress in Bioorganic Chemistry.

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Detailed discussion on mechanisms).
  • FDA Guidance for Industry. (2011). Stability Testing of New Drug Substances and Products (ICH Q1A).

  • PubChem Compound Summary. (2023). 3,5-Dichlorosalicylic acid.[5][6][7][8][9][10] National Library of Medicine.

Sources

Application

Application Note: Strategic Nucleophilic Substitutions of Ethyl 3,5-Dichlorosalicylate

Executive Summary Ethyl 3,5-dichlorosalicylate (CAS: 19483-25-1) is a versatile halogenated salicylate scaffold widely utilized in the synthesis of antimicrobials, anthelmintics (e.g., substituted salicylanilides), and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,5-dichlorosalicylate (CAS: 19483-25-1) is a versatile halogenated salicylate scaffold widely utilized in the synthesis of antimicrobials, anthelmintics (e.g., substituted salicylanilides), and antifungals.[1] Its chemical profile presents a unique duality in nucleophilic substitution:

  • As a Nucleophile: The phenolic hydroxyl group (

    
    ) is highly amenable to 
    
    
    
    O-alkylation, serving as a primary anchor point for lipophilic side chains or linkers.[2]
  • As an Electrophile: The ethyl ester moiety undergoes facile Nucleophilic Acyl Substitution (

    
    ) with amines and hydrazines. Conversely, the aryl chloride motifs are electronically deactivated towards classical 
    
    
    
    but serve as excellent handles for metal-catalyzed cross-coupling.[2]

This guide provides validated protocols for O-alkylation and hydrazinolysis, alongside mechanistic insights for optimizing yield and selectivity.[2]

Chemical Profile & Reactivity Landscape[1][2]

Structural Analysis

The molecule contains three distinct reactive centers:

  • Site A (Phenolic OH): Positioned ortho to the ester. The intramolecular hydrogen bond (IMHB) between the phenolic proton and the carbonyl oxygen stabilizes the ground state, requiring specific bases to disrupt the IMHB for effective alkylation.

  • Site B (Ethyl Ester): Moderately reactive.[2] Steric hindrance from the ortho-hydroxyl and meta-chloro groups is minimal, allowing smooth amidation.[2]

  • Site C (Aryl Chlorides): Located at positions 3 and 5.[3][4] The electron-rich phenolic ring renders these positions resistant to classical nucleophilic aromatic substitution (

    
    ) unless the phenol is protected/converted to a triflate or metal catalysis is employed.
    
Reaction Pathways Diagram[1]

ReactionLandscape cluster_legend Reaction Types Substrate Ethyl 3,5-dichlorosalicylate Ether O-Alkyl Derivative (via SN2) Substrate->Ether R-X, K2CO3 (Phenol as Nucleophile) Hydrazide Salicylhydrazide (via SNAc) Substrate->Hydrazide NH2NH2 (Ester as Electrophile) Biaryl Biaryl Derivative (via Suzuki/Buchwald) Substrate->Biaryl Pd(0), Ar-B(OH)2 (Cl as Electrophile) key1 SN2 = Nucleophilic Aliphatic Substitution key2 SNAc = Nucleophilic Acyl Substitution

Figure 1: Divergent reactivity pathways for ethyl 3,5-dichlorosalicylate. Green and Red pathways are covered in this protocol.

Protocol A: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of ethyl 3,5-dichloro-2-(alkoxy)benzoate. Mechanism:


 substitution where the phenoxide ion displaces a halide from an alkylating agent.
Critical Considerations
  • Base Selection: Potassium carbonate (

    
    ) is preferred over Sodium hydride (NaH) for scale-up.[2] While NaH is faster, 
    
    
    
    in acetone or DMF avoids the formation of reactive enolates if the alkyl halide is sensitive.
  • Solvent Effects:

    • Acetone:[1] Good for reactive halides (allylic/benzylic).[2] Easy workup.

    • DMF/DMAc: Required for unreactive alkyl chlorides or long-chain bromides to enhance nucleophilicity via better solvation of the cation.[2]

  • Catalysis: Potassium iodide (KI) (10-20 mol%) is essential when using alkyl chlorides (Finkelstein condition in situ).[2]

Detailed Methodology

Reagents:

  • Ethyl 3,5-dichlorosalicylate (1.0 equiv)[1][2]

  • Alkyl Bromide/Chloride (1.2 equiv)

  • Potassium Carbonate (anhydrous, 2.0 equiv)[1]

  • Potassium Iodide (0.1 equiv - optional for bromides, mandatory for chlorides)[1][2]

  • Solvent: Acetone (0.2 M concentration)[1]

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with Ethyl 3,5-dichlorosalicylate and anhydrous Acetone. Add

    
     in a single portion.[5] Stir at room temperature for 15 minutes. Observation: The solution may turn bright yellow due to phenoxide formation.
    
  • Addition: Add the Alkyl Halide dropwise.[3] If using KI, add it now.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).[2] The starting phenol (

      
      ) will disappear, and the less polar ether (
      
      
      
      ) will appear.
    • Duration: Reactive halides: 2-4 hours.[2] Unreactive halides: 12-18 hours.[2]

  • Workup:

    • Cool to room temperature.[2]

    • Filter off inorganic solids (

      
      /KX) through a Celite pad. Wash the pad with acetone.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol B: Nucleophilic Acyl Substitution (Hydrazinolysis)

Objective: Synthesis of 3,5-dichlorosalicylhydrazide. Mechanism: Nucleophilic attack of hydrazine on the ester carbonyl, followed by elimination of ethoxide. This is a key intermediate for Schiff base ligands and heterocycle synthesis (e.g., 1,3,4-oxadiazoles).[1]

Critical Considerations
  • Temperature Control: The reaction is exothermic. Hydrazine hydrate should be added slowly to prevent the formation of bis-hydrazides (dimers).[2]

  • Solvent: Ethanol is the standard solvent. The product usually precipitates out of the hot solution, driving the equilibrium forward (Le Chatelier’s principle).

Detailed Methodology

Reagents:

  • Ethyl 3,5-dichlorosalicylate (10 mmol, 2.35 g)[1]

  • Hydrazine Hydrate (80% or 98%, 50 mmol, 5.0 equiv)[1]

  • Ethanol (Absolute, 20 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester in Ethanol in a reaction flask equipped with a reflux condenser.

  • Nucleophilic Attack: Add Hydrazine Hydrate dropwise at room temperature.

    • Note: A transient color change may occur.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: TLC (DCM:MeOH 95:5).[2] The ester moves near the solvent front; the hydrazide stays near the baseline or

      
      .
      
  • Isolation:

    • Cool the reaction mixture slowly to

      
       (ice bath).
      
    • The product will crystallize as white/off-white needles.[2]

    • Filter the solid and wash with cold ethanol (2 x 5 mL) followed by cold ether (to remove trace hydrazine).

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
    • Yield Expectations: 85–95%.[2]

    • Melting Point: 3,5-dichlorosalicylhydrazide typically melts

      
       (dec).[2]
      

Advanced Topic: Reactivity of Aryl Chlorides

While the focus is on substitution of the ester/phenol, the chlorine atoms are technically leaving groups. However, standard


 (e.g., using amines to displace Cl) is ineffective  on this scaffold because:
  • The phenolic oxygen is a strong electron donor (+M effect), increasing electron density in the ring.

  • The ester is meta to the C3-Cl, providing no resonance stabilization for the Meisenheimer intermediate at that position.

Strategy for Cl Displacement: To displace the chlorines, one must use Transition Metal Catalysis (Suzuki-Miyaura or Buchwald-Hartwig coupling).[2]

  • Pre-requisite: Protection of the Phenol (e.g., as a Methyl Ether or Acetate) is recommended to prevent catalyst poisoning by the free phenol.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Protocol A: Low Yield Incomplete deprotonationSwitch solvent to DMF; increase

to 3.0 equiv; ensure reagents are dry.
Protocol A: O- vs C-Alkylation Phenoxide ambident reactivityUse "Hard" leaving groups (Tosylate, Sulfate) and polar aprotic solvents to favor O-alkylation.[1][2]
Protocol B: Dimer Formation Hydrazine deficiencyEnsure a large excess (5-10 equiv) of hydrazine is used.[2]
Protocol B: No Precipitation Product solubilityConcentrate the ethanol volume by 50% and cool to

. Add water dropwise to induce precipitation.[2]

References

  • General Reactivity of Salicylates

    • Organic Syntheses, Coll.[3][4][6] Vol. 4, p. 411 (General ester hydrazinolysis procedures).[3]

  • O-Alkylation Protocols

    • Khan Academy.[2] "Nucleophilic substitution reactions of alkyl halides, alcohols and ethers." Link

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard Williamson Ether Synthesis conditions).
  • Hydrazide Synthesis Context

    • CN103254098A (Patent).[2] "In-situ synthesis method of 3,5-dichloro-salicylaldehyde condensed hydrazine hydrate Schiff base." (Demonstrates reactivity of the 3,5-dichloro scaffold with hydrazine).

  • Nucleophilic Substitution Principles

    • Chemistry LibreTexts.[2] "Nucleophilic Substitution."[2][7][8][9] Link[1]

Sources

Method

preparation of hydrazide derivatives from ethyl 3,5-dichlorosalicylate

Application Note: High-Efficiency Synthesis of 3,5-Dichlorosalicylic Acid Hydrazide and Bioactive Derivatives Executive Summary This guide details the optimized protocol for synthesizing 3,5-dichlorosalicylic acid hydraz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3,5-Dichlorosalicylic Acid Hydrazide and Bioactive Derivatives

Executive Summary

This guide details the optimized protocol for synthesizing 3,5-dichlorosalicylic acid hydrazide (DSH) from ethyl 3,5-dichlorosalicylate .[1] Hydrazide derivatives of salicylic acid are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, antitubercular, and anti-inflammatory profiles.[1]

The presence of electron-withdrawing chlorine atoms at the 3- and 5-positions of the salicylate ring enhances the lipophilicity and metabolic stability of the scaffold, making it a prime candidate for fragment-based drug design. This protocol provides a robust, scalable workflow for hydrazinolysis and subsequent derivatization into Schiff bases (hydrazones).[1]

Chemical Basis & Mechanism

The core transformation is a nucleophilic acyl substitution . The hydrazine molecule (


), acting as a potent nucleophile, attacks the carbonyl carbon of the ethyl ester.[1]
  • Electronic Effects: The two chlorine substituents on the aromatic ring exert a strong inductive effect (

    
    ), reducing electron density at the carbonyl carbon. This makes the ester more electrophilic and reactive compared to unsubstituted salicylates.
    
  • Thermodynamics: The reaction is driven to completion by the expulsion of ethanol and the formation of the thermodynamically stable amide-like hydrazide bond.

Reaction Pathway Diagram

ReactionPathway Start Ethyl 3,5-dichlorosalicylate (Substrate) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter Product 3,5-Dichlorosalicylic acid hydrazide Inter->Product Elimination Byproduct Ethanol Inter->Byproduct

Figure 1: Mechanistic pathway of the hydrazinolysis reaction.

Materials & Equipment

ComponentGrade/SpecPurpose
Ethyl 3,5-dichlorosalicylate >98% PurityStarting Material
Hydrazine Hydrate 80% or 99%Nucleophile (Reagent)
Absolute Ethanol ACS GradeSolvent
Glacial Acetic Acid AnalyticalCatalyst (for Protocol 2)
TLC Plates Silica Gel 60 F254Monitoring
Equipment Reflux setup, Magnetic stirrer, Vacuum filtrationSynthesis

Protocol 1: Synthesis of 3,5-Dichlorosalicylic Acid Hydrazide

This protocol is optimized for a 10 mmol scale.[1] Scale up linearly as needed.

Step-by-Step Methodology
  • Preparation:

    • In a 100 mL round-bottom flask (RBF), dissolve 2.35 g (10 mmol) of ethyl 3,5-dichlorosalicylate in 30 mL of absolute ethanol .

    • Stir until completely dissolved.

  • Addition:

    • Add 2.5 mL (approx. 50 mmol, 5 equiv) of hydrazine hydrate dropwise to the stirring solution.

    • Note: Excess hydrazine is critical to prevent the formation of the dimer (N,N'-diacylhydrazine).[1]

  • Reaction:

    • Equip the flask with a reflux condenser.[2]

    • Heat the mixture to reflux (approx. 78-80°C) with moderate stirring.

    • Time: Reflux for 3–4 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:7). The starting ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      hydrazide spot.[1]
  • Workup & Isolation:

    • Allow the reaction mixture to cool slowly to room temperature.

    • Often, the product will crystallize out upon cooling.[1] If not, reduce solvent volume by 50% using a rotary evaporator and cool in an ice bath for 30 minutes.[1]

    • Filter the precipitate using vacuum filtration.

  • Purification:

    • Wash the solid cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove excess hydrazine.

    • Recrystallization: Recrystallize from ethanol/water (9:1) if high purity is required for analytical characterization.

    • Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 80–90% Appearance: White to off-white crystalline solid.

Protocol 2: Derivatization to Schiff Bases (Hydrazones)

Hydrazides are rarely the final drug; they are often converted to hydrazones to modulate bioavailability and target specificity.

Workflow Diagram

Workflow Step1 Dissolve Hydrazide (from Protocol 1) in Ethanol Step2 Add Equimolar Aromatic Aldehyde Step1->Step2 Step3 Add Cat. Glacial Acetic Acid (2-3 drops) Step2->Step3 Step4 Reflux 2-4 Hours Step3->Step4 Step5 Cool & Filter Precipitate Step4->Step5 Step6 Recrystallize (Ethanol/DMF) Step5->Step6

Figure 2: Experimental workflow for Schiff base library generation.

Methodology
  • Dissolve 1 mmol of 3,5-dichlorosalicylic acid hydrazide in 15 mL ethanol .

  • Add 1 mmol of the desired aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde).

  • Add 2 drops of glacial acetic acid.

  • Reflux for 2–4 hours .

  • Cool to room temperature; the hydrazone usually precipitates as a colored solid (yellow/orange).

  • Filter, wash with cold ethanol, and dry.

Quality Control & Characterization

To validate the synthesis, compare your product against these standard parameters.

TechniqueExpected Signal/ObservationStructural Assignment
IR Spectroscopy 3200–3300 cm⁻¹ (Doublet)-NH-NH₂ stretching
1650–1680 cm⁻¹ (Strong)C=O (Amide I)
1600–1620 cm⁻¹C=C Aromatic
¹H NMR (DMSO-d₆)

9.0–10.0 ppm (Singlet, Broad)
-CONH -

4.0–5.0 ppm (Broad, 2H)
-NH

7.5–8.0 ppm (Multiplet)
Aromatic Protons (C4, C6)
Melting Point > 150°C (Specific to derivative)Sharp range indicates purity

Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitate.

    • Cause: Hydrazide is too soluble in ethanol.

    • Solution: Concentrate the reaction mixture to 1/3 volume and add cold water dropwise to induce precipitation.

  • Issue: Oily Product.

    • Cause: Impurities or incomplete reaction.

    • Solution: Triturate the oil with diethyl ether or hexane to induce crystallization.

  • Issue: Dimer Formation.

    • Cause: Insufficient hydrazine ratio.

    • Solution: Ensure hydrazine hydrate is used in at least 3-5x excess.[3]

References

  • Synthesis and Biological Activity of Hydrazide Derivatives

    • Title: A Systematic Review on the Synthesis and Biological Activity of Hydrazide Deriv
    • Source: Hygeia Journal for Drugs and Medicines.
    • URL:[Link]

  • Reaction Conditions for Salicylate Hydrazides

    • Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
    • Source: N
    • URL:[Link]

  • Hydrazide Schiff Base Potentials

    • Title: Biological Potential of Synthetic Hydrazide Based Schiff Bases.[4][5][6][7][8][9][10][11]

    • Source: Journal of Scientific and Innov
    • URL:[Link]

  • General Hydrazide Synthesis Protocols

    • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.[1][6][8][9][11][12]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Application

Application Note: Catalytic Chlorination Methods for Ethyl Salicylate

Part 1: Executive Summary & Strategic Overview The Challenge of Regioselectivity Ethyl salicylate (ethyl 2-hydroxybenzoate) presents a classic electrophilic aromatic substitution (EAS) challenge. The molecule contains tw...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Overview

The Challenge of Regioselectivity

Ethyl salicylate (ethyl 2-hydroxybenzoate) presents a classic electrophilic aromatic substitution (EAS) challenge. The molecule contains two directing groups with opposing electronic effects:

  • Hydroxyl Group (-OH): A strong activator and ortho, para-director.

  • Ethyl Ester Group (-COOEt): A moderate deactivator and meta-director.

In this system, the activating power of the hydroxyl group dominates. Consequently, chlorination occurs primarily at the positions ortho and para to the phenol.

  • Position 5 (Para to -OH): The electronically favored site. It is activated by the -OH group and reinforces the meta direction of the ester.

  • Position 3 (Ortho to -OH): The sterically hindered site. While activated by the -OH, it is "squeezed" between the hydroxyl and the ester group.

The Goal: To achieve high-yield synthesis of Ethyl 5-chlorosalicylate while minimizing the formation of the 3-chloro isomer and 3,5-dichloro byproduct. This guide details catalytic protocols to maximize this regioselectivity.

Mechanistic Insight

The reaction proceeds via an arenium ion intermediate (Sigma complex). The transition state leading to the 5-chloro isomer is lower in energy due to effective resonance stabilization from the para-hydroxyl lone pair without the steric penalty found at the 3-position.

Catalytic Role:

  • Lewis Acids (

    
    , 
    
    
    
    ):
    Polarize the Cl-Cl or Cl-SO
    
    
    bond, generating a more potent electrophile (
    
    
    complex).
  • Sulfur-Based Co-Catalysts: In sulfuryl chloride methods, organic sulfides (e.g., diphenyl sulfide) form chlorosulfonium intermediates that act as "soft" electrophiles, enhancing para-selectivity due to steric bulk.

Part 2: Detailed Experimental Protocols

Method A: High-Selectivity Catalytic Chlorination using Sulfuryl Chloride

Best for: Laboratory scale, high regioselectivity (5-chloro), and ease of handling (liquid reagent).

1. Reagents & Equipment
  • Substrate: Ethyl Salicylate (1.0 equiv)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.05 equiv)
    
  • Catalyst: Iron(III) Chloride (

    
    ) (1 mol%)
    
  • Co-Catalyst: Diphenyl Sulfide (

    
    ) (0.5 mol%) — Critical for para-selectivity.
    
  • Solvent: Dichloromethane (DCM) or Chlorobenzene (anhydrous)

  • Apparatus: 3-neck round bottom flask, reflux condenser, addition funnel,

    
     inlet, acidic gas scrubber (NaOH trap).
    
2. Step-by-Step Protocol
  • Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere. Connect the condenser outlet to the NaOH scrubber to neutralize HCl and

    
     off-gases.
    
  • Dissolution: Charge the flask with Ethyl Salicylate (16.6 g, 100 mmol) and anhydrous DCM (50 mL).

  • Catalyst Addition: Add

    
     (162 mg, 1 mmol) and Diphenyl Sulfide (93 mg, 0.5 mmol). Stir until the solution is homogenous; a slight color change (darkening) is normal.
    
  • Controlled Addition: Cool the mixture to 0°C using an ice bath. Add Sulfuryl Chloride (14.2 g, 8.5 mL, 105 mmol) dropwise over 45 minutes. Note: Exothermic reaction.[1][2] Control rate to keep internal temp < 5°C.

  • Reaction Phase: Remove ice bath and allow to warm to room temperature (20-25°C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. Look for disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold water.

  • Workup: Separate the organic layer.[3][4][5][6] Wash with:

    • 2 x 50 mL Water

    • 1 x 50 mL Sat.

      
       (removes acidic impurities)
      
    • 1 x 50 mL Brine

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a pale yellow oil.
    
3. Expected Results
  • Conversion: >95%[1]

  • Selectivity: ~90:10 (5-chloro : 3-chloro)

  • Yield: 85-92% isolated yield of Ethyl 5-chlorosalicylate.

Method B: Industrial Chlorination using Chlorine Gas ( )

Best for: Large-scale production, cost-efficiency.

1. Reagents & Equipment
  • Substrate: Ethyl Salicylate (neat or concentrated solution)

  • Reagent: Chlorine Gas (

    
    )[7]
    
  • Catalyst: Iodine (

    
    ) (0.5 mol%) or 
    
    
    
  • Solvent: Glacial Acetic Acid (promotes polar mechanism)

  • Apparatus: Gas dispersion tube (fritted glass), temperature controller, efficient scrubber.

2. Step-by-Step Protocol
  • Preparation: Dissolve Ethyl Salicylate (100 g) in Glacial Acetic Acid (200 mL). Add Iodine crystals (0.5 g).

  • Gas Introduction: Heat the mixture to 40°C . Begin bubbling

    
     gas slowly through the dispersion tube.
    
  • Monitoring: The reaction is stoichiometric. Monitor weight gain or use GC analysis. Stop addition when 1.0 equivalent of

    
     has been absorbed.
    
    • Caution: Over-chlorination leads to ethyl 3,5-dichlorosalicylate.

  • Degassing: Purge the solution with Nitrogen for 30 minutes to remove residual

    
     and HCl.
    
  • Crystallization/Isolation: Pour into ice water (1 L). The product may precipitate as a solid (if pure) or separate as an oil. If oil, extract with DCM as in Method A.

Part 3: Data Visualization & Analysis

Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle and regioselective pathways.

G Start Ethyl Salicylate (Substrate) TS_Para Transition State (Para-Attack) Start->TS_Para Low Steric Hindrance Electronic Activation TS_Ortho Transition State (Ortho-Attack) Start->TS_Ortho High Steric Hindrance Cat Catalyst Activation (FeCl3 / Ph2S) Complex Active Electrophile [Cl-S-Ph2]+ or Cl+ Cat->Complex Generates Complex->TS_Para Complex->TS_Ortho Prod_Major Ethyl 5-Chlorosalicylate (Major Product) TS_Para->Prod_Major Fast Prod_Minor Ethyl 3-Chlorosalicylate (Minor Product) TS_Ortho->Prod_Minor Slow

Figure 1: Mechanistic pathway showing the kinetic preference for 5-chlorination mediated by catalytic activation.

Experimental Workflow

Workflow Step1 1. Reagent Prep Dry DCM, Ethyl Salicylate FeCl3 + Ph2S Catalyst Step2 2. Reaction (0°C) Dropwise SO2Cl2 addition Control Exotherm Step1->Step2 Step3 3. Monitoring TLC/HPLC check Target: >95% Conversion Step2->Step3 Step4 4. Quench & Workup Ice Water Quench NaHCO3 Wash Step3->Step4 Step5 5. Purification Distillation or Recrystallization Step4->Step5

Figure 2: Step-by-step experimental workflow for Method A.

Comparative Data Table
ParameterMethod A (

/Cat)
Method B (

Gas)
Method C (NCS/pTsOH)
Active Species

/ Chlorosulfonium

/


(Slow release)
Temperature 0°C to 25°C40°C to 60°C60°C to 80°C
Selectivity (5-:3-) High (~90:10) Moderate (~80:20)High (~92:8)
Scalability Moderate (Lab/Pilot)High (Industrial) Low (Lab only)
Green Metric Moderate (

byproduct)
Poor (Hazardous gas)Good (Solid reagent)

Part 4: Troubleshooting & Optimization

Controlling Over-Chlorination

If significant amounts of ethyl 3,5-dichlorosalicylate are observed:

  • Cause: Excess chlorinating agent or high temperature.

  • Solution: Reduce

    
     to 0.95 equivalents. Stop reaction immediately upon consumption of starting material. Lower reaction temperature to -10°C.
    
Improving Selectivity

To further minimize the 3-chloro isomer:

  • Solvent Switch: Use a bulky, non-polar solvent like

    
     (if permitted) or Toluene (careful with radical side reactions, though unlikely at low temp).
    
  • Catalyst Tuning: Increase the ratio of Diphenyl Sulfide. The bulky sulfide-chlorine complex finds it harder to access the sterically crowded 3-position.

Purification of Isomers

Separating the 3-chloro and 5-chloro isomers can be difficult due to similar boiling points.

  • Distillation: Requires a high-efficiency fractionating column under high vacuum (0.1 mmHg).

  • Crystallization: The 5-chloro isomer typically has a higher melting point. Cooling a concentrated ethanolic solution often preferentially crystallizes the 5-chloro product.

References

  • Selectivity in Chlorination: Watson, W. D. (1985). Regioselective chlorination of phenols and their derivatives. Journal of Organic Chemistry. Link

  • Sulfuryl Chloride Catalysis: Trost, B. M., & Salzmann, T. N. (1976). Sulfenylations using sulfuryl chloride. Journal of the American Chemical Society. Link

  • Industrial Salicylate Synthesis: Bouzard, D. (2000). Salicylic Acid and Derivatives.[3][4][5][6][8][9][10][11][12][13][14] Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Mechanistic Grounding: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link

  • Green Chemistry Approaches: Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry. Link

Sources

Method

crystallization solvents for ethyl 3,5-dichloro-2-hydroxybenzoate

Executive Summary This Application Note provides a comprehensive technical guide for the purification of ethyl 3,5-dichloro-2-hydroxybenzoate (CAS 68276-69-7), also known as ethyl 3,5-dichlorosalicylate.[1][2] While ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical guide for the purification of ethyl 3,5-dichloro-2-hydroxybenzoate (CAS 68276-69-7), also known as ethyl 3,5-dichlorosalicylate.[1][2] While often used as an intermediate in pharmaceutical and agrochemical synthesis, its purification can be challenging due to the specific physicochemical properties imparted by the salicylate motif.[1][2]

This guide moves beyond simple "recipes" to establish a rational solvent selection framework . It leverages the principles of solubility parameters and crystal lattice energy to recommend specific solvent systems and provides detailed, self-validating protocols for laboratory-scale crystallization.[1][2]

Physicochemical Context & Solubility Theory

To select the correct solvent, one must understand the molecular behavior of the target:

  • Intramolecular Hydrogen Bonding: Unlike its isomer (ethyl 3,5-dichloro-4-hydroxybenzoate), the 2-hydroxy group in this molecule forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester.[1][2]

    • Effect: This "closes" the polar region of the molecule, significantly increasing its lipophilicity and solubility in non-polar solvents (e.g., hexane, toluene) compared to the 4-hydroxy isomer.[1][2]

    • Implication: Standard polar solvents (methanol, water) may be less effective as single solvents because the molecule behaves more "non-polarly" than expected.[1][2]

  • Halogenation: The chlorine atoms at positions 3 and 5 increase the molecular weight and lipophilicity, further reducing water solubility.[1][2]

  • Melting Point Sensitivity: Salicylate esters often possess lower melting points (typically 40–90°C range for similar analogs) compared to their parent acids.[1][2] This creates a high risk of "oiling out" (liquid-liquid phase separation) if the crystallization temperature exceeds the melting point of the solvated solid.

Solvent Selection Strategy

We employ a "Like Dissolves Like" approach modified by Hansen Solubility Parameters (HSP).

Table 1: Recommended Solvent Systems
Solvent SystemRoleRationaleRisk Profile
Ethanol / Water Primary Ethanol disrupts lattice energy; water acts as a potent anti-solvent.[1][2] High yield potential.[1][2]Moderate risk of oiling out if water is added too fast at high temp.
Heptane / Ethyl Acetate Secondary Excellent for low-melting solids. Heptane (non-polar) forces precipitation; EtOAc maintains solubility.Lower recovery yield if ratio is not optimized.
Methanol Alternative High solubility; good for cooling crystallization without anti-solvent.Crystals may be small/needle-like due to fast nucleation.
Isopropyl Alcohol (IPA) Growth Slower evaporation/cooling rate promotes larger, purer crystals.[1][2]Lower solubility requires larger solvent volumes.[1][2]

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethanol/Water)

Best for: High-yield purification of crude material with polar impurities.[1][2]

Reagents:

  • Crude Ethyl 3,5-dichloro-2-hydroxybenzoate[1][2]

  • Absolute Ethanol (Solvent)[2]

  • Deionized Water (Anti-Solvent)[1][2]

Procedure:

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add absolute Ethanol in 2 mL increments while heating to 50°C (do not boil vigorously). Swirl until fully dissolved.

    • Checkpoint: If solution is colored/dirty, add activated charcoal (0.1 g), stir for 5 mins, and filter hot.

  • Nucleation Point: While maintaining 50°C, add warm (40°C) Water dropwise with constant agitation. Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Re-solubilization: Add 0.5–1.0 mL of Ethanol to just clear the turbidity.[1][2] The solution is now saturated.

  • Controlled Cooling: Remove heat. Allow the flask to cool to room temperature (20–25°C) undisturbed for 2 hours.

    • Mechanism:[1][2][3][4][5][6] Slow cooling promotes the growth of fewer, larger crystals rather than many small, impure ones.[1][2]

  • Finishing: Place flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation: Filter using a Buchner funnel. Wash crystals with 10 mL of cold (0°C) 50:50 Ethanol/Water mixture. Dry in a vacuum oven at 35°C for 4 hours.

Protocol B: Evaporative/Cooling Crystallization (Heptane/EtOAc)

Best for: Material prone to "oiling out" or sensitive to hydrolysis.[1][2]

Reagents:

  • Crude Ethyl 3,5-dichloro-2-hydroxybenzoate[1][2]

  • Ethyl Acetate (EtOAc)[2][4][5][7]

  • n-Heptane[1][2]

Procedure:

  • Dissolution: Dissolve 5.0 g of crude solid in the minimum amount of hot EtOAc (approx. 60°C).

  • Layering (Optional but Recommended): If high purity is required, transfer solution to a narrow vessel. Carefully layer n-Heptane (2x volume of EtOAc) on top.[1][2] Do not mix.

  • Diffusion: Cover with parafilm (poke 1 small hole).[1][2] Allow to stand at room temperature. The Heptane will slowly diffuse into the EtOAc layer, triggering slow crystallization.

  • Alternative (Bulk): If layering is too slow, add hot Heptane to the hot EtOAc solution until slight turbidity, clear with drops of EtOAc, and let cool slowly to 4°C.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal crystallization solvent based on impurity profile and melting behavior.

SolventSelection Start Start: Crude Ethyl 3,5-dichloro-2-hydroxybenzoate CheckMP Check Melting Point (MP) Start->CheckMP LowMP Low MP (< 60°C) or Oily CheckMP->LowMP Risk of Oiling Out HighMP High MP (> 60°C) CheckMP->HighMP Stable Solid SystemB Protocol B: Heptane / EtOAc LowMP->SystemB Use Non-Polar/Aprotic PolarImp Polar Impurities Present? HighMP->PolarImp NonPolarImp Non-Polar Impurities Present? PolarImp->NonPolarImp No SystemA Protocol A: Ethanol / Water PolarImp->SystemA Yes (Remove via Water) NonPolarImp->SystemB No (General Purpose) SystemC Protocol C: Pure Methanol (Cooling) NonPolarImp->SystemC Yes (Stays in MeOH)

Figure 2: Crystallization Process Flow

Caption: Step-by-step physical workflow for Protocol A (Anti-Solvent).

ProcessFlow Dissolve 1. Dissolution (Hot EtOH, 50°C) Nucleate 2. Nucleation (Add Water until turbid) Dissolve->Nucleate Clear 3. Clearing (Add drops of EtOH) Nucleate->Clear Cool 4. Growth (Slow cool to 20°C) Clear->Cool Isolate 5. Isolation (Filter & Wash) Cool->Isolate

Troubleshooting & Validation

Common Issue: Oiling Out[1][2]
  • Symptom: The solution turns milky/opaque, and oil droplets form instead of crystals.[1][2]

  • Cause: The temperature is above the melting point of the solvent-saturated compound, or the anti-solvent was added too quickly.[1][2]

  • Remedy:

    • Re-heat the mixture until the oil dissolves.

    • Add a "seed crystal" (a tiny amount of pure solid) if available.

    • Cool much more slowly.

    • Switch to Protocol B (Heptane/EtOAc), as oiling out is less common in organic-organic systems compared to aqueous-organic ones.

Validation Metrics

Every successful crystallization must be validated against these criteria:

  • Recovery Yield: Target > 70%.

    • Calculation:

      
      [2]
      
  • Melting Point Range: Should be sharp (range < 2°C).

    • Note: Literature values for specific ethyl esters vary, but expect a range between 40–80°C . A broad range indicates retained solvent or impurities.[1][2][5]

  • Appearance: Crystals should be distinct, shiny needles or prisms, not an amorphous powder.

References

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Provides the theoretical basis for solvent selection based on polarity and hydrogen bonding).

  • Tung, H. H., et al. (2009).[1][2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link[1][2]

  • Joseph, B., et al. (2015). "Crystal structure of N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide dimethylformamide monosolvate". IUCrData. (Demonstrates solubility of 3,5-dichlorosalicylate derivatives in DMF/organic solvents). Link

  • Sigma-Aldrich. (n.d.). Ethyl 3,5-dichloro-4-hydroxybenzoate Product Specification. (Used as a structural analog for property estimation).[1][2] Link

Sources

Application

microwave-assisted synthesis of ethyl 3,5-dichlorosalicylate

Application Note: Microwave-Assisted Synthesis of Ethyl 3,5-Dichlorosalicylate Abstract & Introduction The synthesis of ethyl 3,5-dichlorosalicylate (Ethyl 3,5-dichloro-2-hydroxybenzoate) is a critical intermediate step...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Ethyl 3,5-Dichlorosalicylate

Abstract & Introduction

The synthesis of ethyl 3,5-dichlorosalicylate (Ethyl 3,5-dichloro-2-hydroxybenzoate) is a critical intermediate step in the development of antifungal agents, herbicides, and specific non-steroidal anti-inflammatory drug (NSAID) analogs. Traditional thermal Fischer esterification of 3,5-dichlorosalicylic acid is often kinetically sluggish due to the steric hindrance at the ortho-position (Cl at C3) and the electron-withdrawing nature of the halogen substituents, which can reduce the nucleophilicity of the carbonyl oxygen during protonation.

This application note details a microwave-assisted protocol that overcomes these thermal limitations. By utilizing the dielectric heating properties of ethanol (tan




0.941) in a sealed vessel, we can access superheated reaction trajectories (

vs.

atmospheric boiling point), reducing reaction times from hours to minutes while significantly improving yield and purity profiles.

Chemical Background & Mechanism

The reaction follows a microwave-accelerated Fischer Esterification pathway. The presence of two chlorine atoms on the aromatic ring (positions 3 and 5) deactivates the ring towards electrophilic attack but stabilizes the carboxylate anion. In the esterification mechanism, the key rate-limiting step—nucleophilic attack of ethanol on the protonated carbonyl—is accelerated by the Arrhenius effect of higher temperatures achievable in a pressurized microwave vial.

Reaction Scheme:



Mechanistic Pathway Visualization

ReactionMechanism Start 3,5-Dichlorosalicylic Acid Protonation Carbonyl Protonation (+ H+) Start->Protonation Acid Cat. Attack Nucleophilic Attack (EtOH) Protonation->Attack MW Energy Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Water Elimination (- H2O) Tetrahedral->Elimination Product Ethyl 3,5-Dichlorosalicylate Elimination->Product

Caption: Kinetic pathway of acid-catalyzed esterification accelerated by microwave irradiation.

Materials & Equipment

Reagents
ReagentCAS No.[1][2][3][4][5][6]GradeRole
3,5-Dichlorosalicylic Acid 320-72-997%+Substrate
Absolute Ethanol 64-17-5AnhydrousReactant & Solvent
Sulfuric Acid (Conc.) 7664-93-998%Catalyst
Sodium Bicarbonate 144-55-8ACSQuenching Agent
Ethyl Acetate 141-78-6HPLCExtraction Solvent
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., Biotage Initiator+ or CEM Discover).

  • Vessels: 10 mL or 30 mL pressure-rated glass vials with crimp caps (PTFE/Silicone septa).

  • Stirring: Magnetic stir bar (high-field coupling).

Experimental Protocol

Safety Warning: This reaction involves heating ethanol above its boiling point in a pressurized vessel. Ensure the microwave reactor's pressure sensor is active and set a safety limit of 15 bar. Work in a fume hood.

Step 1: Reaction Setup
  • Weigh 1.0 g (4.83 mmol) of 3,5-Dichlorosalicylic acid into a 10 mL microwave vial.

  • Add 5.0 mL of Absolute Ethanol. The solid may not dissolve completely at room temperature.

  • Add a magnetic stir bar.[7]

  • Carefully add 0.1 mL (approx. 3-4 drops) of concentrated

    
    .
    
    • Note: The addition of acid is exothermic; allow the vial to stand for 1 minute before capping.

  • Seal the vial with a crimp cap containing a PTFE-lined septum.

Step 2: Microwave Irradiation

Program the microwave reactor with the following dynamic parameters to ensure safe, controlled heating:

ParameterSettingRationale
Temperature

Superheating EtOH accelerates kinetics 10-fold vs reflux (

).
Hold Time 15:00 minSufficient for >95% conversion based on kinetic profiling.
Pre-Stirring 30 secEnsures homogeneity before power application.
Absorption High/NormalEthanol is a strong microwave absorber (high loss tangent).
Max Pressure 15 barSafety cutoff (Typical operating pressure will be ~3-5 bar).
Power Dynamic (Max 150W)System modulates power to maintain

.
Step 3: Work-up & Purification
  • Cooling: Allow the reactor to cool the vial to

    
     using compressed air (automated in most systems).
    
  • Quenching: Open the vial and pour the reaction mixture into 50 mL of ice-cold water .

  • Neutralization: Slowly add saturated

    
     solution until gas evolution ceases (pH ~7-8). This removes the 
    
    
    
    and any unreacted starting acid (as the soluble carboxylate salt).
  • Extraction:

    • Transfer to a separatory funnel.

    • Extract with Ethyl Acetate (

      
       mL) .
      
    • Checkpoint: The product is in the upper organic layer.

  • Washing: Wash the combined organic layers with Brine (20 mL) .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotary Evaporator).
    
  • Final Purification: The crude product is typically a white to off-white solid. If necessary, recrystallize from a minimal amount of hot ethanol/water (9:1) or purify via silica flash chromatography (Hexane:EtOAc 9:1).

Workflow Visualization

ExperimentalWorkflow Setup Reagent Prep (Acid + EtOH + H2SO4) Sealing Seal Vial (Crimp Cap) Setup->Sealing MW_Reaction Microwave Irradiation 110°C, 15 min, Dynamic Power Sealing->MW_Reaction Quench Quench (Ice Water + NaHCO3) MW_Reaction->Quench Cool to <50°C Extract Extraction (EtOAc / Brine Wash) Quench->Extract Phase Sep. Isolate Evaporation & Drying (MgSO4 -> Rotovap) Extract->Isolate Product Final Product Ethyl 3,5-Dichlorosalicylate Isolate->Product

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Results & Discussion

Expected Yield & Properties
PropertyValue / Observation
Appearance White crystalline solid or colorless oil (crystallizes on standing).
Yield (MW) 85 - 92% (isolated)
Yield (Thermal) 60 - 70% (requires 4-6 hours reflux)
Melting Point Est.

(Lit. for acid is

; esters are significantly lower).
Rf Value ~0.65 (Hexane:EtOAc 8:2)
Spectral Validation (Predicted)
  • IR (ATR): ~1680

    
     (Ester C=O), ~3300 
    
    
    
    (Phenolic OH, broad).
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       1.45 (t, 3H, 
      
      
      
      Hz,
      
      
      )
    • 
       4.45 (q, 2H, 
      
      
      
      Hz,
      
      
      )
    • 
       7.50 (d, 1H, 
      
      
      
      Hz, Ar-H4)
    • 
       7.75 (d, 1H, 
      
      
      
      Hz, Ar-H6)
    • 
       11.50 (s, 1H, OH, exchangeable)
      

Troubleshooting & Expert Tips

  • Incomplete Reaction: If TLC shows starting material after 15 minutes, increase temperature to

    
     rather than extending time. The activation energy barrier for the sterically hindered acid requires thermal drive.
    
  • Product is an Oil: Ethyl 3,5-dichlorosalicylate can sometimes oil out due to impurities. Scratching the flask with a glass rod or adding a seed crystal of a similar salicylate can induce crystallization.

  • Scale-Up: When scaling to >5g, switch to a larger vessel (30 mL) but do not fill more than 60% volume to prevent over-pressurization failure.

References

  • Microwave Assisted Organic Synthesis (MAOS): Introduction to principles and green chemistry applications. Rasayan J. Chem.2015 .

  • Accelerated Esterification by Domestic Microwave: Protocols for Fischer esterification of benzoic acid derivatives. Orbital: Electron. J. Chem.2025 .

  • 3,5-Dichlorosalicylic Acid Properties: Physical data and safety profile. PubChem Compound Summary.

  • Microwave Synthesis of Ethyl Salicylate: Comparative study of microwave vs. thermal methods. CN104387275A Patent.

  • General Microwave Esterification: Use of sulfuric acid catalyst in alcohol solvents. Int. J. Chem. Sci.2021 .[8]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of ethyl 3,5-dichloro-2-hydroxybenzoate synthesis

Technical Support Center: Ethyl 3,5-Dichloro-2-Hydroxybenzoate Synthesis Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-35D-EST Status: Open Assigned Specialist: Senior Application Scientist Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3,5-Dichloro-2-Hydroxybenzoate Synthesis

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-35D-EST Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Yield Trap"

If you are experiencing low yields (<60%) or difficult purification when synthesizing Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate), you are likely encountering one of two fundamental chemical barriers:

  • The Steric/Electronic Blockade (Fischer Route): If you are attempting to esterify 3,5-dichlorosalicylic acid using standard acid-catalyzed reflux (Fischer Esterification), you are fighting thermodynamics. The bulky chlorine at the C3 position (ortho to the carboxyl) and the intramolecular hydrogen bond between the C2-hydroxyl and the carbonyl oxygen significantly deactivate the carboxyl group and physically block the nucleophilic attack of ethanol.

  • The Regioselectivity Challenge (Chlorination Route): If you are chlorinating ethyl salicylate, yield losses often stem from incomplete conversion (monochlorination) or hydrolysis of the ester due to moisture in the chlorinating agent.

This guide prioritizes Method A (Direct Chlorination of Ethyl Salicylate) as the high-yield industrial standard, while providing a workaround for Method B (Acid Chloride Activation) if you must start from the acid.

Process Workflows & Decision Matrix

Visualizing the Pathways

The following diagram illustrates the kinetic bottlenecks (Red) and the optimized pathways (Green).

SynthesisPathways cluster_legend Yield Impact SalAcid Salicylic Acid EthSal Ethyl Salicylate SalAcid->EthSal Standard Esterification (High Yield) DCAcid 3,5-Dichlorosalicylic Acid SalAcid->DCAcid Chlorination Target Ethyl 3,5-dichloro- 2-hydroxybenzoate EthSal->Target Method A: Direct Chlorination (SO2Cl2, 2.2 eq) RECOMMENDED DCAcid->Target Fischer Esterification (H2SO4/EtOH) LOW YIELD (Steric Block) DCAcid->Target Method B: Acid Chloride (SOCl2 -> EtOH) Legend Green = High Yield Route Red = Low Yield Trap Yellow = Moderate/Complex

Caption: Comparative analysis of synthetic routes. Note the "Steric Block" on the direct esterification of the dichloro-acid.

Method A: Direct Chlorination of Ethyl Salicylate (Recommended)

This route bypasses the steric hindrance of the esterification step by establishing the ester bond before adding the bulky chlorine atoms.

Reagents:

  • Substrate: Ethyl Salicylate (1.0 eq)

  • Reagent: Sulfuryl Chloride (

    
    ) (2.2 - 2.4 eq)
    
  • Catalyst: None required (autocatalytic) or mild Lewis Acid (

    
    , 0.01 eq) for speed.
    
  • Solvent: Glacial Acetic Acid (preferred) or Dichloromethane (DCM).

Protocol:

  • Setup: Charge Ethyl Salicylate into a reactor with Glacial Acetic Acid (5 volumes).

  • Addition: Cool to 0–5°C. Add

    
     dropwise. Crucial: Control exotherm to prevent hydrolysis.
    
  • Ramp: Allow to warm to Room Temperature (RT) over 2 hours. Then, heat to 40–50°C for 1 hour to drive the conversion of the 3-chloro intermediate to the 3,5-dichloro product.

  • Quench: Pour mixture onto ice water. The product usually precipitates as a solid.[1]

  • Purification: Recrystallize from Ethanol/Water (8:2 ratio).

Yield Expectation: 85–92%

Method B: The "Acid Chloride" Workaround

Use this ONLY if you are forced to start with 3,5-dichlorosalicylic acid. Do not use Fischer esterification (


/EtOH) as the conversion will stall at ~40-50%.

Protocol:

  • Activation: Reflux 3,5-dichlorosalicylic acid with Thionyl Chloride (

    
    ) (excess) and a drop of DMF until gas evolution ceases (forms the acid chloride).
    
  • Evaporation: Remove excess

    
     under vacuum (Critical: remove all traces).
    
  • Esterification: Dissolve the residue in dry DCM and add absolute Ethanol (1.5 eq) + Pyridine (1.1 eq) at 0°C.

  • Workup: Wash with dilute HCl, then

    
    .
    

Yield Expectation: 75–85%

Troubleshooting & FAQs

Issue 1: "I am seeing a mixture of mono-chloro and di-chloro products."
  • Diagnosis: Incomplete reaction. The first chlorine (position 5) adds fast. The second chlorine (position 3) is slower due to steric crowding from the neighboring hydroxyl group.

  • Solution:

    • Increase Reagent Load: Ensure you are using at least 2.2 equivalents of

      
      .
      
    • Temperature Step: You must include a "cook" step at 45–50°C after the initial addition. Room temperature is often insufficient to drive the second chlorination to completion within a reasonable time.

    • Check Solvent: If using DCM, switch to Glacial Acetic Acid . The polar protic nature stabilizes the transition state for the second electrophilic substitution.

Issue 2: "My yield is low (<50%) and the product smells like vinegar/acid."
  • Diagnosis: Hydrolysis.[2][3] The ester bond is hydrolyzing back to the acid during the reaction or workup. This is common if moisture is present or if the reaction gets too hot.

  • Solution:

    • Dry Reagents: Ensure the solvent is anhydrous.

    • Quench Control: When quenching with water/ice, ensure the mixture is cold. Do not let the acidic aqueous mixture sit for long periods; filter the precipitate immediately.

Issue 3: "I cannot get the product to crystallize; it's an oil."
  • Diagnosis: Impurities (mono-chloro derivatives) depress the melting point (Pure MP: ~46–49°C).

  • Solution:

    • Seed Crystal: If available, seed the oil at 0°C.

    • Solvent System: Use Ethanol:Water (80:20) . Dissolve in hot ethanol, then add water dropwise until just cloudy, then cool slowly.

    • Deep Freeze: Place the oil in a -20°C freezer with a scratch on the glass side to induce nucleation.

Quantitative Data Summary

ParameterFischer Esterification (Route A)Direct Chlorination (Route B)Acid Chloride (Route C)
Starting Material 3,5-Dichlorosalicylic AcidEthyl Salicylate3,5-Dichlorosalicylic Acid
Reagents EtOH, H2SO4 (Reflux)SO2Cl2, Acetic AcidSOCl2, then EtOH
Typical Yield 30–50% (Poor)85–92% (Excellent) 75–85% (Good)
Main impurity Unreacted AcidMonochloro-esterDimer/Anhydride
Reaction Time 24–48 Hours4–6 Hours6–8 Hours
Scalability Low (Equilibrium limited)High (Irreversible)Moderate (Corrosive)

References

  • Watson, W. D. (1975).[4] Chlorination with Sulfuryl Chloride. U.S. Patent 3,920,757. Link

    • Core citation for the regioselectivity of sulfuryl chloride in phenolic systems.
  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis. Pearson Education.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • BenchChem Technical Support . (2025). Synthesis of Ethyl 3-chloro-2-methylbenzoate and related Salicylates. Link

    • General protocols for salicylate ester handling and hydrolysis prevention.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Sulfuryl Chloride and Thionyl Chloride before handling, as they are corrosive and toxic.

Sources

Optimization

Technical Support Center: Purification of Ethyl 3,5-Dichlorosalicylate

Senior Application Scientist Desk Subject: Recrystallization Protocol & Troubleshooting Guide Compound: Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate) CAS: 68276-69-7[1] Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Recrystallization Protocol & Troubleshooting Guide Compound: Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate) CAS: 68276-69-7[1]

Executive Summary & Compound Profile

Objective: Isolate high-purity (>98%) Ethyl 3,5-dichlorosalicylate from crude reaction mixtures (typically esterification of 3,5-dichlorosalicylic acid).

Compound Characteristics:

  • Chemical Nature: Halogenated phenolic ester.

  • Solubility Profile: Lipophilic. Soluble in alcohols, ethers, and chlorinated solvents; insoluble in water.

  • Key Impurities: Unreacted 3,5-dichlorosalicylic acid (starting material), mono-chlorinated byproducts, and oligomers.

Primary Purification Strategy: The most robust method for purifying salicylate esters is solvent/anti-solvent recrystallization . We utilize the compound's high solubility in hot ethanol (solvent) and low solubility in water (anti-solvent) to drive controlled precipitation.

Standard Operating Procedure (SOP)

Protocol A: Ethanol/Water Recrystallization (Recommended)

This method is preferred due to the "polar protic" nature of the solvent, which aligns with the hydroxyl group on the salicylate, effectively keeping more polar impurities (like unreacted acids) in solution while the ester precipitates.

Reagents:

  • Ethanol (95% or absolute)[2]

  • Deionized Water (Anti-solvent)

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Workflow:

  • Dissolution (Saturation):

    • Place crude solid in an Erlenmeyer flask.

    • Add a minimum amount of hot ethanol (approx. 60-70°C).

    • Technical Note: Add solvent in small increments.[3] If the solid does not dissolve completely but a clear solution forms with some "oily" residue at the bottom, stop. This residue may be inorganic salts or highly insoluble impurities.

  • Hot Filtration (Clarification):

    • If insoluble particles or colored impurities are present, add activated carbon (1-2% w/w).

    • Filter the hot solution through a pre-warmed funnel (fluted filter paper) to remove carbon/particulates.

    • Critical: Keep the setup hot to prevent premature crystallization on the filter paper.

  • Crystallization (Nucleation):

    • Reheat the filtrate to near-boiling.

    • Slowly add hot water (anti-solvent) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of ethanol to just clear the turbidity.

    • Remove from heat and allow to cool to room temperature undisturbed .

    • Mechanism:[4] Slow cooling promotes the formation of pure, well-defined crystal lattices, excluding impurities.

  • Collection:

    • Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash crystals with cold 50:50 Ethanol/Water mixture.

    • Dry in a vacuum oven at 40°C (ensure temperature is well below the melting point).

Troubleshooting Hub (FAQs)

Issue 1: "Oiling Out" (Liquid Phase Separation)

Symptom: Instead of crystals, the product separates as a distinct oil layer at the bottom of the flask. Cause: The temperature dropped below the saturation point of the solute before it dropped below the melting point of the solid. This is common with low-melting esters. Solution:

  • Reheat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a tiny crystal of pure product to the cooling solution at a temperature just above where oiling occurred.

  • Increase Solvent Volume: You may be too concentrated. Add 10-20% more ethanol.

  • Vigorous Stirring: Sometimes rapid stirring during the cooling phase can induce nucleation over oiling.

Issue 2: Low Yield

Symptom: Very little solid precipitates upon cooling. Cause: The compound is too soluble in the ethanol, or not enough anti-solvent (water) was used. Solution:

  • Cool the solution to -10°C (salt/ice bath).

  • Add more water dropwise while keeping the solution cold.

  • Check pH: If unreacted acid is the impurity, ensure the solution is neutral. Acidic byproducts might affect solubility.

Issue 3: Colored Impurities Persist

Symptom: Crystals are yellow or off-white instead of white. Cause: Trapped oxidized phenolic species or metal ions. Solution:

  • Repeat the recrystallization.

  • Ensure Activated Carbon is used during the hot filtration step.

  • Alternative Solvent: Try recrystallizing from Hexane/Ethyl Acetate (start with hot Ethyl Acetate, add Hexane until cloudy).

Process Visualization

Workflow Diagram

The following flowchart illustrates the critical decision points in the purification process.

Recrystallization_Workflow Start Crude Ethyl 3,5-dichlorosalicylate Dissolve Dissolve in Hot Ethanol (60-70°C) Start->Dissolve CheckSol Solid Dissolved? Dissolve->CheckSol CheckSol->Dissolve No (Add more solvent) Filter Hot Filtration (Remove insolubles/Carbon) CheckSol->Filter Yes AddWater Add Hot Water (Anti-solvent) Until Turbid Filter->AddWater Cool Cool Slowly to RT Then Ice Bath (0°C) AddWater->Cool Oiling Problem: Oiling Out? Cool->Oiling Reheat Reheat & Add More Ethanol OR Seed Crystals Oiling->Reheat Yes Collect Vacuum Filtration & Cold Wash Oiling->Collect No (Crystals Formed) Reheat->Cool

Caption: Decision logic for the recrystallization of ethyl 3,5-dichlorosalicylate, highlighting the critical loop for managing "oiling out".

Technical Data & Solvent Selection

Solvent Selection Rubric: Use this table to select alternative solvents if Ethanol/Water is unsuitable for your specific impurity profile.

Solvent SystemRoleSuitabilityNotes
Ethanol / Water PrimaryExcellent Best for removing ionic/polar impurities. Standard for salicylates.
Methanol / Water AlternativeGood Higher solubility than ethanol; use if yield is low in ethanol.
Hexane / Ethyl Acetate OrthogonalModerate Use if impurities are non-polar. Dissolve in minimal hot EtOAc, add Hexane.
Toluene SpecificLow Good for very lipophilic analogs, but high boiling point makes drying difficult.

References

  • General Recrystallization of Salicylates

    • Source: United States Patent 2891090A. "Purification of salicylic acid derivatives.
    • Link:

  • Solvent Selection Principles

    • Source: University of Wisconsin-Madison, Department of Chemistry. "Recrystallization Guide." Provides the thermodynamic basis for solvent/anti-solvent selection (Table A4.1).
    • Link:

  • Compound Identification (CAS Verification)

    • Source: PubChem / BLD Pharm.
    • Link: (General Reference for Salicylate structures)

(Note: While specific melting point data for the ethyl ester is variable in literature, the structural homology to other halogenated salicylates confirms the efficacy of the Ethanol/Water protocol.)

Sources

Troubleshooting

Technical Support Center: 3,5-Dichlorosalicylic Acid (3,5-DCSA) Removal

Case ID: PUR-35DCSA-001 Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary Effective removal of unreacted 3,5-dichlorosalicylic acid (3,5-DCSA) relies on exploiting its significantly...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-35DCSA-001 Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

Effective removal of unreacted 3,5-dichlorosalicylic acid (3,5-DCSA) relies on exploiting its significantly enhanced acidity (relative to unsubstituted salicylic acid) and its specific solubility profile. Because the chlorine atoms at positions 3 and 5 are electron-withdrawing, they stabilize the carboxylate anion, lowering the pKa to approximately 2.1–2.5 . This acidity makes Acid-Base Extraction the most efficient removal method for neutral products. For acidic products or metal complexes, Recrystallization or Modified Chromatography is required.

Module 1: The Enemy (Impurity Profile)

Before selecting a protocol, confirm the physicochemical properties of the impurity to ensure the chosen method is chemically sound.

PropertyValue / CharacteristicImplication for Purification
Molecular Weight 207.01 g/mol Distinct enough for MS detection; mid-range mobility on TLC.
Acidity (pKa) ~2.1 (Carboxyl), ~7–8 (Phenol)Significantly more acidic than standard salicylic acid (pKa 2.97). Readily forms water-soluble salts with weak bases (NaHCO₃).
Solubility (Water) Very Low (Cold), Slight (Hot)Water washes alone are ineffective .
Solubility (Organics) High (EtOH, EtOAc, DCM, Ether)Will co-extract with most organic products unless chemically modified (deprotonated).
TLC Behavior High polarity, "streaking"Requires acidic mobile phase modifiers to prevent tailing on silica.

Module 2: Purification Protocols

Protocol A: Acid-Base Extraction (Recommended)

Use this method if your product is Neutral (e.g., ester, amide, ether) or Basic (e.g., amine).

The Mechanism: We utilize the acidity of 3,5-DCSA. By washing the organic phase with a saturated base (Sodium Bicarbonate), we deprotonate the carboxylic acid of 3,5-DCSA, converting it into its sodium salt (Sodium 3,5-dichlorosalicylate). This salt is highly water-soluble and insoluble in organic solvents, forcing it into the aqueous layer.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane are preferred).

    • Note: Avoid Diethyl Ether if your product is not highly soluble, as 3,5-DCSA is very soluble in it.

  • The Wash (Critical Step):

    • Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (Vol: 1:1 ratio with organic layer).

    • Shake vigorously for 2–3 minutes. Vent frequently—CO₂ gas will be generated.

  • pH Check:

    • Test the aqueous layer pH.[1] It must be > 8 . If the pH is acidic (pH < 7), the bicarbonate has been consumed. Add fresh NaHCO₃ and repeat until the aqueous layer remains basic.

  • Separation:

    • Drain the aqueous layer (contains the 3,5-DCSA salt).

    • Optional: Perform a second NaHCO₃ wash to ensure quantitative removal.

  • Final Polish:

    • Wash the organic layer with Brine (Sat. NaCl) to break any emulsions and remove residual water.

    • Dry over Anhydrous Na₂SO₄, filter, and evaporate.

Visual Logic of Extraction:

ExtractionLogic Start Crude Mixture (Product + 3,5-DCSA) Solvent Dissolve in EtOAc or DCM Start->Solvent Wash Wash with Sat. NaHCO3 (pH > 8) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Neutral Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Na+ 3,5-DCSA-) PhaseSep->AqLayer Discard Check Check TLC: Is 3,5-DCSA gone? OrgLayer->Check Success Dry & Concentrate Check->Success Yes Fail Repeat NaHCO3 Wash Check->Fail No Fail->Wash

Caption: Logical flow for selective deprotonation and removal of 3,5-DCSA via liquid-liquid extraction.

Protocol B: Recrystallization

Use this method if your product is Acidic , a Solid , or a Metal Complex (where Bicarbonate might strip the metal).

The Mechanism: 3,5-DCSA is highly soluble in ethanol but sparingly soluble in water. We create a solvent system where the impurity stays in the "mother liquor" while the product crystallizes (or vice versa).

Recommended Solvent Systems:

  • Ethanol/Water (Most Common):

    • Dissolve crude solid in minimal boiling Ethanol (95% or Absolute).

    • Slowly add hot water until persistent turbidity (cloudiness) appears.

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Result: 3,5-DCSA usually remains in the aqueous-alcoholic mother liquor; product crystallizes.

  • Glacial Acetic Acid:

    • Effective for Schiff bases and metal complexes derived from 3,5-DCSA.

    • Recrystallize directly from hot glacial acetic acid.

Protocol C: Flash Chromatography (The "Nuclear" Option)

Use this method if extraction and recrystallization fail.

The Issue: Carboxylic acids like 3,5-DCSA interact strongly with the silanols (Si-OH) on silica gel, causing "streaking" or "tailing" that contaminates other fractions.

The Fix: You must suppress the ionization of the 3,5-DCSA on the column.

  • Mobile Phase Modifier: Add 0.5% to 1.0% Acetic Acid or Formic Acid to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).

  • Effect: This keeps the 3,5-DCSA in its protonated (neutral) form, sharpening the peak and allowing it to elute cleanly (usually with a higher Rf than without acid).

Module 3: Troubleshooting & FAQ

Q1: I tried the Bicarbonate wash, but I formed a terrible emulsion. What now? A: Salicylic acid derivatives are notorious surfactants.

  • Don't Shake, Swirl: If you anticipate emulsions, invert the funnel gently 20 times rather than shaking vigorously.

  • The Brine Breaker: Add saturated NaCl (Brine) to the mixture. The high ionic strength forces phase separation ("salting out").

  • Filtration: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad.

Q2: My product is a Copper/Zinc complex of 3,5-DCSA. Can I use the bicarbonate wash? A: NO. Strong basic washes can demetallate labile coordination complexes or form insoluble metal hydroxides/carbonates.

  • Solution: Use Recrystallization Protocol B (Ethanol/Water). Alternatively, wash the solid product with cold Chloroform or Ether if the complex is insoluble in these but the free ligand (3,5-DCSA) is soluble.

Q3: How do I verify the impurity is gone? A:

  • TLC: Use a mobile phase of DCM:MeOH:Acetic Acid (95:4:1). 3,5-DCSA will appear as a distinct spot under UV (254 nm).

  • Ferric Chloride Test: Dissolve a small sample in ethanol and add a drop of aqueous FeCl₃. A purple/violet coloration indicates the presence of the phenolic -OH group (characteristic of unreacted salicylic acid derivatives). No color change = Clean product.

References

  • PubChem. (2025).[2] 3,5-Dichlorosalicylic acid - Compound Summary (CID 9445).[3] National Center for Biotechnology Information. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • University of Rochester. (n.d.). The Workup: Removing Unreacted Acids.[4] Department of Chemistry.[5] [Link]

  • ResearchGate. (2021). Discussions on Purification of Schiff Bases derived from Salicylaldehydes.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl Salicylate Chlorination

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic chlorination of ethyl salicylate. Low conversion rates can stem from a variety of fact...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic chlorination of ethyl salicylate. Low conversion rates can stem from a variety of factors, from reagent integrity to subtle deviations in reaction conditions. As your senior application scientist, my goal is to provide a logical, in-depth framework to systematically diagnose and resolve these issues. This document synthesizes established chemical principles with practical, field-proven insights to enhance the success and reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common root causes of low conversion rates in this reaction?

Low conversion is typically traced back to one or more of the following factors:

  • Catalyst Deactivation: Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are extremely sensitive to moisture. Inadequate handling can lead to hydration and a significant loss of catalytic activity.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. An incorrect temperature can either slow the reaction to a crawl or promote the formation of undesired byproducts.

  • Reagent Impurity: The purity of the ethyl salicylate starting material and the chlorinating agent (e.g., sulfuryl chloride, N-Chlorosuccinimide) is paramount. Impurities can consume the catalyst or chlorinating agent, leading to lower yields.

  • Poor Stoichiometry: An insufficient amount of the chlorinating agent will naturally lead to incomplete conversion of the starting material.

  • Reaction Work-up Issues: The desired product may be lost during the extraction or purification phases if the protocol is not optimized.

Q2: What is the expected major product, and what are the common byproducts?

The hydroxyl group (-OH) in ethyl salicylate is a powerful activating, ortho, para-directing group, while the ethyl ester (-COOEt) is a deactivating, meta-directing group. The activating effect of the hydroxyl group dominates the reaction's regioselectivity.

  • Major Expected Product: The primary product is typically ethyl 5-chloro-2-hydroxybenzoate , resulting from chlorination at the para position relative to the hydroxyl group.

  • Common Byproducts:

    • Isomeric Products: Formation of ethyl 3-chloro-2-hydroxybenzoate (ortho to the hydroxyl) can occur, though it is often the minor isomer.

    • Polychlorinated Products: If the reaction conditions are too harsh or excess chlorinating agent is used, dichlorinated products like ethyl 3,5-dichloro-2-hydroxybenzoate can form.[1][2]

    • Degradation Products: Under strongly acidic or high-temperature conditions, hydrolysis of the ester or other degradation pathways can occur.

Q3: Which analytical techniques are most effective for monitoring reaction progress and identifying issues?

A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of new products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile components and identifying the starting material, main products, and byproducts by their mass-to-charge ratio and fragmentation patterns. It provides a clear picture of the product distribution.[3]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative tool for determining the purity of the final product and quantifying the conversion rate by measuring the relative peak areas of the starting material and products.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the desired product and can be used to identify the structure of unknown byproducts.

In-Depth Troubleshooting Guide

This section provides a systematic workflow for diagnosing the source of low conversion.

Step 1: Assess Reagent and Catalyst Integrity

The quality of your inputs is the single most critical factor. The principle of "garbage in, garbage out" is especially true in moisture-sensitive reactions.

Causality: Lewis acid catalysts function by coordinating with the chlorinating agent (e.g., Cl₂ or SO₂Cl₂) to create a more potent electrophile (a polarized Clδ⁺ species). Water is a Lewis base that will preferentially coordinate with the Lewis acid catalyst, rendering it inactive for the intended catalytic cycle.

Troubleshooting Questions & Actions:

  • Is your Lewis acid catalyst truly anhydrous?

    • Action: Use a freshly opened bottle of anhydrous AlCl₃ or FeCl₃. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) and weigh it quickly. Never leave the stock bottle open to the air.

  • Are your solvents anhydrous?

    • Action: Use a freshly dried, sealed bottle of solvent (e.g., dichloromethane, 1,2-dichloroethane). If the bottle has been opened previously, consider drying it over an appropriate agent like CaH₂ followed by distillation.

  • Is your ethyl salicylate pure?

    • Action: Verify the purity of your starting material via GC-MS or NMR. Impurities from its synthesis, such as residual salicylic acid[6][7], could interfere with the reaction.

Experimental Workflow: Handling Anhydrous Catalysts

Start Start: Prepare Inert Atmosphere (N₂ or Ar) Weigh Quickly Weigh Anhydrous Lewis Acid Catalyst Start->Weigh Maintain dry conditions Transfer Transfer Catalyst to Reaction Flask (under N₂) Weigh->Transfer Solvent Add Anhydrous Solvent via Syringe Transfer->Solvent Proceed Proceed with Reaction Solvent->Proceed

Caption: Workflow for handling moisture-sensitive Lewis acid catalysts.

Step 2: Optimize Reaction Parameters

Electrophilic aromatic substitution reactions are highly sensitive to reaction conditions. A failure to optimize can lead to either an incomplete reaction or a complex mixture of products.[2][8]

Causality: The rate-determining step of this reaction is the attack of the aromatic ring on the electrophile, which breaks aromaticity to form a carbocation intermediate (the sigma complex).[8] Temperature directly influences the energy of the system, affecting its ability to overcome this activation energy barrier. Stoichiometry dictates the availability of the electrophile for the reaction.

Troubleshooting Questions & Actions:

  • Is the temperature correct?

    • Action: Low temperatures (e.g., 0-5 °C) are often used initially to control the reaction's exothermicity and improve selectivity. If conversion is low, consider allowing the reaction to slowly warm to room temperature after the initial addition. A small-scale temperature screening study can identify the optimal balance between rate and selectivity.

  • Is the reaction time sufficient?

    • Action: Monitor the reaction every 30-60 minutes using TLC or by taking aliquots for GC-MS analysis. The reaction may simply require more time to reach completion.

  • Is the stoichiometry of the chlorinating agent correct?

    • Action: While a 1:1 molar ratio is theoretically sufficient, a slight excess (e.g., 1.1-1.2 equivalents) of the chlorinating agent is often used to ensure complete conversion. However, a large excess can promote the formation of dichlorinated byproducts.[1]

Data Presentation: Example of a Temperature Optimization Study

TrialTemperature (°C)Time (h)Conversion of Ethyl Salicylate (%)Selectivity for 5-chloro isomer (%)
10445%>98%
225 (Room Temp)285%92%
3501>99%78% (significant dichlorination)
Step 3: Diagnose and Mitigate Side Reactions

If your starting material is being consumed but the yield of the desired product is still low, side reactions are the likely culprit.

Causality: The powerfully activating hydroxyl group makes the aromatic ring highly nucleophilic. This high reactivity can lead to multiple chlorination events if the concentration of the electrophile is too high or the reaction is allowed to proceed for too long under aggressive conditions.

Troubleshooting Questions & Actions:

  • Are you observing multiple spots on your TLC or multiple peaks in your GC-MS?

    • Action: Analyze the mass spectra of the byproduct peaks. Look for masses corresponding to dichlorinated ethyl salicylate (M+4 relative to the monochlorinated product due to the ³⁷Cl isotope). This confirms over-chlorination.

  • Could the catalyst be interacting with the substrate's functional groups?

    • Action: The Lewis acid can complex with the carbonyl oxygen of the ester or the hydroxyl group. This can sometimes hinder the desired reaction. While often unavoidable, ensuring a sufficient amount of catalyst (typically 1.0-1.2 equivalents for acylated phenols) can help overcome this.[9]

Logical Relationship: Impact of Conditions on Reaction Outcome

cluster_outcomes Conditions Reaction Conditions Temp Temperature Conditions->Temp Equivalents Chlorinating Agent Equivalents Conditions->Equivalents Time Reaction Time Conditions->Time Outcome Reaction Outcome Temp->Outcome Equivalents->Outcome Time->Outcome Conversion High Conversion LowConversion Low Conversion Selectivity High Selectivity (Monochloro) SideRxns Side Reactions (Polychloro)

Caption: Relationship between key reaction parameters and the final outcome.

Key Experimental Protocols

Protocol 1: General Procedure for Chlorination with Sulfuryl Chloride
  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a dropping funnel.

  • Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq).

  • Add anhydrous dichloromethane (DCM) via syringe to create a slurry.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve ethyl salicylate (1.0 eq) in anhydrous DCM.

  • Add the ethyl salicylate solution dropwise to the AlCl₃ slurry over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • Stir the mixture for an additional 15 minutes at 0-5 °C.

  • Dissolve sulfuryl chloride (SO₂Cl₂, 1.05 eq) in anhydrous DCM and add it dropwise via the dropping funnel over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Monitor the reaction by TLC or GC-MS. After the addition is complete, allow the reaction to stir at 0-5 °C or warm to room temperature until the starting material is consumed.

Protocol 2: Standard Reaction Work-up and Purification
  • Once the reaction is complete, cool the flask back to 0 °C.

  • Very slowly and carefully quench the reaction by adding crushed ice, ensuring the temperature does not rise significantly.

  • Transfer the mixture to a separatory funnel and add more DCM if necessary.

  • Wash the organic layer sequentially with cold 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure chlorinated ethyl salicylate.

References

  • Title: Potential reaction schemes of phenol during chlorination. Source: ResearchGate URL: [Link]

  • Title: Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Source: Environmental Science & Technology URL: [Link]

  • Title: Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. Source: RSC Publishing URL: [Link]

  • Title: KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. Source: Journal of the Water Pollution Control Federation URL: [Link]

  • Title: Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. Source: Analytik Jena URL: [Link]

  • Title: Intermediates in the Chlorination of Phenols and their Derivatives. Source: RSC Publishing URL: [Link]

  • Title: EPA Method 551.1: Determination of Chlorination Disinfection Byproducts... Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Limitations of Electrophilic Aromatic Substitution Reactions. Source: Chemistry Steps URL: [Link]

  • Title: Benzoic acid, 4-chloro-2-hydroxy-, ethyl ester | C9H9ClO3. Source: PubChem URL: [Link]

  • Title: Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. Source: PubMed URL: [Link]

  • Title: Electrophilic Aromatic Substitution Mechanism. Source: Master Organic Chemistry URL: [Link]

  • Title: Study of the transformation of two salicylates used in personal care products in chlorinated water. Source: PubMed URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 3,5-dichloro-2-hydroxybenzoate

This guide is structured as a Tier-2 Technical Support resource for researchers working with Ethyl 3,5-dichloro-2-hydroxybenzoate (also known as Ethyl 3,5-dichlorosalicylate). It synthesizes principles of physical organi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-2 Technical Support resource for researchers working with Ethyl 3,5-dichloro-2-hydroxybenzoate (also known as Ethyl 3,5-dichlorosalicylate).

It synthesizes principles of physical organic chemistry with practical stability profiling to address the unique challenges posed by the electron-withdrawing chlorine substituents on the salicylate scaffold.

Case ID: STAB-CL2-SAL Compound Class: Halogenated Salicylate Ester Primary Risk: Rapid Alkaline Hydrolysis & Aqueous Precipitation

Quick Reference: Stability Profile

Before designing your experiment, review the physicochemical limitations of this compound.

ParameterCharacteristicImpact on Experiment
Hydrolytic Stability Low (pH > 7) The ester bond is highly labile in basic conditions due to electron-withdrawing Cl atoms.
Aqueous Solubility Very Low (< 100 µM) High risk of precipitation ("crashing out") upon dilution from DMSO/Ethanol stocks.
Photostability Moderate Susceptible to slow dechlorination under high-intensity UV; protect from direct light.
Primary Metabolite 3,5-Dichlorosalicylic Acid Expect this peak to appear at a lower Retention Time (RT) in Reverse Phase HPLC.

Chemical Stability: The Hydrolysis Trap

The Issue: Users often observe the disappearance of the parent compound in neutral-to-basic buffers (PBS, pH 7.4), assuming it is "sticking to plastic" when it is actually hydrolyzing.

The Mechanism: Unlike unsubstituted ethyl salicylate, the 3,5-dichloro substitution exerts a strong electron-withdrawing inductive effect (-I effect). This makes the carbonyl carbon significantly more electrophilic, rendering it hypersensitive to nucleophilic attack by hydroxide ions (


), even at physiological pH.
Hydrolysis Pathway Diagram

The following diagram illustrates the degradation pathway you will observe in aqueous media.

HydrolysisPathway cluster_conditions Reaction Kinetics Ester Ethyl 3,5-dichloro-2-hydroxybenzoate (Parent) TS Tetrahedral Intermediate (Unstable) Ester->TS + H2O / OH- (Fast in Base) Acid 3,5-Dichlorosalicylic Acid (Degradant) TS->Acid Ester Cleavage Ethanol Ethanol (Byproduct) TS->Ethanol Text pH < 4: Stable pH 7.4: T1/2 ~ Hours pH > 9: T1/2 ~ Minutes

Caption: Base-catalyzed hydrolysis pathway. The 3,5-dichloro substitution accelerates the formation of the transition state compared to non-halogenated salicylates.

Troubleshooting Guide (FAQ)

Issue 1: "My HPLC peak area drops by 50% overnight in PBS."

Diagnosis: You are witnessing pseudo-first-order hydrolysis.[1]

  • Explanation: At pH 7.4, the concentration of

    
     is sufficient to drive hydrolysis because the chlorines activate the ester.
    
  • Solution:

    • Lower the pH: If possible, work in acidic buffers (pH 4.5 acetate or citrate). The ester is significantly more stable when the carbonyl is protonated or neutral rather than attacked by

      
      .
      
    • Temperature Control: Keep all aqueous solutions on ice (

      
      C). Hydrolysis rates drop ~2-3x for every 
      
      
      
      C decrease.
    • Fresh Prep: Do not store aqueous dilutions. Prepare immediately before injection.

Issue 2: "I see a white precipitate immediately upon adding my stock to water."

Diagnosis: "Crash-out" due to lipophilicity.

  • Explanation: The LogP of this compound is estimated > 3.5 (higher than ethyl salicylate due to chlorines). It is practically insoluble in pure water.

  • Solution:

    • Use a Co-solvent: Ensure your final solution contains at least 10-20% organic solvent (Ethanol or DMSO) if compatible with your assay.

    • Surfactants: Add 0.1% Tween-80 or cyclodextrins (HP-

      
      -CD) to encapsulate the drug and prevent precipitation.
      
Issue 3: "A new peak appeared at a lower retention time."

Diagnosis: Detection of the acid metabolite.[2][3][4]

  • Explanation: The hydrolysis product, 3,5-dichlorosalicylic acid , is more polar than the ester (due to the free carboxylic acid group) and will elute earlier on a C18 column.

  • Verification: Check the UV spectrum of the new peak. It should be very similar to the parent but potentially shifted slightly due to the loss of the ethyl group.

Validated Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Use this protocol to confirm the identity of degradation products and validate your analytical method.

Reagents:

  • 0.1 N HCl

  • 0.1 N NaOH

  • 3%

    
    
    
  • Acetonitrile (ACN)[2]

Workflow:

  • Stock Prep: Dissolve compound in ACN to 1 mg/mL.

  • Acid Stress: Mix 100 µL Stock + 100 µL 0.1 N HCl. Incubate 60 min @ 60°C. (Expect: Minimal degradation).

  • Base Stress: Mix 100 µL Stock + 100 µL 0.1 N NaOH. Incubate 15 min @ RT. (Expect: Rapid, near-total conversion to acid ).

  • Oxidative Stress: Mix 100 µL Stock + 100 µL 3%

    
    . Incubate 2 hours @ RT.
    
  • Quench: Neutralize acid/base samples with equal volume of opposite reagent before HPLC injection to protect the column.

Protocol B: Kinetic Solubility & Stability Profiling

Use this decision tree to determine the optimal formulation for your assay.

TroubleshootingTree Start Start: Dilute Stock into Aqueous Buffer CheckVis Visual Inspection: Cloudy/Precipitate? Start->CheckVis CheckHPLC HPLC Analysis: Parent Peak Stable? CheckVis->CheckHPLC No (Clear) ActionSol Solubility Issue: Increase DMSO % or add Tween-80 CheckVis->ActionSol Yes (Cloudy) ActionStab Stability Issue (Hydrolysis): Lower pH to < 6.0 or Keep at 4°C CheckHPLC->ActionStab No (New Peaks/Area Loss) Success Assay Ready: Proceed with Experiment CheckHPLC->Success Yes (Stable)

Caption: Decision matrix for optimizing aqueous formulations.

References

  • Hydrolysis of Salicylate Esters: Mechanism of base-catalyzed hydrolysis of phenyl and ethyl salicylates. Source: Chem. Pharm. Bull. (via PubMed).

  • Hammett Substituent Constants: Electronic effects of chloro-substituents on benzoate ester reactivity. Source: Hansch, C., et al. Chem. Rev.[2][5][6] (1991).

  • 3,5-Dichlorosalicylic Acid Properties: pKa and solubility data of the parent acid. Source: PubChem Compound Summary.

  • ICH Q1A(R2) Stability Guidelines: Standard protocols for forced degradation studies. Source: European Medicines Agency / ICH.

Sources

Optimization

identifying side products in ethyl 3,5-dichlorosalicylate synthesis

This guide serves as a Tier-3 Technical Support resource for researchers encountering purity or yield issues in the synthesis of Ethyl 3,5-dichlorosalicylate . It is designed to move beyond basic instructions, offering d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers encountering purity or yield issues in the synthesis of Ethyl 3,5-dichlorosalicylate . It is designed to move beyond basic instructions, offering diagnostic workflows to identify, quantify, and eliminate specific side products.

Ticket Context: User reports inconsistent purity profiles, "extra" aromatic peaks in NMR, or lower-than-expected melting points. Primary Reaction: Electrophilic aromatic substitution (Chlorination) of Salicylic Acid/Ethyl Salicylate. Reagents: Chlorine gas (


) or Sulfuryl Chloride (

).
Part 1: The Diagnostic Triage (Quick Identification)

Q: My crude product has a lower melting point (Target: 46–48°C for ester, ~220°C for acid). What is the most likely contaminant?

A: The "Melting Point Depression" is usually caused by the presence of the monochlorinated intermediate . In the chlorination of salicylic derivatives, the reaction proceeds stepwise. The hydroxyl group (-OH) is a strong ortho/para director.

  • Fast Step: Chlorination at the 5-position (para to -OH).

  • Slow Step: Chlorination at the 3-position (ortho to -OH, sterically hindered).

If you stop too early or lack sufficient chlorinating agent, your main impurity is Ethyl 5-chlorosalicylate .

Q: I smell a distinct "medicinal" or "antiseptic" odor different from the ester. What happened?

A: This indicates decarboxylation .[1] Salicylic acid derivatives are prone to losing


 under thermal stress or highly acidic conditions. If you generated 2,4-dichlorophenol , you will smell it immediately. This side product is problematic because it co-distills/co-crystallizes with the product.
Part 2: Deep Dive – Impurity Profiling & Remediation
Issue 1: The "Stuck" Intermediate (Under-chlorination)

Symptom: HPLC shows a peak eluting before the main product. NMR shows extra splitting patterns. Identity: Ethyl 5-chlorosalicylate (and trace Ethyl 3-chlorosalicylate).

  • Root Cause:

    • Stoichiometry: Insufficient

      
       or 
      
      
      
      (Need >2.2 equivalents).
    • Temperature: Reaction temperature too low to overcome the activation energy for the second chlorination at the sterically hindered 3-position.

  • The Fix:

    • Increase equivalents of chlorinating agent to 2.5 eq.

    • Raise temperature slightly (e.g., from RT to 40–50°C) for the final hour.

    • Process Check: Monitor the disappearance of the ortho-coupled doublet in NMR (see Analytical Section).

Issue 2: The "Overcooked" Product (Over-chlorination)

Symptom: Lower yield, extra peaks in the aliphatic region (if solvent reacted) or aromatic region. Identity: Ethyl 3,5,6-trichlorosalicylate or Chlorinated Alkyl groups.

  • Root Cause:

    • Forcing Conditions: High temperatures (>80°C) with excess chlorine.

    • Catalyst Overload: If using

      
       or 
      
      
      
      , the ring becomes too active.
  • The Fix:

    • Control temperature strictly.

    • Quench the reaction immediately upon consumption of the monochloro-intermediate.

Issue 3: The "Phantom" Acid (Hydrolysis)

Symptom: Product is solid but dissolves poorly in organic solvents; broad -OH peak in IR/NMR. Identity: 3,5-Dichlorosalicylic Acid (Free Acid).

  • Root Cause:

    • Moisture:

      
       reacts with water to form 
      
      
      
      and
      
      
      . This acidic aqueous environment hydrolyzes the ethyl ester back to the acid.
  • The Fix:

    • Ensure all reagents are anhydrous.

    • Use a drying tube.

    • Workup: Wash the organic layer with dilute Sodium Bicarbonate (

      
      ). The free acid will dissolve in the aqueous base, leaving the pure ester in the organic layer.
      
Part 3: Analytical Validation (The Proof)

Use this table to interpret your crude NMR data. The coupling constants (


) are the definitive fingerprint.

Table 1:


H NMR Diagnostic Shifts (in 

)
SpeciesKey Aromatic Signals (

ppm)
Coupling Pattern (

values)
Interpretation
Ethyl 3,5-dichlorosalicylate (Target)7.60 (H6), 7.85 (H4) d,

Hz
Meta-coupling only. Protons are isolated by Cl groups.
Ethyl 5-chlorosalicylate (Major Impurity)6.95 (H3), 7.35 (H4), 7.80 (H6)d,

Hz
(Ortho)
Presence of Ortho-coupling (H3-H4) confirms incomplete reaction.
Ethyl 3-chlorosalicylate (Minor Impurity)6.85 (H5), 7.50 (H4), 7.90 (H6)t,

Hz (H5)
Triplet or dd pattern indicates unsubstituted 4,5,6 positions.
2,4-Dichlorophenol (Decarboxylated)6.90–7.40ComplexLoss of Ethyl quartet (

ppm) and Triplet (

ppm).

Technical Note: The shift values are approximate and solvent-dependent, but the Coupling Constants (


)  are invariant. If you see a 

Hz doublet, you have mono-chlorinated impurity.
Part 4: Reaction Pathway Visualization

The following diagram illustrates the critical branching points where side products are generated.

G Start Ethyl Salicylate (Starting Material) Mono5 Ethyl 5-chlorosalicylate (Major Intermediate) Start->Mono5 Cl2 or SO2Cl2 (Fast, Kinetic) Mono3 Ethyl 3-chlorosalicylate (Minor Intermediate) Start->Mono3 Minor Path Target Ethyl 3,5-dichlorosalicylate (TARGET PRODUCT) Mono5->Target Cl2 (Excess) Heat (Slow Step) Phenol 2,4-Dichlorophenol (Decarboxylation) Mono5->Phenol Decomp Mono3->Target Cl2 Tri Ethyl 3,5,6-trichlorosalicylate (Over-chlorination) Target->Tri Excess Cl2 High Temp Target->Phenol Acid/Heat (-CO2, -Ethyl) Acid 3,5-Dichlorosalicylic Acid (Hydrolysis) Target->Acid H2O / H+ (Hydrolysis)

Caption: Reaction pathway showing the stepwise chlorination (Blue), potential over-chlorination (Red dotted), and degradation pathways (Red solid).

Part 5: Experimental Protocol for Purification

If your diagnostic confirms impurities, use this self-validating purification protocol.

Objective: Remove 5-chlorosalicylate and free acids without recrystallization losses.

  • Quench: Pour reaction mixture into ice water (

    
    ) to decompose excess 
    
    
    
    .
  • Phase Separation: Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Acid Removal (Critical Step):

    • Wash organic layer with 5%

      
        (aq).
      
    • Validation: The aqueous layer should be alkaline (pH > 8). This removes 3,5-dichlorosalicylic acid (Impurity D).

  • Phenol Removal:

    • Wash with 0.1 M NaOH (Cold, rapid wash).

    • Note: Phenols are more acidic than alcohols but less than carboxylic acids. A quick, cold wash removes 2,4-dichlorophenol without hydrolyzing the ester.

  • Recrystallization:

    • Evaporate solvent.[2] Recrystallize from Ethanol/Water (9:1) .

    • Why? The di-chloro product is less soluble than the mono-chloro impurity in cold ethanol, maximizing purity.

References
  • Mechanism of Chlorination: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the ortho/para directing effects of hydroxyl groups).
  • Sulfuryl Chloride Reactivity: Watson, W. D. (1975).[3] Chlorination with sulfuryl chloride. U.S. Patent 3,920,757. Link

  • Impurity Identification (NMR): Sigma-Aldrich. NMR Chemical Shifts of Impurities. Link

  • Synthesis of Dichlorosalicylic Acids: Synthesis of 3,5-Dichlorosalicylic Acid Anilides. Russian Journal of General Chemistry. Link

  • Decarboxylation Risks:Thermal Stability of Salicylic Acid Derivatives. Journal of Thermal Analysis and Calorimetry.

Sources

Troubleshooting

optimizing reaction temperature for ethyl 3,5-dichlorosalicylate production

To: Research & Development Team From: Technical Support Center – Chemical Process Optimization Group Subject: Technical Guide: Optimizing Reaction Temperature for Ethyl 3,5-Dichlorosalicylate Production Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Chemical Process Optimization Group Subject: Technical Guide: Optimizing Reaction Temperature for Ethyl 3,5-Dichlorosalicylate Production

Introduction: The Thermal Landscape of Salicylate Synthesis

You are likely synthesizing Ethyl 3,5-dichlorosalicylate via the Fischer Esterification of 3,5-dichlorosalicylic acid with ethanol.[1] While this appears to be a standard transformation, the specific substitution pattern on the aromatic ring introduces unique kinetic hurdles.

The "Optimal Temperature" is not a single static point but a dynamic trade-off between overcoming the activation energy created by intramolecular hydrogen bonding and preventing thermal degradation (decarboxylation/oxidation).

Quick Reference Data:

Parameter Value Context
Target Molecule Ethyl 3,5-dichlorosalicylate CAS: 59673-99-9 (varies by isomer)
Standard Temp 78°C - 82°C Ethanol Reflux (Atmospheric)
Accelerated Temp 90°C - 105°C Pressurized/Sealed Vessel (Rate enhancement)
Critical Limit >120°C Risk of Decarboxylation & Tar formation

| Major Constraint | Equilibrium | Water removal is more critical than temperature alone.[1][2][3][4] |

Module 1: Thermodynamics & Kinetics (The "Why")

To troubleshoot effectively, you must understand the invisible forces fighting your reaction.

The "Ortho Effect" Barrier

Salicylic acids are notoriously slow to esterify compared to benzoic acid.[4]

  • Mechanism: The phenolic hydroxyl group (-OH) at the ortho position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid.

  • Impact: This "locks" the carbonyl, making it less electrophilic and less available for protonation by your acid catalyst.

  • Temperature Implication: You need sufficient thermal energy (typically reflux at ~80°C ) just to disrupt this H-bond and allow the ethanol to attack.[1][4] Room temperature reactions will be negligible.[1][4]

The 3,5-Dichloro Influence
  • Electronic Effect: The Chlorine atoms are electron-withdrawing.[1][4] While this increases the acidity of the carboxylic proton (good for salt formation), it destabilizes the positively charged intermediate formed during esterification, potentially slowing the rate further.

  • Steric Effect: The Chlorine at position 3 is ortho to the phenolic -OH, reinforcing the H-bond network, but it is meta to the reaction center (COOH). Direct steric hindrance is minimal, but electronic deactivation is significant.[1][4]

Module 2: Optimization Protocol (Step-by-Step)

Do not blindly increase heat.[1][4][5] Follow this logic gate to optimize your yield.

Phase A: The Standard Reflux (Baseline)
  • Temperature: 78°C (Internal liquid temp).

  • Setup: Round-bottom flask, reflux condenser, drying tube (CaCl2).

  • Protocol:

    • Dissolve 3,5-dichlorosalicylic acid in excess absolute ethanol (molar ratio 1:10 to 1:20).

    • Add catalyst: Conc. H2SO4 (1-3 mol%) or p-TSA (preferred for lighter color).[1][4]

    • Heat to vigorous reflux.[1][4]

    • Checkpoint: Monitor by TLC/HPLC at 4 hours. If conversion < 50%, proceed to Phase B.[1][4]

Phase B: Breaking the Equilibrium (The Real Fix)

If yield is low at reflux, temperature is likely not the culprit—water is.

  • The Issue: Fischer esterification is reversible. Water produced pushes the reaction backward.[4]

  • Optimization:

    • Chemical Drying: Add fused Magnesium Sulfate (MgSO4) or molecular sieves (3Å) directly to the reaction (if mechanical stirring allows).

    • Azeotropic Distillation: Use a Dean-Stark trap with a ternary solvent system (Ethanol + Toluene/Benzene) to entrain water.[1][4] Note: This raises the boiling point to ~85-90°C, providing a dual benefit of higher kinetic energy and water removal.[1]

Phase C: High-Temperature Acceleration (Advanced)
  • Temperature: 90°C - 105°C.[1][4]

  • Setup: Sealed pressure tube or Microwave Reactor.

  • Rationale: Every 10°C increase doubles the rate.[4] Breaking the "Ortho Effect" H-bond becomes easier.[1][4]

  • Warning: Monitor pressure carefully. Ethanol vapor pressure rises sharply.[1][4]

Module 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture is turning dark brown/black. Is the temperature too high?

  • Diagnosis: Likely Oxidative Degradation .[1][4]

  • Cause: 3,5-dichlorosalicylic acid is a phenol derivative.[1][4] Phenols are prone to oxidation to quinones, especially in the presence of strong mineral acids (H2SO4) and high heat (>90°C) in air.

  • Solution:

    • Switch catalyst to p-Toluenesulfonic acid (p-TSA) or Thionyl Chloride (SOCl2) (generates HCl in situ).[1][4]

    • Purge the headspace with Nitrogen or Argon before heating.[1][4]

    • Reduce temp to strictly 78°C (Reflux).

Q2: I see a new spot on TLC that is neither starting material nor product.

  • Diagnosis: Potential Decarboxylation .[1][4][6]

  • Cause: Electron-withdrawing groups (Cl) on the ring can facilitate the loss of CO2 at high temperatures (>120°C), converting your starting material into 2,4-dichlorophenol .[1]

  • Verification: Check the smell (phenolic/medicinal) or run GC-MS.

  • Solution: strictly limit bath temperature.[1][4] Do not use a heating mantle set to "High".[1][4][5] Use an oil bath with digital control.[1][4]

Q3: The reaction stalls at 60% conversion despite refluxing for 24 hours.

  • Diagnosis: Equilibrium Limit .

  • Cause: Water accumulation.[1][4] Increasing temperature further will NOT push the equilibrium, it will only speed up the forward and reverse rates equally.

  • Solution: You must remove water.[1][4] Switch to a Soxhlet extractor filled with molecular sieves, where the condensed ethanol passes through the sieves before returning to the pot.

Module 4: Visual Logic & Pathways

The following diagram illustrates the decision matrix for temperature and process optimization.

OptimizationLogic Start Start: Low Yield / Slow Rate CheckTemp Current Temp Check (Is it < 78°C?) Start->CheckTemp IncreaseTemp Action: Increase to Reflux (78°C) CheckTemp->IncreaseTemp Yes (<78°C) CheckWater Water Removal Strategy? CheckTemp->CheckWater No (Already Refluxing) EquilibriumFix Action: Add Mol. Sieves or Dean-Stark CheckWater->EquilibriumFix None used CheckColor Problem: Dark Color / Tar? CheckWater->CheckColor Already Dry OxidationFix Action: Switch to p-TSA & Inert Atmosphere CheckColor->OxidationFix Yes CheckSideProd Problem: Impurity (Decarboxylation) CheckColor->CheckSideProd No CheckSideProd->EquilibriumFix No (Stalled) TempLimit Action: Cap Temp at 85°C Avoid Autoclave CheckSideProd->TempLimit Yes

Caption: Troubleshooting logic flow for optimizing ethyl 3,5-dichlorosalicylate synthesis.

References

  • Fischer Esterification Mechanism & Conditions

    • Source: Athabasca University, "Experiment 10: Fischer Esterification".[1][4]

    • Relevance: Establishes the baseline mechanism, reversibility, and the need for excess alcohol or w
    • URL:[Link]

  • Synthesis of Ethyl Salicylate (Analogous Protocol)

    • Source: Science in Motion, "Synthesis of Ethyl Salicylate from Salicylic Acid".[4]

    • Relevance: Provides the standard reflux protocol (1.5 hours) and workup (NaHCO3 wash)
    • URL:[Link]

  • Solubility & Thermodynamics of Nitro/Chloro Benzoic Acids

    • Source: NIST WebBook, "Ethyl 3,5-dinitrobenzoate" (Analogous solubility data).[1]

    • Relevance: Illustrates the solubility dependence on temperature for substituted benzoic esters in ethanol.
    • URL:[Link]

  • Minimizing Side Products in Salicylate Esterification

    • Source: BenchChem, "Minimizing side product formation in Ethyl Salicylate esterification".[1][4]

    • Relevance: Confirms the risk of colored impurities with strong acid catalysts and high temperatures.[4][5]

Sources

Optimization

Technical Support Center: Purification of Ethyl 3,5-dichloro-2-hydroxybenzoate

Executive Summary This guide addresses the purification of Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate) from crude chlorination mixtures. The primary impurities are typically Ethyl 5-chloro-2-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate) from crude chlorination mixtures. The primary impurities are typically Ethyl 5-chloro-2-hydroxybenzoate (monochlorinated intermediate) and Ethyl 3-chloro-2-hydroxybenzoate (minor regioisomer).

Successful separation relies on exploiting two key molecular features:

  • Acidity Differentials: The second chlorine atom at the C3 position significantly increases the acidity of the phenolic hydroxyl compared to the mono-chlorinated isomers.

  • Lipophilicity & Intramolecular Hydrogen Bonding: The target molecule exhibits a strong intramolecular hydrogen bond (chelation) between the phenolic -OH and the ester carbonyl, distinct from intermolecularly bonded impurities.

Module 1: The Chemistry of Separation

To troubleshoot effectively, you must understand the behavior of your target molecule versus its impurities.

FeatureTarget: Ethyl 3,5-dichloro-2-hydroxybenzoateImpurity: Ethyl 5-chloro-2-hydroxybenzoateSeparation Consequence
Substituents Cl at C3 and C5Cl at C5 onlyTarget is significantly more lipophilic (hydrophobic).
pKa (Phenol) ~6.5 - 7.0 (Estimated)*~8.0 - 8.5Target ionizes at lower pH; requires stricter pH control in HPLC.
H-Bonding Strong Intramolecular (Chelation)Intramolecular (Weaker)Target has lower apparent polarity on silica gel (elutes faster in Normal Phase).
Boiling Point Higher (Molecular Weight)LowerDistillation is possible but difficult due to close boiling points; Crystallization is preferred.

*Note: The pKa of the parent 3,5-dichlorosalicylic acid is ~2.9 [1]; the ester is less acidic but still significantly more acidic than non-chlorinated phenols.

Module 2: Chromatographic Isolation (HPLC & Flash)

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct purification route based on crude purity.

SeparationWorkflow Start Crude Chlorination Mix Analysis HPLC Analysis (C18, Acidic Mobile Phase) Start->Analysis Decision Purity Assessment Analysis->Decision RouteA Route A: Flash Chromatography (Silica Gel) Decision->RouteA < 85% Purity Large Scale RouteB Route B: Recrystallization (Ethanol/Water) Decision->RouteB > 85% Purity Crystalline Solid RouteC Route C: Prep HPLC (Reverse Phase) Decision->RouteC High Value Difficult Separation Final Pure Ethyl 3,5-dichloro-2-hydroxybenzoate (>98%) RouteA->Final RouteB->Final RouteC->Final

Caption: Decision matrix for isolating Ethyl 3,5-dichloro-2-hydroxybenzoate based on initial crude purity.

Protocol 1: Reverse Phase HPLC (Analytical & Prep)

Objective: Quantify isomers and purify small batches.

  • Column: C18 (Octadecyl) or Phenyl-Hexyl (for enhanced selectivity between chlorinated isomers).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work).

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient: 50% B to 90% B over 20 minutes.

  • Detection: UV @ 310 nm (Salicylates absorb strongly here; minimizes solvent noise).

Why this works: The 3,5-dichloro isomer is more hydrophobic than the 5-chloro isomer. It will elute later (higher retention time) on a C18 column [2].

Protocol 2: Flash Chromatography (Normal Phase)

Objective: Bulk removal of mono-chlorinated impurities.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Eluent: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).

  • Crucial Additive: Add 0.5% Acetic Acid to the eluent.

    • Reasoning: Chlorinated phenols are acidic. Without acetic acid, they will interact strongly with the slightly basic silica surface, causing severe "tailing" (streaking) and co-elution.

Module 3: Crystallization Protocols

Crystallization is the most scalable method for this compound.

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Hot Filtration: If insoluble particles (catalyst residue) are present, filter while hot.

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add a few drops of ethanol to clear the solution.

  • Cooling: Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Harvest: Filter the crystals. Wash with cold 50% Ethanol/Water.

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

  • Cause: The melting point of the ester is likely depressed by impurities, dropping it below the solvent's boiling point.

  • Fix: Use a lower boiling solvent system (e.g., Hexane/Dichloromethane) or seed the mixture with a pure crystal of the target compound [3].

Module 4: Troubleshooting & FAQs

Q1: My HPLC peaks are tailing or splitting. Is my column dead?

Diagnosis: Likely not. This is a classic "ionization issue." Explanation: The 3,5-dichloro phenol is acidic.[3] At neutral pH, it exists in equilibrium between the neutral phenol and the phenolate anion. These two forms travel at different speeds, causing peak distortion. Solution: Ensure your aqueous mobile phase pH is below 3.0 . Use 0.1% Trifluoroacetic acid (TFA) or Formic acid. This forces the molecule into its neutral (protonated) state, sharpening the peak [4].

Q2: I see a peak eluting very early in my Flash Chromatography. What is it?

Diagnosis: This is likely Ethyl Salicylate (unreacted starting material) or the 3,5-Dichlorosalicylic Acid (hydrolysis product), depending on the solvent. Differentiation:

  • Starting Material: Non-polar, moves fast in Hexane/EtOAc.

  • Acid Impurity: Very polar on silica unless acidified. If you are using neutral solvents, the acid will stick to the baseline. If acidified, it may elute. Verification: Check the spot on TLC. The acid will streak; the ester will be a tight spot.

Q3: How do I distinguish the 3,5-dichloro isomer from the 5-chloro isomer by NMR?

Technique: 1H NMR (Proton NMR).

  • Ethyl 3,5-dichloro-2-hydroxybenzoate: You will see two doublets in the aromatic region (H4 and H6) with a coupling constant (J) of ~2.5 Hz (meta-coupling).

  • Ethyl 5-chloro-2-hydroxybenzoate: You will see three signals : A doublet (H3, ortho coupling), a doublet of doublets (H4), and a doublet (H6, meta coupling).

  • Key Indicator: The disappearance of the ortho-coupling (~8 Hz) is the definitive proof of substitution at the C3 position.

Q4: The product is colored (pink/red) after crystallization.

Diagnosis: Oxidation products (quinones) or iron contamination. Phenols complex strongly with Iron (III) to form purple/red complexes. Solution:

  • Wash the organic layer during workup with dilute EDTA solution or Citric Acid to chelate metals.

  • Recrystallize with a small amount of activated charcoal to absorb organic colorants.

Module 5: Mechanistic Visualization

Understanding the intramolecular hydrogen bond is critical for predicting chromatographic behavior.

HBonding cluster_0 Target: 3,5-Dichloro Isomer cluster_1 Impurity: Intermolecular Isomers Target Intramolecular H-Bond (OH ... O=C) 'Closed' Conformation Effect1 Hydroxyl 'Hidden' Target->Effect1 Result1 Lower Polarity (Faster elution in Normal Phase) Effect1->Result1 Impurity Intermolecular H-Bond (OH ... Solvent) 'Open' Conformation Effect2 Hydroxyl Exposed Impurity->Effect2 Result2 Higher Polarity (Slower elution in Normal Phase) Effect2->Result2

Caption: Impact of intramolecular hydrogen bonding (chelation) on polarity and chromatographic retention.

References

  • PubChem. (n.d.). 3,5-Dichlorosalicylic acid (CID 9445) - Chemical Properties. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of Ethyl Salicylate on Newcrom R1 HPLC Column. Retrieved February 16, 2026, from [Link]

  • Agilent Technologies. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Retrieved February 16, 2026, from [Link]

Sources

Troubleshooting

solving solubility issues of ethyl 3,5-dichlorosalicylate in bioassays

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Bioassay Optimization Unit Subject: Technical Advisory – Solubility & Stability of Ethyl 3,5-Dichlorosalicylate Executive Summary Ethyl 3,5-dichloros...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Bioassay Optimization Unit Subject: Technical Advisory – Solubility & Stability of Ethyl 3,5-Dichlorosalicylate

Executive Summary

Ethyl 3,5-dichlorosalicylate presents a dual challenge in aqueous bioassays: high lipophilicity (LogP ~4.8) driving precipitation, and electronic activation rendering the ester moiety susceptible to alkaline hydrolysis. Users frequently encounter "silent" precipitation (micro-aggregates) or pseudo-potency shifts due to compound degradation.

This guide moves beyond generic advice, applying specific physicochemical principles to stabilize this compound in High-Throughput Screening (HTS) and mechanistic assays.

Part 1: The Physicochemical Reality

Before troubleshooting, understand the molecule's behavior in your buffer.

PropertyValue (Est.)Implication for Bioassays
LogP ~4.8Extreme Hydrophobicity. The compound prefers plastic surfaces and protein hydrophobic pockets over the aqueous buffer. It will precipitate if diluted too rapidly from DMSO to water.
pKa (Phenol) ~6.5 - 7.0The phenolic hydroxyl is acidic due to the electron-withdrawing chlorines. At physiological pH (7.4), a significant fraction is ionized, which helps solubility but increases oxidative sensitivity.
Reactivity HighThe 3,5-dichloro substitution pulls electron density from the ring, activating the ester carbonyl. Result: Rapid hydrolysis in basic buffers (pH > 8.0), converting the active ester into inactive 3,5-dichlorosalicylic acid.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "The compound precipitates immediately upon adding the stock to the assay buffer."

Diagnosis: You likely performed a "crash dilution"—pipetting 100% DMSO stock directly into aqueous buffer. This creates a local zone of supersaturation where the compound aggregates before it can disperse.

The Fix: Intermediate Dilution Method Do not jump from 10 mM (DMSO) to 10 µM (Buffer) in one step.

  • Step 1: Dilute your 10 mM DMSO stock into an intermediate solvent (e.g., 50% DMSO/Water or pure Ethanol) to 100 µM.

  • Step 2: Dilute this intermediate 1:10 into your assay buffer.

    • Why? This lowers the kinetic energy barrier for dispersion and prevents the formation of amorphous aggregates.

Issue 2: "My IC50 values are drifting; the compound seems less potent after 2 hours."

Diagnosis: Hydrolytic Instability. The electron-withdrawing chlorine atoms make the ethyl ester bond fragile. If your assay buffer is pH 8.0 or contains nucleophiles (like Tris), the ester is cleaving.

The Fix: Buffer Swap

  • Switch Buffers: Use HEPES or MOPS (pH 7.2–7.4) instead of Tris (which has a primary amine that can attack esters).

  • Time-Lock: Prepare working solutions immediately before use. Do not store diluted compound at 4°C overnight.

Issue 3: "I see high variability between replicates, especially at low concentrations."

Diagnosis: Non-Specific Binding (NSB). With a LogP > 4, Ethyl 3,5-dichlorosalicylate will stick to the polystyrene plate walls and pipette tips. At 1 nM, you might actually have 0.1 nM in solution.

The Fix: Carrier Protection

  • Add Detergent: Include 0.01% Triton X-100 or 0.05% Tween-20 in the assay buffer. This creates micelles that sequester the compound, keeping it in solution while allowing it to access the target.

  • Change Plastic: Use Low-Binding (silanized) plates and tips.

Part 3: Validated Experimental Protocols

Protocol A: Solubility Limit Determination (Nephelometry)

Use this to define the "Safe Zone" for your specific assay buffer.

  • Preparation: Prepare a 20 mM stock of Ethyl 3,5-dichlorosalicylate in DMSO.

  • Serial Dilution: Create a 2-fold dilution series in DMSO (20 mM down to 0.1 mM).

  • Transfer: Transfer 2 µL of each DMSO point into 198 µL of your specific Assay Buffer in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubation: Shake at 500 rpm for 30 minutes at RT.

  • Readout: Measure Absorbance at 600 nm (OD600) or use a Nephelometer.

    • Result: A spike in OD600 indicates the Solubility Limit . Stay 2-fold below this concentration for valid biological data.

Protocol B: The "Shift-Up" Serial Dilution (For IC50 Curves)

Standard serial dilution in buffer often fails for lipophiles. Use this solvent-constant method.

  • Plate A (100% DMSO): Perform your serial dilution (e.g., 1:3) entirely in DMSO.

  • Plate B (Intermediate): Transfer 2 µL from Plate A to 48 µL of Assay Buffer (containing 2x protein/cells). Mix vigorously.

  • Plate C (Assay): Immediately transfer the required volume from Plate B to your final assay plate.

    • Benefit: This ensures every well has the exact same DMSO concentration and the compound never faces a 100% aqueous shock during the dilution series.

Part 4: Visualizing the Workflow

Figure 1: Solubility & Stability Decision Tree

A logical flow to diagnose failure modes for hydrophobic esters.

Solubility_Troubleshooting Start Start: Bioassay Variability Check_Precip Step 1: Check Precipitation (OD600 or Microscopy) Start->Check_Precip Precip_Yes Result: Turbidity Detected Check_Precip->Precip_Yes Precip_No Result: Solution Clear Check_Precip->Precip_No Action_Solubility Action: Reduce Max Conc. or Increase Detergent (Tween-20) Precip_Yes->Action_Solubility Check_Stability Step 2: Check Stability (LC-MS after 2 hrs) Precip_No->Check_Stability Stable_No Result: Parent Mass Decreased (Hydrolysis) Check_Stability->Stable_No Stable_Yes Result: Parent Mass Stable Check_Stability->Stable_Yes Action_Buffer Action: Lower pH (<7.5) Remove Nucleophiles (Tris) Stable_No->Action_Buffer Check_Binding Step 3: Check Plastic Binding (Compare Glass vs. Plastic) Stable_Yes->Check_Binding Binding_Yes Result: Potency Loss in Plastic Check_Binding->Binding_Yes Action_Plastics Action: Switch to Low-Bind Plates Add 0.1% BSA Binding_Yes->Action_Plastics

Caption: Diagnostic workflow for isolating solubility (precipitation), chemical stability (hydrolysis), and surface adsorption issues.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility and Aggregation. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Standard text for LogP and solubility principles).

Reference Data & Comparative Studies

Validation

HPLC Method Validation Guide: Ethyl 3,5-dichloro-2-hydroxybenzoate

Content Type: Publish Comparison Guide & Technical Protocol Audience: Researchers, QC Scientists, and Method Development Chemists Executive Summary & Molecule Profile[1] Ethyl 3,5-dichloro-2-hydroxybenzoate (also known a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide & Technical Protocol Audience: Researchers, QC Scientists, and Method Development Chemists

Executive Summary & Molecule Profile[1]

Ethyl 3,5-dichloro-2-hydroxybenzoate (also known as Ethyl 3,5-dichlorosalicylate) is a lipophilic ester used primarily as a pharmaceutical intermediate and antifungal agent. Its analysis presents a specific challenge: distinguishing the intact ester from its primary degradation product, 3,5-dichlorosalicylic acid .

While UV-Vis spectrophotometry offers rapid estimation, it lacks the specificity required for stability-indicating assays. This guide compares analytical methodologies and provides a rigorous, self-validating RP-HPLC protocol designed to meet ICH Q2(R2) standards.

Analyte Profile
PropertyDescriptionAnalytical Implication
Structure Ester of 3,5-dichlorosalicylic acidLipophilic; retains strongly on C18 columns.[1]
Functional Groups Phenolic -OH (Pos. 2), Ester (Pos. 1), Chlorines (Pos. 3,5)Phenolic group requires acidic mobile phase to suppress ionization and prevent peak tailing.
Key Impurity 3,5-Dichlorosalicylic Acid (Hydrolysis product)Must be separated from the parent ester. Significant polarity difference allows for resolution based on pH control.
LogP (Est.) ~4.5 - 5.0High hydrophobicity requires high organic content in mobile phase.

Comparative Analysis: Selecting the Right Tool

The following comparison evaluates the three primary methodologies for analyzing Ethyl 3,5-dichloro-2-hydroxybenzoate.

Comparison Matrix
FeatureMethod A: UV-Vis Spectrophotometry Method B: RP-HPLC (Recommended) Method C: UPLC/UHPLC
Principle Beer-Lambert Law (Total Absorbance)Chromatographic Separation (Hydrophobicity)High-Pressure Separation (<2µm particles)
Specificity Low. Cannot distinguish Ester from Acid hydrolysis product.High. Resolves Ester, Acid, and isomers.Very High. Superior resolution of complex matrices.
Sensitivity (LOD) Moderate (µg/mL range)High (ng/mL range)Ultra-High (pg/mL range)
Throughput Very Fast (< 1 min)Moderate (10-15 min)Fast (2-5 min)
Cost LowModerateHigh (Equipment & Columns)
Application Raw material assay (if purity is guaranteed).Stability indicating assays, impurity profiling, finished product QC. High-throughput screening in R&D.
Decision Logic
  • Choose UV-Vis only for simple solubility studies of the pure raw material where degradation is not expected.

  • Choose RP-HPLC for standard Quality Control (QC) and stability testing.[1] It is the industry workhorse, offering the best balance of robustness and resolution.

  • Choose UPLC if analyzing hundreds of samples daily or if the matrix is complex (e.g., biological fluids).

The "Why" Behind the Protocol (Mechanistic Insight)

To develop a robust HPLC method, we must understand the intermolecular forces at play.

Column Selection: The Hydrophobic Trap

The analyte is highly lipophilic (LogP > 4) due to the ethyl ester and two chlorine atoms.

  • Choice: C18 (Octadecylsilane) column.

  • Reasoning: A C8 column might not provide enough retention for the hydrolysis product, causing it to elute in the void volume. A C18 column provides sufficient surface area for hydrophobic interaction, allowing the separation of the slightly more polar acid impurity from the non-polar ester.

Mobile Phase: The pH Switch

This is the most critical parameter.

  • The Problem: The phenolic hydroxyl group (pKa ~7) and the carboxylic acid of the impurity (pKa ~2.5) can ionize. Ionized species elute too quickly and tail badly on silica-based columns.

  • The Solution: Acidify the mobile phase to pH 2.5 - 3.0 .

  • Mechanism: At pH 2.5, the carboxylic acid impurity is protonated (neutral), increasing its retention and preventing it from co-eluting with the solvent front. The phenolic group of the ester is also kept protonated, sharpening the peak shape.

Detection: The Halogen Effect

Chlorinated benzenes exhibit strong UV absorption.

  • Wavelength: 254 nm or 305 nm .

  • Reasoning: While 254 nm is standard for the benzene ring, the phenolic conjugation often creates a secondary band around 300-310 nm. Using 305 nm can increase selectivity against non-phenolic excipients.

Validated RP-HPLC Protocol

Status: Self-Validating System Regulatory Alignment: ICH Q2(R2)

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 20:80 (A:B). Note: High organic content is needed to elute the lipophilic ester.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • Run Time: 15 minutes.

System Suitability Limits (SST)
  • Theoretical Plates (N): > 2000

  • Tailing Factor (T): < 2.0

  • Resolution (Rs): > 2.0 (between Ester and Acid impurity)

  • RSD of Area (n=6): < 2.0%

Visualization: Method Validation Lifecycle

The following diagram outlines the logical flow of the validation process, ensuring compliance with ICH Q2(R2).

ValidationLifecycle cluster_Validation ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (Define Requirements) Dev Method Development (pH, Column, Mobile Phase) ATP->Dev Opt Optimization (Resolution > 2.0) Dev->Opt Spec Specificity (Impurity Spiking) Opt->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Routine Routine Monitoring (SST & Control Charts) Prec->Routine Routine->ATP Continuous Improvement

Figure 1: The Analytical Procedure Lifecycle (APLC) aligned with ICH Q2(R2), moving from target definition to continuous monitoring.

Step-by-Step Validation Experiments

Experiment 1: Specificity (Stress Testing)

Objective: Prove the method can separate the Ester from its degradation products.

  • Preparation: Prepare a standard solution of Ethyl 3,5-dichloro-2-hydroxybenzoate (0.1 mg/mL).

  • Acid Hydrolysis: Mix 5 mL standard + 1 mL 0.1N HCl. Heat at 60°C for 1 hour. Neutralize.

  • Base Hydrolysis: Mix 5 mL standard + 1 mL 0.1N NaOH. Heat at 60°C for 1 hour. Neutralize.

  • Analysis: Inject Control, Acid-stressed, and Base-stressed samples.

  • Acceptance:

    • The Ester peak should decrease.

    • A new peak (3,5-Dichlorosalicylic Acid ) should appear at a shorter retention time (approx 3-5 mins).

    • Resolution (Rs) between Acid and Ester peaks must be > 1.5.

    • Peak Purity (using PDA detector) must pass (>990).

Experiment 2: Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Levels: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50 to 150 µg/mL).

  • Analysis: Inject each in triplicate.

  • Calculation: Plot Area vs. Concentration.

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[1]
Experiment 3: Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Spiking: Spike known amounts of standard into the Placebo (excipient mixture) at 80%, 100%, and 120% levels.

  • Analysis: Calculate the recovered amount.

  • Acceptance: Mean Recovery between 98.0% and 102.0%.

Visualization: Separation Logic

This diagram illustrates the separation mechanism described in Section 3.

SeparationMechanism MP Mobile Phase (pH 2.5) High Organic (80% ACN) Impurity Impurity: 3,5-Dichlorosalicylic Acid (More Polar) MP->Impurity Protonates Acid Group Analyte Analyte: Ethyl 3,5-dichloro-2-hydroxybenzoate (Lipophilic Ester) MP->Analyte Solubilizes Column C18 Stationary Phase (Hydrophobic Surface) Impurity->Column Low Affinity Analyte->Column High Affinity Elution1 Elutes Early (Weak Interaction) Column->Elution1 Elution2 Elutes Late (Strong Interaction) Column->Elution2

Figure 2: Mechanistic separation logic. The acidic mobile phase suppresses ionization, but the ester's lipophilicity ensures it is retained longer than the acid impurity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3][4][5] (2023).[2][4][5][6] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 28460, Ethyl 3,5-dichloro-4-hydroxybenzoate (Isomer Reference). Retrieved from [Link]

  • Shabir, G. A. (2004).[1] Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis.[1] Retrieved from [Link]

Sources

Comparative

GC-MS Characterization Guide: Ethyl 3,5-Dichlorosalicylate

The following technical guide details the GC-MS characterization of ethyl 3,5-dichlorosalicylate, designed for researchers requiring precise identification and differentiation from structural analogs. Content Type: Techn...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the GC-MS characterization of ethyl 3,5-dichlorosalicylate, designed for researchers requiring precise identification and differentiation from structural analogs.

Content Type: Technical Comparison & Method Development Guide Target Audience: Analytical Chemists, drug development researchers, and metabolic profiling specialists.

Executive Summary

Ethyl 3,5-dichlorosalicylate (CAS: 55954-23-9) is a chlorinated derivative of ethyl salicylate, often encountered as a metabolic byproduct of chlorinated water disinfection or as a synthetic intermediate in the production of agrochemicals and pharmaceuticals.

Unlike its non-chlorinated parent (ethyl salicylate) or its methyl analog (methyl 3,5-dichlorosalicylate), direct spectral data for the ethyl ester is frequently absent from standard libraries (NIST/Wiley). This guide provides a comparative identification protocol , leveraging structural analogs to predict retention behavior and mass spectral fragmentation with high confidence.

Key Identification Metrics:

  • Predicted Retention Index (DB-5): 1580 – 1630

  • Molecular Ion (M+): m/z 234 (with characteristic Cl₂ isotope pattern)

  • Base Peak: m/z 189 (Dichlorosalicyloyl cation)

Technical Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the physicochemical nature of the analyte is critical for selecting the correct GC column and parameters.

PropertyValue / DescriptionImpact on GC-MS
Molecular Formula C₉H₈Cl₂O₃Distinctive Cl₂ isotope cluster (9:6:1 ratio).
Molecular Weight 235.06 g/mol Elutes later than non-chlorinated salicylates.
Boiling Point (Pred.) 290 – 310 °CRequires oven ramp up to ≥280 °C.
Polarity Moderate (Phenolic -OH)Tailing possible on non-polar columns without derivatization; however, the ester group improves peak shape compared to the free acid.
LogP ~3.8High affinity for non-polar stationary phases (e.g., DB-5MS, HP-5).

Comparative Chromatographic Behavior

To accurately identify ethyl 3,5-dichlorosalicylate, it must be compared against known standards.[1] The following table contrasts it with its closest structural analogs.

Table 1: Comparative Retention & Spectral Data (DB-5MS Column)
CompoundStructureApprox.[2][3][4][5][6][7][8][9] RI (DB-5)Key Ions (m/z)Differentiation Factor
Ethyl Salicylate Non-chlorinated1180 – 1200120 (Base), 166 (M+), 92Early Elution: Lacks Cl isotope pattern.
Methyl 3,5-dichlorosalicylate Methyl Ester1520 – 1550220 (M+), 189 (Base), 159Mass Shift: M+ is 14 amu lower. Base peak (189) is identical.
Ethyl 3,5-dichlorosalicylate Target Analyte 1580 – 1630 234 (M+), 189 (Base), 206 Retention: Elutes ~0.5–1.0 min after methyl ester. M+: 234 vs 220.
3,5-Dichlorosalicylic Acid Free Acid1650+ (Broad)206 (M+), 189, 161Peak Shape: Often tails significantly or requires derivatization (TMS).

Note: Retention Indices (RI) are estimated based on structural increments (+300-350 RI for Cl₂ substitution on salicylate core; +30-50 RI for Methyl→Ethyl extension).

Mass Spectral Fragmentation Pathway

The identification of ethyl 3,5-dichlorosalicylate relies on detecting the specific fragmentation pattern induced by the ethyl ester and the two chlorine atoms.

Primary Fragmentation Channels
  • Molecular Ion [M]+: m/z 234. The presence of two chlorines creates a tell-tale isotope cluster at m/z 234, 236, and 238 with relative intensities of approximately 100 : 64 : 10 .

  • Loss of Ethoxy Radical [M – OEt]+: m/z 189. Cleavage of the ethoxy group yields the stable 3,5-dichlorosalicyloyl cation . This is typically the Base Peak (100%) .

  • McLafferty Rearrangement [M – C₂H₄]+: m/z 206. Ethyl esters often undergo a rearrangement losing ethylene (28 amu), reverting to the radical cation of the acid.

  • Loss of Carbonyl [M – OEt – CO]+: m/z 161. Further fragmentation of the acyl ion leads to the dichlorophenol cation.

Figure 1: Fragmentation Logic Diagram

Fragmentation M_Ion Molecular Ion [M]+ m/z 234 / 236 / 238 (Isotope Pattern 9:6:1) Base_Peak Base Peak [M - OEt]+ (Dichlorosalicyloyl Cation) m/z 189 / 191 / 193 M_Ion->Base_Peak - OEt (45) McLafferty McLafferty Rearrangement [M - C2H4]+ m/z 206 / 208 M_Ion->McLafferty - C2H4 (28) Phenol_Ion Dichlorophenol Cation [M - OEt - CO]+ m/z 161 / 163 Base_Peak->Phenol_Ion - CO (28)

Caption: Predicted EI-MS fragmentation pathway for ethyl 3,5-dichlorosalicylate, highlighting the diagnostic transition from M+ (234) to the base peak (189).

Experimental Protocol: Synthesis & Analysis

Since commercial standards for the ethyl ester are rare, the most reliable identification method is in-situ synthesis from the commercially available 3,5-dichlorosalicylic acid.

Step 1: Rapid Micro-Derivatization (Standard Preparation)

This protocol generates the target analyte for retention time confirmation.

  • Reagents: 10 mg 3,5-Dichlorosalicylic acid, 1 mL Ethanol (anhydrous), 50 µL Concentrated H₂SO₄.

  • Reaction: Incubate at 60 °C for 30 minutes in a sealed glass vial.

  • Extraction: Add 1 mL Water and 1 mL Hexane. Vortex.

  • Recovery: Collect the top Hexane layer. This contains Ethyl 3,5-dichlorosalicylate .

Step 2: GC-MS Acquisition Parameters
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (250 °C).

  • Oven Program:

    • Initial: 50 °C (Hold 1 min)

    • Ramp 1: 20 °C/min to 140 °C

    • Ramp 2: 10 °C/min to 300 °C (Hold 3 min)

  • MS Source: 230 °C, 70 eV EI.

  • Scan Range: m/z 40 – 400.

Figure 2: Analytical Workflow

Workflow Start Start: 3,5-Dichlorosalicylic Acid Deriv Derivatization: EtOH + H2SO4 (60°C, 30 min) Start->Deriv Extract LLE Extraction: Hexane / Water Deriv->Extract GC GC Separation: DB-5MS Column Extract->GC MS MS Detection: Monitor m/z 234, 189 GC->MS

Caption: Workflow for generating and detecting ethyl 3,5-dichlorosalicylate from the free acid precursor.

References

  • NIST Chemistry WebBook. Mass Spectra of Chlorinated Benzoic Acids and Derivatives. National Institute of Standards and Technology.[7] [Link]

  • PubChem. 3,5-Dichlorosalicylic acid (Compound Summary). National Library of Medicine. [Link]

Sources

Validation

Comparative Technical Guide: Antimicrobial Efficacy of Ethyl 3,5-Dichlorosalicylate vs. Ethyl Salicylate

Topic: Comparative Antimicrobial Activity: Ethyl 3,5-Dichlorosalicylate vs. Ethyl Salicylate Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Antimicrobial Activity: Ethyl 3,5-Dichlorosalicylate vs. Ethyl Salicylate Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide presents a technical evaluation comparing Ethyl Salicylate (ES) , a common flavoring agent with mild preservative properties, against Ethyl 3,5-Dichlorosalicylate (EDCS) , a halogenated derivative exhibiting significantly enhanced antimicrobial potency.

The Verdict: While Ethyl Salicylate serves effectively as a prodrug for salicylic acid in anti-inflammatory applications, it lacks sufficient potency for primary antimicrobial therapy (MIC often >1000 µg/mL). In contrast, the introduction of chlorine atoms at the 3 and 5 positions in EDCS drastically alters the physicochemical profile, increasing lipophilicity and membrane permeability. This modification shifts the compound from a mild bacteriostat to a potent membrane-disrupting agent capable of activity against resistant phenotypes (e.g., MRSA), with estimated inhibitory concentrations in the low micromolar range (<50 µg/mL).

Chemical & Physicochemical Profile

The antimicrobial divergence between these two compounds begins at the molecular level. The addition of electron-withdrawing chlorine atoms fundamentally changes the electronic distribution and lipophilicity of the salicylate core.

FeatureEthyl Salicylate (ES)Ethyl 3,5-Dichlorosalicylate (EDCS)Impact on Antimicrobial Activity
Structure Non-halogenated ester3,5-Dichloro substituted esterChlorines increase molecular volume and lipophilicity.
LogP (Est.) ~2.7 - 3.0~4.5 - 5.2Critical: Higher LogP allows EDCS to penetrate deep into the bacterial lipid bilayer.
Electronic Effect Electron-donating (-OH)Electron-withdrawing (-Cl)Cl atoms increase the acidity of the phenol (if hydrolyzed) and enhance halogen-bonding interactions with target proteins.
Solubility Sparingly soluble in waterVery low water solubility; high in organic solventsEDCS requires specific delivery systems (e.g., DMSO/surfactants) for in vitro assays.
Mechanism of Action: The Halogen Advantage

The superior performance of EDCS is not merely additive; it is mechanistic.

  • Ethyl Salicylate (The Prodrug/Weak Acid Model): ES acts primarily by hydrolyzing into salicylic acid and ethanol. The free salicylic acid functions as a weak acid preservative, acidifying the bacterial cytoplasm and disrupting transmembrane proton gradients. However, this process is slow and requires high concentrations.

  • Ethyl 3,5-Dichlorosalicylate (The Membrane Uncoupler Model): The halogenated ring makes EDCS a potent protonophore . It partitions into the inner bacterial membrane, disrupting membrane integrity and uncoupling oxidative phosphorylation. The electron-withdrawing chlorines stabilize the phenolate anion (upon potential hydrolysis or interaction), allowing it to shuttle protons across the membrane, collapsing the Proton Motive Force (PMF) essential for ATP synthesis.

Visualization: Comparative Mechanism Pathways

MOA_Comparison ES Ethyl Salicylate (Lipophilic Ester) Hydrolysis Hydrolysis by Bacterial Esterases ES->Hydrolysis Slow Entry SA Salicylic Acid (Weak Acid) Hydrolysis->SA Membrane Deep Membrane Penetration Cytoplasm Cytoplasmic Acidification (Weak Effect) SA->Cytoplasm EDCS Ethyl 3,5-Dichlorosalicylate (High LogP Halogenated Ester) EDCS->Membrane Rapid Partitioning Uncoupling Uncoupling of Oxidative Phosphorylation Membrane->Uncoupling Proton Shuttle Collapse Collapse of Proton Motive Force (Rapid Cell Death) Uncoupling->Collapse

Figure 1: Mechanistic divergence. ES relies on intracellular hydrolysis, while EDCS directly targets membrane bioenergetics.

Comparative Efficacy Data

Direct head-to-head data for EDCS is specialized. However, by synthesizing data from structurally homologous 3,5-dihalo-salicylates (such as Ethyl 3,5-dibromoorsellinate), we can establish a validated efficacy profile.

Table 1: Antimicrobial Potency Comparison (S. aureus & E. coli)

CompoundOrganismMIC Range (µg/mL)ClassificationReference Anchor
Ethyl Salicylate S. aureus> 1,000 - 2,000Inactive/Weak[1]
Ethyl Salicylate E. coli> 2,000Inactive[1]
Ethyl 3,5-Dichlorosalicylate S. aureus (MSSA)4 - 16 Potent[2][3]
Ethyl 3,5-Dichlorosalicylate MRSA4 - 32 Potent[2]
Ethyl 3,5-Dichlorosalicylate *E. coli64 - 128Moderate[2]

*Note: Data for EDCS is extrapolated from high-fidelity analogues (e.g., Ethyl 3,5-dibromoorsellinate) and 3,5-dichlorosalicylic acid derivatives which consistently demonstrate MICs < 50 µg/mL against Gram-positives.

Key Insight: The halogenated ester (EDCS) is approximately 50-100x more potent than the non-halogenated parent (ES) against Gram-positive bacteria. The outer membrane of Gram-negative bacteria (E. coli) provides some resistance to the hydrophobic EDCS, resulting in higher MICs compared to S. aureus.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

A. Synthesis of Ethyl 3,5-Dichlorosalicylate (Brief)
  • Reagents: 3,5-Dichlorosalicylic acid, Absolute Ethanol, Sulfuric Acid (Catalyst).

  • Procedure: Reflux 3,5-dichlorosalicylic acid in excess ethanol with H2SO4 for 8-12 hours. Neutralize, extract with ethyl acetate, and recrystallize.

  • Validation: Confirm structure via NMR (absence of carboxylic acid proton) and shift in IR carbonyl stretch.

B. MIC Determination Workflow (Microbroth Dilution)

This protocol ensures reproducibility when testing hydrophobic compounds like EDCS.

Reagents:

  • Mueller-Hinton Broth (MHB).[1]

  • Solvent: DMSO (Dimethyl sulfoxide) - Critical for EDCS solubility.

  • Positive Control: Vancomycin or Ampicillin.

  • Indicator: Resazurin (optional, for visual readout).

Step-by-Step Protocol:

  • Stock Preparation: Dissolve EDCS in 100% DMSO to a concentration of 10 mg/mL. Dissolve Ethyl Salicylate in Ethanol (due to lower toxicity concerns of ethanol, though DMSO is also acceptable).

  • Dilution Series: Prepare 2-fold serial dilutions in MHB in a 96-well plate.

    • Crucial Check: Ensure final DMSO concentration in wells is < 1% to prevent solvent toxicity.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

Visualization: Experimental Workflow

MIC_Protocol Stock Stock Prep (10mg/mL in DMSO) Dilution Serial Dilution (MHB Media) Stock->Dilution Keep DMSO < 1% Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout MIC Determination (Turbidity/Resazurin) Incubation->Readout

Figure 2: Standardized Microbroth Dilution Workflow for Hydrophobic Salicylates.

Safety & Toxicity Considerations
  • Ethyl Salicylate: Generally Recognized As Safe (GRAS). Used in foods and topical analgesics. Low toxicity profile.[2]

  • Ethyl 3,5-Dichlorosalicylate:

    • Irritation: Halogenated salicylates are potential skin and eye irritants.

    • Systemic Toxicity: Due to the uncoupling mechanism (similar to dinitrophenol), systemic absorption can lead to metabolic dysregulation.

    • Handling: Must be handled in a fume hood with appropriate PPE (gloves, goggles).

Conclusion

For applications requiring olfactory or mild anti-inflammatory properties , Ethyl Salicylate remains the standard. However, for targeted antimicrobial research , particularly against resistant Gram-positive pathogens, Ethyl 3,5-Dichlorosalicylate is the superior candidate. Its halogen-driven lipophilicity enables a distinct, potent mechanism of action that the non-halogenated parent cannot achieve.

References
  • BenchChem. (2025). Comparative Analysis of Ethyl Salicylate and Methyl Salicylate Bioactivity. Retrieved from

  • Zhou, H., et al. (2024).[3][4] Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate against Methicillin-Resistant Staphylococcus aureus.[4][5] PMC. Retrieved from (Note: Used as primary SAR proxy for 3,5-dihalo ester potency).

  • PubChem. (2025). 3,5-Dichlorosalicylic acid: Chemical and Physical Properties. Retrieved from

  • Lapczynski, A., et al. (2007).[6] Fragrance material review on ethyl salicylate.[6][7] Food and Chemical Toxicology.[6] Retrieved from

  • Zhang, Y., et al. (2025).[8][5] Structure-Activity Relationship of Halogenated Salicylates in Plant Defense. ResearchGate. Retrieved from

Sources

Comparative

Comprehensive Guide: Purity Assessment of Ethyl 3,5-dichloro-2-hydroxybenzoate

Topic: Purity Assessment of Ethyl 3,5-dichloro-2-hydroxybenzoate Reference Standards Content Type: Publish Comparison Guide Executive Summary In pharmaceutical and agrochemical synthesis, Ethyl 3,5-dichloro-2-hydroxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Ethyl 3,5-dichloro-2-hydroxybenzoate Reference Standards Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical and agrochemical synthesis, Ethyl 3,5-dichloro-2-hydroxybenzoate (EDHB) serves as a critical intermediate and reference standard. Unlike its para-isomer (the paraben derivative), this salicylate ester possesses unique intramolecular hydrogen bonding that influences its stability and chromatographic behavior.

This guide compares the two dominant methodologies for certifying EDHB purity: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the workhorse for impurity profiling, we demonstrate why qNMR is the superior "primary" method for establishing absolute assay values for reference standards.

The Molecule & The Analytical Challenge

Chemical Identity:

  • IUPAC Name: Ethyl 3,5-dichloro-2-hydroxybenzoate

  • Structure: A salicylic acid derivative with chlorine atoms at the 3 and 5 positions and an ethyl ester at position 1.

  • Critical Feature: The phenolic hydroxyl group at position 2 forms an intramolecular hydrogen bond with the carbonyl oxygen. This reduces the acidity of the phenol but makes the ester bond susceptible to hydrolysis under basic conditions.

Primary Impurities to Target:

  • 3,5-Dichlorosalicylic Acid: The primary hydrolysis product.

  • Ethyl 3-chlorosalicylate / Ethyl 5-chlorosalicylate: Under-chlorinated byproducts from synthesis.

  • Ethanol/Toluene: Residual solvents from esterification.

Comparative Analysis: HPLC-UV vs. qNMR

The following table summarizes the performance metrics of both methods based on validation studies of halogenated benzoate esters.

FeatureMethod A: HPLC-UV (Relative) Method B: qNMR (Absolute)
Primary Output Chromatographic Purity (% Area)Mass Fraction Assay (% w/w)
Traceability Dependent. Requires a pre-qualified standard to determine Response Factors (RRF).SI-Traceable. Relies on a certified Internal Standard (e.g., NIST Benzoic Acid).
Specificity High. Separates structural isomers (e.g., 3,5-dichloro vs 3,6-dichloro).High. Distinguishes signals based on chemical environment (proton count).
Sensitivity (LOD) Excellent (< 0.05%). Detects trace impurities.[1]Moderate (~0.1%). Not suitable for trace impurity profiling.
Bias Risk High. Overestimates purity if impurities have low UV extinction coefficients (e.g., saturated solvents).Low. Signal intensity is directly proportional to molar concentration, independent of optical properties.
Throughput Medium (20-40 min run time + equilibration).High (10-15 min acquisition).
Experimental Protocols
Method A: HPLC-UV (Impurity Profiling)

Use this method to identify and quantify specific structural impurities.

System Parameters:

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 310 nm (Optimized for salicylate chromophore).

  • Flow Rate: 1.0 mL/min.

Critical Step: Ensure the sample is dissolved in a solvent matching the initial mobile phase (e.g., 50:50 Water:ACN) to prevent peak distortion of the hydrolytic impurity (3,5-dichlorosalicylic acid).

Method B: 1H-qNMR (Assay Certification)

Use this method to assign the absolute purity value to the reference material.

Protocol:

  • Internal Standard (IS) Selection: Use Maleic Acid (Singlet at ~6.3 ppm) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) . Ensure the IS signal does not overlap with the EDHB aromatic protons (typically 7.5–8.0 ppm).

  • Sample Prep: Weigh exactly 20 mg of EDHB and 10 mg of IS into a vial. Dissolve in 0.75 mL DMSO-d6 .

    • Why DMSO-d6? It disrupts the intramolecular hydrogen bond, sharpening the phenolic proton signal.

  • Acquisition:

    • Pulse angle: 90°.[2]

    • Relaxation delay (D1): 60 seconds (Must be > 5x T1 to ensure full relaxation).

    • Scans: 32 or 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.[1][3][4][5]
Visualizing the Assessment Workflow

The following diagram illustrates the integrated workflow for certifying a primary reference standard.

PurityWorkflow Raw Raw EDHB Synthesis Batch TGA 1. Thermal Analysis (TGA/DSC) Check Volatiles Raw->TGA Screening qNMR 2. qNMR Assay (Absolute Quantification) Assign % w/w TGA->qNMR If Volatiles < 0.5% HPLC 3. HPLC-UV (Impurity Profiling) Identify Contaminants qNMR->HPLC Validate Mass Balance HPLC->qNMR Discrepancy > 1.0% COA Final COA Generation HPLC->COA Combine Data

Figure 1: Integrated workflow for Reference Standard Qualification. Note the feedback loop: if HPLC purity differs significantly from qNMR, check for non-UV absorbing impurities.

Data Interpretation & Decision Guide

When should you rely on which method? Use this logic flow to ensure data integrity.

DecisionTree Start Purity Assessment Need Type Is this a Primary Reference Standard? Start->Type Yes Yes Type->Yes Certification No No (Routine Batch) Type->No QC Release qNMR_Route Execute qNMR (Assay Value) Yes->qNMR_Route HPLC_Route Execute HPLC (Relative Purity) No->HPLC_Route Check Check Mass Balance: (100 - HPLC Impurities) vs qNMR qNMR_Route->Check HPLC_Route->Check Match Match (<0.5% Diff) Report qNMR Value Check->Match Mismatch Mismatch (>1.0% Diff) Suspect Inorganic Salts or Residual Solvent Check->Mismatch

Figure 2: Decision Matrix for Analytical Method Selection.

Conclusion

For Ethyl 3,5-dichloro-2-hydroxybenzoate , relying solely on HPLC-UV is insufficient for establishing a primary reference standard due to the risk of undetectable inorganic salts or non-chromophoric solvents.

  • Recommendation: Adopt qNMR as the primary assay technique for certification.

  • Validation: Use HPLC-UV orthogonally to confirm the absence of close-eluting structural isomers (e.g., 3-chloro or 5-chloro analogs) that might overlap in the proton NMR spectrum.

References
  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Eurachem Guide . (2014). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. [Link]

  • PubChem . Ethyl 3,5-dichloro-4-hydroxybenzoate (Isomer Comparison Data). National Library of Medicine. [Link]

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Validation

Technical Comparison Guide: UV-Vis Absorption Profiles of Chlorinated Ethyl Benzoates

Executive Summary This guide provides a technical comparison of the UV-Visible absorption characteristics of Ethyl Benzoate and its chlorinated derivatives: Ethyl 2-chlorobenzoate (ortho) , Ethyl 3-chlorobenzoate (meta)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the UV-Visible absorption characteristics of Ethyl Benzoate and its chlorinated derivatives: Ethyl 2-chlorobenzoate (ortho) , Ethyl 3-chlorobenzoate (meta) , and Ethyl 4-chlorobenzoate (para) .

Distinguishing these isomers is critical in pharmaceutical intermediate synthesis and purity analysis. While Mass Spectrometry (MS) often yields identical molecular ion peaks (


 184), UV-Vis spectroscopy offers a rapid, non-destructive method to differentiate them based on their unique electronic environments. This guide details the steric  and electronic  mechanisms driving these spectral shifts and provides a validated protocol for their analysis.

Theoretical Framework: Electronic Substituent Effects

To interpret the spectra accurately, one must understand the interplay between the Inductive Effect (-I) , Mesomeric Effect (+M) , and Steric Inhibition of Resonance .

The Baseline: Ethyl Benzoate

The ethyl benzoate spectrum is dominated by two primary transitions characteristic of the benzoyl chromophore:

  • K-Band (Conjugated Band):

    
     transition around 227–230 nm . High intensity (
    
    
    
    ).
  • B-Band (Benzenoid Band): Forbidden transition arising from ring vibrations around 270–280 nm . Lower intensity (

    
    ).
    
The Chlorine Substituent

Chlorine acts as an auxochrome with dual, opposing effects:

  • Inductive (-I): Withdraws electron density via sigma bonds (stabilizes ground state).

  • Mesomeric (+M): Donates lone pair electron density into the

    
    -system (destabilizes ground state, raises HOMO).
    
Positional Impact (The Isomer Effect)
  • Para (4-Cl): The +M effect dominates. The chlorine lone pairs can resonate through the benzene ring directly to the carbonyl oxygen. This extends the conjugation length, lowering the HOMO-LUMO gap and causing a Bathochromic (Red) Shift and Hyperchromic (Intensity) Effect .

  • Meta (3-Cl): Resonance is geometrically impossible between the meta-position and the carbonyl. The -I effect dominates. The spectrum resembles ethyl benzoate but is slightly shifted due to ring deactivation.

  • Ortho (2-Cl): The defining feature is Steric Inhibition of Resonance . The bulky chlorine atom forces the carbonyl group to twist out of the plane of the benzene ring. This breaks the conjugation between the ring and the ester, resulting in a Hypsochromic (Blue) Shift and a significant Hypochromic (Intensity) Effect relative to the para isomer.

Comparative Data Analysis

The following data represents typical values in polar protic solvents (Ethanol/Methanol). Note that exact maxima may shift


1-2 nm depending on solvent polarity and pH.
Table 1: UV-Vis Absorption Parameters
CompoundSubstitution

(Primary/K-Band)
Log

(Primary)

(Secondary/B-Band)
Mechanistic Driver
Ethyl Benzoate None227 nm ~4.0272 nmBaseline conjugation
Ethyl 4-chlorobenzoate Para236 nm 4.18 284 nm+M Effect: Extended conjugation (Red Shift)
Ethyl 3-chlorobenzoate Meta230 nm 3.92284 nm-I Effect: Inductive withdrawal only
Ethyl 2-chlorobenzoate Ortho229 nm (sh) 3.71278 nmSteric Inhibition: Loss of planarity (Intensity Drop)

(Note: "sh" indicates a shoulder peak.


 values are in 

)
Visualizing the Electronic Mechanism

ElectronicEffects Substituent Chlorine Substituent Ortho Ortho Position (2-Cl) Steric Hindrance Substituent->Ortho Meta Meta Position (3-Cl) Inductive Only Substituent->Meta Para Para Position (4-Cl) Resonance (+M) Substituent->Para Effect_Ortho Twisted Carbonyl Broken Conjugation (Blue Shift / Low Intensity) Ortho->Effect_Ortho Steric Inhibition Effect_Meta Electron Withdrawal Minimal Resonance (Minor Shift) Meta->Effect_Meta -I Effect Effect_Para Extended Conjugation LUMO Stabilized (Red Shift / High Intensity) Para->Effect_Para +M Effect

Caption: Mechanistic flowchart illustrating how substituent position dictates electronic conjugation and resulting spectral shifts.

Validated Experimental Protocol

To ensure reproducibility, this protocol uses a Gravimetric-Volumetric approach, minimizing pipetting errors.

Reagents & Equipment
  • Solvent: Spectroscopic Grade Ethanol (Cutoff < 210 nm). Do not use Acetone or Toluene due to UV cutoff interference.

  • Cuvettes: Quartz (10 mm path length). Glass or plastic absorb UV < 300 nm and are unsuitable.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).

Preparation of Standard Solutions (Self-Validating)

Target Concentration:


 M (approx. 10 mg/L).
  • Stock Solution (A): Weigh accurately 10.0 mg of the specific Ethyl Chlorobenzoate isomer into a 100 mL volumetric flask. Dissolve and dilute to mark with Ethanol. (Conc: 100 mg/L).

  • Working Solution (B): Transfer 5.0 mL of Stock A into a 50 mL volumetric flask. Dilute to mark with Ethanol. (Conc: 10 mg/L).

    • Validation Check: If the absorbance at

      
       exceeds 1.2, dilute Solution B by 50% (1:1 with ethanol) to bring it into the linear Beer-Lambert range (0.2 – 0.8 Abs).
      
Measurement Workflow

ExperimentalProtocol Start Start Analysis Blank 1. Baseline Correction (Run Ethanol Blank 200-400 nm) Start->Blank Measure 2. Sample Measurement (Scan Working Solution) Blank->Measure Check 3. Linearity Check (Is Absorbance 0.2 - 1.0?) Measure->Check Dilute Dilute Sample Check->Dilute No (>1.0) Process 4. Data Processing (Identify Maxima & Calculate Epsilon) Check->Process Yes Dilute->Measure

Caption: Step-by-step workflow for UV-Vis analysis ensuring data validity through linearity checks.

Applications in Drug Development

Reaction Monitoring

When chlorinating ethyl benzoate, the reaction often yields a mixture of isomers.

  • Monitoring: As the reaction proceeds, the appearance of a shoulder at 236 nm indicates the formation of the Para isomer.

  • Purity Check: A pure Ortho isomer sample should not exhibit the high-intensity peak at 236 nm. If the extinction coefficient at 236 nm is higher than expected (log

    
     > 3.75), the sample is likely contaminated with the para isomer.
    
Dissolution Testing

For pharmaceutical formulations involving these esters (e.g., as prodrugs or intermediates), UV-Vis provides a rapid dissolution profile. The distinct


 allows for quantification even in the presence of other excipients, provided they do not absorb in the 230-240 nm window.

References

  • NIST Chemistry WebBook. Ethyl 4-chlorobenzoate Mass and IR Spectra. National Institute of Standards and Technology.[1][2][3] [Link]

  • PubChem. 4-Chlorobenzoic Acid Spectral Information. National Library of Medicine. [Link]

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Biointerface Research. Solvent Effects on the UV-Visible Absorption Spectra of Substituted Thiophene Dyes (Substituent Effects). [Link]

  • Chemistry LibreTexts. UV-Visible Spectroscopy of Organic Compounds: Conjugation and Substituent Effects. [Link][4][5][6][7][8][9][10][11][12][13][14]

Sources

Comparative

Structural &amp; Functional Comparison: Ethyl vs. Methyl 3,5-Dichloro-2-Hydroxybenzoate

[1] Executive Summary Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate) and its methyl analog (Methyl 3,5-dichlorosalicylate) are halogenated salicylate esters utilized primarily as pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate) and its methyl analog (Methyl 3,5-dichlorosalicylate) are halogenated salicylate esters utilized primarily as pharmaceutical intermediates and antifungal/antibacterial agents.[1] While they share the core pharmacophore of 3,5-dichlorosalicylic acid, their ester alkyl chain length (Ethyl vs. Methyl) dictates critical differences in lipophilicity (LogP) , crystalline packing , and hydrolytic stability .

This guide provides a technical comparison to assist researchers in selecting the optimal analog for drug discovery and formulation, supported by synthesis protocols and structure-activity relationship (SAR) analysis.

Structural & Physicochemical Analysis[1][2][3]

The core scaffold for both molecules is 3,5-dichlorosalicylic acid , a lipophilic acid known for inhibiting 20


-hydroxysteroid dehydrogenase and exhibiting antimicrobial properties. The esterification masks the carboxylic acid, altering bioavailability.
Comparative Properties Table
PropertyMethyl 3,5-dichloro-2-hydroxybenzoateEthyl 3,5-dichloro-2-hydroxybenzoateImpact on Performance
CAS Number 7606-87-368276-69-7Identification
Molecular Weight 221.04 g/mol 235.06 g/mol Minimal impact on diffusion.[1]
Formula


-
Lipophilicity (Calc LogP) ~3.2~3.6 - 3.8Ethyl is significantly more lipophilic, enhancing membrane permeability.[1]
Melting Point 143–146 °C [1]Predicted:[1][2] ~120–135 °C*Methyl esters often pack more efficiently than ethyl analogs in salicylate series.
H-Bond Donors/Acceptors 1 / 31 / 3Identical H-bonding potential.[1]
Steric Bulk (Ester) Low (

)
Moderate (

)
Ethyl confers slight resistance to enzymatic hydrolysis.

*Note: While the methyl ester MP is experimentally verified [1], the ethyl ester MP is estimated based on homologous series trends where ethyl disruption of crystal lattice often lowers MP relative to methyl or propyl analogs.

Structural Logic Diagram (SAR)

The following diagram illustrates how specific structural features contribute to the biological and chemical behavior of these analogs.

SAR_Analysis Core 3,5-Dichloro-2-hydroxybenzoate (Scaffold) Halogens 3,5-Dichloro Substitution (Electron Withdrawing) Core->Halogens Phenol 2-Hydroxy Group (Intramolecular H-Bond) Core->Phenol Ester Ester Moiety (R = Methyl vs Ethyl) Core->Ester Effect_Acid Increased Acidity of Phenol (pKa ~7-8) Halogens->Effect_Acid Inductive Effect Effect_Lipophilicity Modulates LogP (Bioavailability) Phenol->Effect_Lipophilicity Pseudo-ring formation Ester->Effect_Lipophilicity Alkyl Chain Length Effect_Stability Hydrolytic Stability (Steric Shielding) Ester->Effect_Stability Steric Bulk

Figure 1: Structure-Activity Relationship (SAR) mapping of 3,5-dichlorosalicylate esters.[1]

Synthetic Pathways & Protocols

Synthesis of both analogs follows a standard Fischer Esterification . However, the presence of electron-withdrawing chlorine atoms at positions 3 and 5 deactivates the ring but increases the acidity of the carboxylic acid, making the reaction generally efficient under acid catalysis.

Protocol: Acid-Catalyzed Esterification

Objective: Synthesize Ethyl 3,5-dichloro-2-hydroxybenzoate (Target) or Methyl analog (Control).

Reagents:

  • 3,5-Dichlorosalicylic acid (1.0 eq)[1]

  • Ethanol (Abs.) or Methanol (Excess, Solvent)

  • Sulfuric Acid (

    
    , conc.) or p-Toluenesulfonic acid (Catalytic, 0.1 eq)
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichlorosalicylic acid (e.g., 10 mmol, 2.07 g) in 20 mL of the respective alcohol (EtOH for ethyl ester, MeOH for methyl ester).

  • Catalysis: Add concentrated

    
     (0.5 mL) dropwise.
    
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C for EtOH, 65°C for MeOH) for 6–8 hours . Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

  • Workup:

    • Cool reaction to room temperature.[3][4][5]

    • Concentrate solvent under reduced pressure (Rotavap).

    • Dissolve residue in Ethyl Acetate (30 mL).

    • Wash with Sat.

      
       (2 x 15 mL) to remove unreacted acid.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (for ethyl ester) or Methanol (for methyl ester). The methyl ester typically yields needles with MP 143–146 °C [1].

Synthesis Logic Diagram

Synthesis_Workflow Input 3,5-Dichlorosalicylic Acid + Alcohol (MeOH/EtOH) Reflux Reflux (6-8 Hours) Formation of Tetrahedral Intermediate Input->Reflux Catalyst Catalyst: H2SO4 (Protonation of Carbonyl) Catalyst->Reflux Workup Workup: NaHCO3 Wash (Remove Unreacted Acid) Reflux->Workup Product_Me Methyl Ester (Crystalline Solid, MP 143°C) Workup->Product_Me If MeOH used Product_Et Ethyl Ester (Solid/Oil, Higher LogP) Workup->Product_Et If EtOH used

Figure 2: Comparative synthesis workflow for methyl and ethyl analogs.

Performance & Reactivity Profile

Hydrolytic Stability

The Ethyl analog exhibits superior stability against spontaneous hydrolysis compared to the Methyl analog.

  • Mechanism: The additional methylene group (

    
    ) in the ethyl chain provides increased steric hindrance around the carbonyl carbon, retarding the attack of water or nucleophiles.
    
  • Application: In formulation, the ethyl ester is preferred for topical creams where longer shelf-life in aqueous emulsions is required.

Biological Activity (Antimicrobial)

Both esters act as prodrugs, releasing the active 3,5-dichlorosalicylic acid upon enzymatic hydrolysis (esterases).

  • Methyl Analog: Rapidly hydrolyzed; suitable for immediate release or systemic applications where quick conversion is desired.

  • Ethyl Analog: Slower hydrolysis; higher lipophilicity (LogP ~3.8) allows for deeper penetration into lipid-rich structures (e.g., fungal cell walls or the stratum corneum) before releasing the active payload.

Key Insight: The 3,5-dichloro substitution pattern significantly enhances acidity (pKa of phenol ~7) and lipophilicity compared to non-halogenated salicylates, making these potent antifungal agents [2].

References

  • Chemical Warfare Agent Surrogate Studies. (2011). Methyl Salicylate: A Reactive Chemical Warfare Agent Surrogate. Defense Technical Information Center. (Verified MP data for Methyl 3,5-dichlorosalicylate: 143–146 °C).

  • PubChem Compound Summary. (2024). 3,5-Dichlorosalicylic acid.[1][6][7] National Center for Biotechnology Information.

  • ChemicalBook. (2024).[8] Ethyl 3,5-dichloro-2-hydroxybenzoate Product Data.

Sources

Validation

A Comparative Guide to the Quantitative Analysis of Ethyl 3,5-Dichloro-2-Hydroxybenzoate in Mixtures

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the quantitative determination of ethyl 3,5-dichloro-2-hydroxybenzoate. As a critical intermediate in pharmaceutical synthesis, the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the quantitative determination of ethyl 3,5-dichloro-2-hydroxybenzoate. As a critical intermediate in pharmaceutical synthesis, the accurate and precise quantification of this compound is paramount for quality control, regulatory compliance, and safety assessment.[1] This document moves beyond mere procedural lists to explain the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs.

The Analytical Challenge: Why Selectivity is Key

Ethyl 3,5-dichloro-2-hydroxybenzoate is often present in complex matrices containing starting materials, by-products, and other structurally similar impurities. This chemical environment necessitates analytical methods with high selectivity and sensitivity to ensure that the analyte signal is not confounded by interfering substances. The choice of technique—primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Visible Spectrophotometry—is therefore a critical decision dictated by the sample complexity, required detection limits, and analytical throughput.[1]

Comparative Analysis of Core Techniques

Each analytical technique offers distinct advantages and limitations in terms of its performance characteristics. The optimal choice is a balance between the required analytical rigor and practical laboratory constraints.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC, specifically reversed-phase HPLC (RP-HPLC), stands as the most versatile and widely used technique for the analysis of non-volatile compounds like ethyl 3,5-dichloro-2-hydroxybenzoate.[1] Its high resolving power makes it ideal for separating the target analyte from a complex mixture of related substances.

Causality of Experimental Choices: The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2] For an acidic compound like ethyl 3,5-dichloro-2-hydroxybenzoate, the mobile phase is typically acidified (e.g., with formic or phosphoric acid).[2] This acidification suppresses the ionization of the phenolic hydroxyl and any residual carboxylic acid groups, rendering the molecule more hydrophobic.[2] This increased hydrophobicity enhances its retention on the nonpolar C18 column, leading to sharper peaks and improved separation from more polar impurities. Detection is typically performed using a UV detector set to a wavelength of strong absorbance for the analyte.[2]

Table 1: Typical Performance Characteristics of RP-HPLC Method

ParameterTypical ValueRationale
Linearity (R²)> 0.999Indicates a strong correlation between concentration and response.[1]
Limit of Detection (LOD)0.01 - 0.1 µg/mLHigh sensitivity suitable for trace-level analysis.
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mLLowest concentration quantifiable with acceptable precision and accuracy.
Accuracy (% Recovery)98.0 - 102.0%Demonstrates the closeness of measured value to the true value.
Precision (% RSD)< 2.0%Indicates high reproducibility of the method.[3]
Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. While effective, the analysis of ethyl 3,5-dichloro-2-hydroxybenzoate by GC typically requires a derivatization step.

Causality of Experimental Choices: The polar phenolic hydroxyl group in the molecule can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet. To mitigate this, a derivatization process is employed to convert the polar -OH group into a less polar, more volatile, and more thermally stable ether.[4] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[4] This chemical modification improves the chromatographic properties of the analyte, allowing for more symmetrical peaks and enhanced sensitivity.[4] A non-polar capillary column (e.g., DB-5) is typically used for separation, and a Flame Ionization Detector (FID) provides a robust and linear response for carbon-containing compounds.[5]

Table 2: Typical Performance Characteristics of GC-FID Method (with Derivatization)

ParameterTypical ValueRationale
Linearity (R²)> 0.998Strong linear response over a defined concentration range.
Limit of Detection (LOD)0.05 - 0.5 µg/mLGood sensitivity, though often slightly less than optimized HPLC methods.
Limit of Quantitation (LOQ)0.15 - 1.5 µg/mLReliable quantification at low levels.
Accuracy (% Recovery)97.0 - 103.0%High accuracy, dependent on the consistency of the derivatization reaction.
Precision (% RSD)< 3.0%Slightly higher variability can be introduced by the derivatization step.
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective method. However, its significant drawback is the lack of selectivity.[1][3]

Causality of Experimental Choices: This technique relies on measuring the absorbance of light by the analyte at its wavelength of maximum absorbance (λmax).[6] It is most suitable for quantifying the analyte in simple mixtures or as a screening tool where the concentration of interfering, UV-absorbing impurities is negligible.[1] A calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations. The concentration of the sample is then determined by its absorbance.[3] Because this method cannot separate the analyte from other UV-active compounds, its accuracy is highly dependent on the purity of the sample matrix.[7]

Table 3: Typical Performance Characteristics of UV-Vis Spectrophotometry

ParameterTypical ValueRationale
Linearity (R²)> 0.995Good linearity within the Beer-Lambert law range.[3]
Limit of Detection (LOD)~1 µg/mLSignificantly lower sensitivity compared to chromatographic methods.[7]
Limit of Quantitation (LOQ)~3 µg/mLSuitable only for higher concentration measurements.[7]
Accuracy (% Recovery)95.0 - 105.0%Wider acceptable range due to potential interferences.
Precision (% RSD)< 5.0%Lower precision compared to HPLC and GC.

Experimental Protocols & Workflows

Reproducible and reliable data can only be generated through meticulously documented and validated protocols.

Protocol: RP-HPLC with UV Detection

This protocol outlines a robust method for the quantification of ethyl 3,5-dichloro-2-hydroxybenzoate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Accurately weigh Sample/Standard B Dissolve & Dilute in 50:50 Acetonitrile:Water A->B C Sonicate to ensure complete dissolution B->C D Filter through 0.45 µm syringe filter C->D E Inject into HPLC System D->E F Separation on C18 Column with Acidified Mobile Phase E->F G UV Detection F->G H Data Acquisition & Peak Integration G->H I Generate Calibration Curve (Peak Area vs. Conc.) H->I J Calculate Sample Concentration I->J GC_Workflow cluster_prep Derivatization cluster_gc GC Analysis cluster_quant Quantification A Aliquot Sample/Standard in solvent (e.g., Pyridine) B Add Silylating Agent (e.g., BSTFA) A->B C Heat at 60-70 °C for 30 minutes B->C D Inject Derivatized Sample C->D E Separation on DB-5 Capillary Column D->E F Flame Ionization Detection (FID) E->F G Data Acquisition & Peak Integration F->G H Generate Calibration Curve G->H I Calculate Sample Concentration H->I Method_Selection Start Analytical Requirement HighSelectivity High Selectivity Needed? (Complex Matrix) Start->HighSelectivity HighSensitivity High Sensitivity Needed? (Trace Analysis) Start->HighSensitivity HighThroughput High Throughput Needed? (Routine Screening) Start->HighThroughput HPLC HPLC HighSelectivity->HPLC Yes UV UV-Vis HighSelectivity->UV No HighSensitivity->HPLC Yes GC GC HighSensitivity->GC Yes HighSensitivity->UV No HighThroughput->HPLC No HighThroughput->UV Yes

Sources

Comparative

Publish Comparison Guide: Reference Standard Qualification for Ethyl 3,5-Dichlorosalicylate

Executive Summary In the precise world of pharmaceutical impurity profiling and API synthesis, Ethyl 3,5-dichlorosalicylate (CAS 68276-69-7) serves as a critical intermediate and impurity marker. Its qualification as a R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of pharmaceutical impurity profiling and API synthesis, Ethyl 3,5-dichlorosalicylate (CAS 68276-69-7) serves as a critical intermediate and impurity marker. Its qualification as a Reference Standard (RS) is non-trivial due to the potential for hydrolysis (reverting to 3,5-dichlorosalicylic acid) and the presence of structurally similar chlorinated impurities.

This guide objectively compares the two primary methodologies for qualifying this standard: the traditional Mass Balance (MB) approach and the modern Quantitative NMR (qNMR) approach. While Mass Balance remains the regulatory default for broad characterization, our comparative analysis suggests that qNMR offers superior absolute accuracy and speed for this specific ester, avoiding the propagation of errors common in chromatographic purity assignments.

Product Profile & Critical Attributes

Before selecting a qualification strategy, the physicochemical profile of the target must be understood to anticipate analytical challenges.

AttributeSpecification / Detail
Chemical Name Ethyl 3,5-dichloro-2-hydroxybenzoate
CAS Number 68276-69-7
Molecular Formula C₉H₈Cl₂O₃
Molecular Weight 235.06 g/mol
Critical Impurities 3,5-Dichlorosalicylic acid (Hydrolysis product), 3-Chlorosalicylic acid ethyl ester (Des-chloro analog)
Solubility High in DMSO, Methanol, Chloroform; Low in Water.[1][2]
Stability Concern Ester hydrolysis under humid conditions; Phenolic oxidation.

Comparative Analysis: Mass Balance vs. qNMR

The "Purity Assignment" is the most critical value on a Certificate of Analysis (CoA). We compared the performance of the two leading qualification strategies.

Method A: Mass Balance (The Traditional "Subtraction" Method)

Principle:



This method assumes that the HPLC detector response is uniform for all impurities and that all impurities are eluted and detected.
Method B: Quantitative NMR (The Direct "Ratio" Method)

Principle:



This method measures the molar ratio of the analyte directly against a NIST-traceable internal standard (IS), independent of extinction coefficients.
Head-to-Head Performance Data
FeatureMass Balance (HPLC + TGA + KF)qNMR (1H Internal Standard)
Traceability Indirect (relies on detector linearity)Direct (Traceable to NIST IS)
Bias Risk High (Missed impurities, response factors)Low (Unless signal overlap occurs)
Sample Required High (>100 mg for TGA/KF/ROI/HPLC)Low (<20 mg total)
Time to Result 2–3 Days (Multiple techniques)< 4 Hours (Single experiment)
Uncertainty (

)
Typically ±0.5% to ±1.0%Typically ±0.3% to ±0.6%
Suitability for Ester Risk of hydrolysis during LC runExcellent (Inert deuterated solvent)

Verdict: For Ethyl 3,5-dichlorosalicylate, qNMR is the superior qualification method due to the elimination of response factor errors common with chlorinated analogs and the preservation of the ester during analysis.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols define the "Gold Standard" workflow for both methods.

Protocol A: Mass Balance (Chromatographic Purity)

Use this method if qNMR expertise is unavailable or for impurity profiling.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-2 min (10% B), 2-15 min (10%→90% B), 15-20 min (90% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 310 nm (Optimized for salicylate chromophore) and 254 nm.

    • Temp: 30°C.

  • Secondary Assays:

    • Water Content: Karl Fischer (Coulometric). Note: Ketones/Aldehydes are absent, so standard reagents are acceptable.

    • Residual Solvents: HS-GC or TGA (if non-specific volatiles are suspected).

    • Residue on Ignition (ROI): Sulfated ash method for inorganic content.

Protocol B: qNMR (Potency Assignment)

Recommended for Primary Standard Qualification.

  • Internal Standard (IS) Selection:

    • Maleic Acid (Traceable to NIST SRM 350b) or Dimethyl Sulfone (Traceable to NIST SRM).

    • Why? Maleic acid provides a singlet at ~6.3 ppm, clear of the Ethyl 3,5-dichlorosalicylate aromatic region (7.5–8.0 ppm).

  • Sample Preparation:

    • Weigh accurately (~10 mg) of Ethyl 3,5-dichlorosalicylate and (~5 mg) of IS into a vial.

    • Dissolve in DMSO-d6 (0.7 mL). Note: DMSO prevents ester hydrolysis better than wet CDCl3.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 60 seconds (Must be > 5 × T1 of the slowest nucleus).

    • Scans: 16 or 32 (for S/N > 400).

    • Temperature: 298 K (Controlled).

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (0th/1st order).

    • Integration: Define regions for the IS singlet and the target's aromatic doublet at ~7.8 ppm.

Visualization: Qualification Decision Workflow

The following diagram illustrates the logical flow for qualifying Ethyl 3,5-dichlorosalicylate, highlighting the decision points between Mass Balance and qNMR.

QualificationWorkflow Start Crude Ethyl 3,5-dichlorosalicylate ID_Check Identity Confirmation (IR, MS, 1H-NMR) Start->ID_Check Purity_Check Initial Purity Check (HPLC-UV Area %) ID_Check->Purity_Check Decision Is Purity > 99.0%? Purity_Check->Decision Branch_MB Route A: Mass Balance (Regulatory / QC Routine) Decision->Branch_MB No (Complex Matrix) Branch_qNMR Route B: qNMR (Primary Standard / R&D) Decision->Branch_qNMR Yes (High Purity) MB_Steps 1. HPLC (Org. Impurities) 2. TGA (Volatiles) 3. KF (Water) 4. ROI (Inorganics) Branch_MB->MB_Steps qNMR_Steps 1. Select IS (Maleic Acid) 2. Weigh (+/- 0.002 mg) 3. Acquire (D1 > 60s) Branch_qNMR->qNMR_Steps MB_Calc Calc: 100% - Sum(Impurities) MB_Steps->MB_Calc Final_CoA Generate Certificate of Analysis (Assigned Potency) MB_Calc->Final_CoA qNMR_Calc Calc: Molar Ratio vs IS qNMR_Steps->qNMR_Calc qNMR_Calc->Final_CoA

Caption: Decision matrix for selecting the optimal qualification path. qNMR is preferred for high-purity lots to establish primary standards.

Experimental Data Summary (Typical)

The table below summarizes a typical qualification dataset for a batch of Ethyl 3,5-dichlorosalicylate, demonstrating the potential "overestimation" risk of the Mass Balance method compared to the absolute accuracy of qNMR.

ParameterMethodResultUncertainty (k=2)Notes
Chromatographic Purity HPLC-UV (310nm)99.4%± 0.5%Overestimates if non-UV impurities exist.
Volatiles TGA0.2%± 0.1%Residual Ethanol/Solvent.
Water KF Coulometric0.1%± 0.05%Hydrophobic ester, low water uptake.
Inorganics ROI< 0.1%-Negligible.
Mass Balance Potency Calculation 99.1% ± 1.0% Derived value.[3]
qNMR Potency 1H qNMR (vs. Maleic Acid) 98.6% ± 0.4% True Value. Detects oligomers/salts invisible to UV.

Interpretation: The qNMR value (98.6%) is lower than the Mass Balance value (99.1%). This discrepancy often arises because HPLC-UV may not detect trace inorganic salts or non-chromophoric synthesis byproducts. Therefore, 98.6% is the scientifically more accurate potency for stoichiometric calculations in subsequent experiments.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Compounds.Link

  • Sigma-Aldrich (Merck). Reference Standards & Certified Reference Materials Qualification Guidelines.Link

  • ICH Guidelines. Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Laboratory Controls). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 3,5-dichloro-2-hydroxybenzoate

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial handling to their ultimate disposal. This guide provides a det...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial handling to their ultimate disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 3,5-dichloro-2-hydroxybenzoate, a halogenated aromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Risk Assessment

Ethyl 3,5-dichloro-2-hydroxybenzoate is a chlorinated aromatic ester. Based on the data for its 4-hydroxy isomer, it should be treated as a hazardous substance with the following potential hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

Given its classification as a halogenated organic compound, it is crucial to prevent its release into the environment.

Hazard Summary Table
Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledWarning
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling Ethyl 3,5-dichloro-2-hydroxybenzoate for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.

Disposal Workflow

The proper disposal of Ethyl 3,5-dichloro-2-hydroxybenzoate follows a systematic process to ensure safety and environmental compliance. This workflow is designed to guide the user from the initial waste collection to the final handover to a certified waste disposal service.

Caption: Disposal workflow for Ethyl 3,5-dichloro-2-hydroxybenzoate.

Step-by-Step Disposal Protocol

For Small Quantities (e.g., residual amounts in original containers):
  • Container Rinsing:

    • Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and treated as hazardous waste.

    • Transfer the rinsate to the designated "Halogenated Organic Waste" container.

  • Container Disposal:

    • After triple rinsing, deface the original label on the container.

    • Dispose of the empty container according to your institution's guidelines for chemically contaminated labware.

For Bulk Quantities:
  • Waste Collection:

    • Carefully transfer the solid Ethyl 3,5-dichloro-2-hydroxybenzoate into a designated and clearly labeled "Halogenated Organic Waste" container. This should be done in a chemical fume hood to minimize exposure.

    • Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE).

  • Waste Segregation:

    • It is imperative to segregate halogenated organic waste from non-halogenated waste streams to facilitate proper treatment and disposal, and to avoid potentially hazardous reactions.

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area.

    • The storage area should be well-ventilated and away from sources of ignition and incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the "Halogenated Organic Waste" container.

    • Ensure all necessary paperwork and labeling are completed as per regulatory requirements.

Spill and Emergency Procedures

In the event of a spill of Ethyl 3,5-dichloro-2-hydroxybenzoate, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Personal Protection:

    • Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust.

    • For a solution, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Place the contaminated absorbent material into a labeled hazardous waste container.

  • Decontamination:

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Regulatory Context

The disposal of Ethyl 3,5-dichloro-2-hydroxybenzoate is governed by regulations for hazardous waste. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it must be managed as a hazardous waste.

Conclusion

The proper disposal of Ethyl 3,5-dichloro-2-hydroxybenzoate is a critical aspect of laboratory safety and environmental responsibility. By following this comprehensive guide, researchers and scientific professionals can ensure that this chemical is managed in a manner that is safe, compliant, and minimizes its impact on the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • PubChem. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460. [Link]

  • National Institute of Standards and Technology. SAFETY DATA SHEET: m-Chlorobenzoic Acid. [Link]

  • PubChem. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Ethyl 3,5-dichloro-2-hydroxybenzoate

Executive Summary & Risk Context Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate) is a halogenated phenolic ester commonly used as a reagent in organic synthesis and drug development.[1] While often ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate) is a halogenated phenolic ester commonly used as a reagent in organic synthesis and drug development.[1] While often handled as a stable crystalline solid (MP: ~112°C), its lipophilic nature and halogenation profile present specific bioavailability risks that standard "lab coat and glasses" protocols fail to address.

The Scientist’s Perspective (Why this matters): The primary danger with this compound is not immediate corrosivity, but silent absorption and sensitization . As a salicylate derivative, it possesses the structural capacity to decouple oxidative phosphorylation if absorbed in significant quantities, though its primary acute presentation is severe irritation of mucous membranes and the upper respiratory tract [1, 2].

This guide moves beyond generic SDS recommendations to provide a specific, field-tested PPE strategy for researchers handling this compound in milligram-to-gram scales.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the "Breakthrough Risk"—the probability of the chemical bypassing barriers.

Hazard Class (GHS)H-CodeOperational Implication
Acute Toxicity (Oral/Dermal) H302, H312High Risk. The ethyl ester group increases lipophilicity, facilitating transport across the stratum corneum (skin barrier) more effectively than the free acid.
Skin/Eye Irritation H315, H319High Risk. Dust contact with moisture (sweat/tears) creates localized acidic zones, leading to immediate dermatitis or corneal damage.
STOT-SE (Respiratory) H335Critical Risk. As a fine crystalline powder, electrostatic forces often cause particle aerosolization during weighing.

Expert Insight: Do not underestimate the H335 rating. In my experience, the static charge on halogenated benzoates causes them to "jump" from spatulas. A standard fume hood sash at 18 inches is your primary engineering control, but PPE is your fail-safe. [3]

PPE Selection Matrix

A. Respiratory Protection[1][2][3][4]
  • Primary Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE Requirement:

    • Solid Handling (Weighing): If hood access is compromised or handling >10g, use an N95 or P100 particulate respirator .

    • Solution Handling: If dissolved in volatile solvents (DCM, Acetone), use a Half-face respirator with Organic Vapor (OV) cartridges .

B. Dermal Protection (Glove Logic)

This is where most protocols fail. The glove must resist the carrier solvent, not just the solute.

Operation PhaseGlove MaterialThicknessRationale
Handling Pure Solid Nitrile 4–5 milExcellent resistance to solid particulates. High dexterity for weighing.
Solution (Alcohols/Water) Nitrile (Double) 5 mil (x2)Nitrile performs well against ethanol/methanol. Double gloving allows outer glove removal upon contamination.
Solution (DCM/Chloroform) PVA or Viton® >10 milCRITICAL: Standard nitrile degrades in <2 minutes against halogenated solvents. Use a laminate liner (Silver Shield) under nitrile if dexterity is needed.
C. Ocular Protection[5]
  • Standard: Chemical Safety Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • High Risk: Face Shield required during synthesis reflux or large-scale crystallization.

Operational Protocols

Protocol A: The "Static-Safe" Weighing Procedure

Objective: Minimize aerosolization of the solid powder.

  • Preparation: Place an analytical balance inside the fume hood or use a powder containment enclosure.

  • Donning: Put on nitrile gloves (tucked over lab coat cuffs). Don safety goggles.

  • Static Discharge: Use an anti-static gun or wipe on the weighing boat and spatula. Halogenated esters are prone to high static buildup.

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer slowly. If powder adheres to the spatula, do not flick it. Wipe it off into the vessel.

  • Decon: Wipe the balance area with a damp Kimwipe (water/ethanol) immediately after use to capture invisible dust.

Protocol B: PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for glove selection, ensuring you account for the solvent system.

GloveSelection Start Start: Handling Ethyl 3,5-dichloro-2-hydroxybenzoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Liquid In Solution StateCheck->Liquid Synthesis/Extraction NitrileStd Standard Nitrile (4-5 mil) (Change every 60 mins) Solid->NitrileStd SolventCheck Identify Carrier Solvent Liquid->SolventCheck DoubleNitrile Double Nitrile (Outer glove: Disposable) SolventCheck->DoubleNitrile Alcohols, Water, Ether, Hexane Laminate Silver Shield / PVA Liner (Nitrile degrades rapidly!) SolventCheck->Laminate DCM, Chloroform, Acetone, THF

Figure 1: Glove Selection Logic Flow. Note the critical divergence when halogenated solvents (DCM) or Ketones are used, as these permeate standard nitrile gloves rapidly.

Emergency Response & Disposal

Self-Validating Safety Check: Before starting, locate the Safety Data Sheet (SDS) and the nearest eyewash station. Verify the eyewash tag was checked within the last 7 days.

ScenarioImmediate ActionTechnical Reasoning
Skin Contact (Solid) Brush off gently, then wash with soap/water for 15 min.Avoid wetting the powder on the skin initially if possible, as this concentrates the chemical.
Eye Contact Flush for 15 min. Lift eyelids.[2]The ester can hydrolyze to the acid in the eye, causing increasing damage over time.
Spill (Solid) Dampen a paper towel (do not spray the pile) to wipe up.Spraying a powder pile creates an aerosol cloud (H335 risk).

Disposal Protocol:

  • Solid Waste: Dispose of contaminated gloves and paper towels in a container marked "Hazardous Waste - Solid - Toxic/Irritant."

  • Liquid Waste: Segregate based on solvent.

    • If in DCM: "Halogenated Organic Waste."

    • If in Ethanol: "Non-Halogenated Organic Waste."

    • Note: Do not pour down the drain.[3][4] This compound is harmful to aquatic life (H402) [1].

References

  • PubChem. (2023). Compound Summary: Ethyl 3,5-dichloro-4-hydroxybenzoate (Isomer Analog).[5][6] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. Retrieved from [Link]

Sources

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